molecular formula C6H6O5 B1600395 (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate CAS No. 91526-17-9

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate

Cat. No.: B1600395
CAS No.: 91526-17-9
M. Wt: 158.11 g/mol
InChI Key: IBKZORCVTJQMQE-UHFFFAOYSA-N
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Description

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate is a useful research compound. Its molecular formula is C6H6O5 and its molecular weight is 158.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c1-4-5(2-9-3-7)11-6(8)10-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKZORCVTJQMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242557
Record name 4-[(Formyloxy)methyl]-5-methyl-1,3-dioxol-2-one
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Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91526-17-9
Record name 4-[(Formyloxy)methyl]-5-methyl-1,3-dioxol-2-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Formyloxy)methyl]-5-methyl-1,3-dioxol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxol-2-one, 4-[(formyloxy)methyl]-5-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the journey of a drug molecule from administration to its target site is fraught with challenges, chief among them being bioavailability. The ability of a drug to be absorbed and utilized by the body dictates its therapeutic efficacy. It is in this critical context that the role of prodrugs and their constituent promoieties comes to the forefront. This guide provides a detailed technical exploration of this compound, a heterocyclic compound of significant interest. While seemingly a simple ester, this molecule serves as a sophisticated and biologically safe promoiety, ingeniously engineered to enhance the oral absorption of various active pharmaceutical ingredients (APIs).

This document moves beyond a simple recitation of data. It aims to provide researchers, medicinal chemists, and drug development professionals with a causal understanding of this compound's properties, its strategic application in prodrug design, and the analytical methodologies required for its characterization. We will delve into its physicochemical characteristics, reactivity, synthesis, and, most importantly, the mechanistic logic behind its function as a key that unlocks the therapeutic potential of otherwise poorly absorbed drugs.

Core Physicochemical & Structural Identity

This compound, identified by the CAS Registry Number 91526-17-9 , is a pivotal intermediate and promoiety in medicinal chemistry.[1][2][3][4] Its structure features a five-membered dioxolone ring, which is key to its function.

Structural and Molecular Identifiers

The compound's identity is defined by its specific arrangement of atoms and bonds, captured in various standard nomenclature systems.

  • IUPAC Name: this compound[2]

  • Synonyms: 4-[(formyloxy)methyl]-5-methyl-1,3-Dioxol-2-one, Formic acid 5-methyl-2-oxo-[1][5]dioxolan-4-ylmethyl ester[2][5]

  • Molecular Formula: C₆H₆O₅[1][2]

  • Canonical SMILES: CC1=C(OC(=O)O1)COC=O[2]

  • InChIKey: IBKZORCVTJQMQE-UHFFFAOYSA-N[2]

structure cluster_ring cluster_formate C1 C C2 C C1->C2 = CH3 H3C C1->CH3 O1 O C2->O1 CH2 CH2 C2->CH2 C3 C O1->C3 O2 O C3->O2 O3 O C3->O3 = O2->C1 O4 O CH2->O4 CH CH O4->CH O5 O CH->O5 = caption Chemical Structure of this compound

Chemical Structure of the title compound.
Tabulated Physicochemical Data

The following table summarizes the key computed and experimentally relevant physical properties of the compound. This data is essential for predicting its behavior in various solvents, its potential for membrane transport, and for developing analytical methods.

PropertyValueSource(s)
Molecular Weight 158.11 g/mol [1][2]
Exact Mass 158.021530 Da[1][2]
Density 1.3 ± 0.1 g/cm³[1]
Boiling Point 199.1 ± 42.0 °C at 760 mmHg[1]
Flash Point 78.3 ± 27.9 °C[1]
LogP (Octanol-Water Partition Coefficient) 0.98[1]
Vapor Pressure 0.3 ± 0.4 mmHg at 25°C[1]
Index of Refraction 1.468[1]

Reactivity and Mechanism of Action in Prodrugs

The utility of this compound lies in its chemical reactivity, specifically its susceptibility to hydrolysis under physiological conditions. This characteristic is harnessed in prodrug design to achieve controlled release of an active drug molecule.

The "Promoiey": A Bioreversible Carrier

This molecule acts as a "promoiey"—a temporary carrier group attached to a parent drug. Its primary purpose is to improve the drug's pharmacokinetic properties, most notably its oral bioavailability.[6] It is particularly effective for parent drugs containing carboxyl, hydroxyl, amino, or mercapto (-SH) groups, which often exhibit poor absorption.[6]

The underlying principle is one of masking. The promoiety masks the polar, ionizable group of the parent drug, increasing its lipophilicity (as indicated by the positive LogP value). This enhancement allows the prodrug to more readily diffuse across the lipid-rich cell membranes of the gastrointestinal tract.

The Hydrolysis Cascade: A Self-Immolating System

Once absorbed into the bloodstream or tissues, the promoiety must be efficiently cleaved to release the active parent drug. This occurs through a multi-step, enzyme-mediated hydrolysis cascade. The process is designed to be a self-validating, "self-immolating" system.

  • Esterase Cleavage: The terminal formate ester is the first point of attack. Endogenous esterase enzymes rapidly hydrolyze this bond.

  • Decarboxylation & Ring Opening: The resulting hydroxymethyl intermediate is unstable. It spontaneously eliminates carbon dioxide and opens the dioxolone ring.

  • Formaldehyde Release: This ring-opening step releases formaldehyde.

  • Drug Liberation: Crucially, the cascade concludes with the liberation of the active drug molecule, now unmasked and ready to exert its therapeutic effect.

hydrolysis_pathway Prodrug (Promoiey)-O-CH2-O-C(=O)H + Drug-COOH Intermediate (Promoiey)-O-CH2-OH + Formic Acid Prodrug->Intermediate Esterase Hydrolysis Unstable_Intermediate [Unstable Intermediate] Intermediate->Unstable_Intermediate Spontaneous Rearrangement Active_Drug Active Drug-COOH (Released) Unstable_Intermediate->Active_Drug Cleavage Byproducts CO2 + Formaldehyde Unstable_Intermediate->Byproducts Decomposition

Generalized hydrolysis pathway for the promoiety.

This mechanism has been successfully applied to improve the oral delivery of various drugs, including the antihypertensives Olmesartan Medoxomil and Azilsartan Medoxomil, and even to enhance the absorption of thiamine (Vitamin B1) derivatives.[6][7][8][9]

Synthesis and Analytical Characterization

The synthesis and analysis of this compound are critical for its use as a pharmaceutical intermediate. Purity and identity must be rigorously controlled.

General Synthetic Approach

A common synthetic route involves the formylation of a precursor, 4-(halomethyl)-5-methyl-1,3-dioxol-2-one or 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. For instance, reacting 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one with a formate salt, such as potassium formate, yields the desired product.

synthesis_workflow Start 4-(chloromethyl)-5-methyl- 1,3-dioxol-2-one Reaction Nucleophilic Substitution (SN2) Start->Reaction Reagent + Potassium Formate (or Formic Acid) Reagent->Reaction Product (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl formate Reaction->Product

Simplified synthetic workflow.

Patented processes often describe the reaction in solvents like acetonitrile at elevated temperatures.[10] The product can then be used directly or isolated before being coupled to the parent drug molecule.

Analytical Methodologies

A robust analytical framework is essential to confirm the identity, purity, and stability of the compound.

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of this and related compounds. A stability-indicating Reverse-Phase (RP-HPLC) method ensures that the compound can be separated from any potential degradation products or synthesis-related impurities.

Objective: To determine the purity of a sample of this compound.

Methodology:

  • Column Selection: A C18 column (e.g., Waters X-Bridge™ C18, 50 mm x 4.6 mm, 3.5 µm) is a suitable starting point due to its versatility with moderately polar organic molecules.[11]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water. The acidifier improves peak shape.[12][13]

    • Solvent B: Acetonitrile (MeCN).

  • Instrumentation Setup:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.

    • Detection Wavelength: Scan for an appropriate wavelength; a lower UV wavelength like 210-220 nm is often suitable for esters lacking strong chromophores.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

  • Gradient Elution Program: A gradient is necessary to elute the analyte while separating it from more or less polar impurities.

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further as needed to fall within the linear range of the detector.

  • Data Analysis: Integrate the peak corresponding to the main analyte. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Causality and Self-Validation: The use of a gradient ensures that impurities with a wide range of polarities are eluted from the column, providing a comprehensive purity profile. Forced degradation studies (e.g., acid, base, oxidative stress) would be performed during formal method validation to prove that any degradants are successfully separated from the main analyte peak, thus confirming the method is "stability-indicating."[11]

While specific spectra are proprietary, the structure allows for the prediction of key signals.

  • ¹H NMR (Proton NMR): Expected signals would include:

    • A singlet for the methyl group (CH₃) protons.

    • A singlet for the methylene group (CH₂) protons adjacent to the ring and the ester oxygen.

    • A singlet for the formate proton (CHO). The chemical shifts would be influenced by the electronegative oxygen atoms and the carbonyl groups.

  • ¹³C NMR (Carbon NMR): Distinct signals would appear for each of the six carbon atoms, including a characteristic downfield signal for the carbonyl carbon of the dioxolone ring and another for the formate carbonyl.

  • IR (Infrared) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of:

    • C=O stretching: Two distinct peaks are expected in the region of 1750-1850 cm⁻¹ corresponding to the cyclic carbonate and the formate ester carbonyls.

    • C-O stretching: Strong signals in the 1000-1300 cm⁻¹ region.

Safety and Handling

According to available data from the European Chemicals Agency (ECHA), this compound is reported as not meeting the criteria for GHS hazard classification.[2] However, as with any laboratory chemical, standard safety protocols should be strictly followed.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Stability: The product is expected to be chemically stable under standard ambient conditions.

Conclusion

This compound is more than a mere chemical intermediate; it is a key enabling technology in modern pharmaceutical design. Its well-defined physicochemical properties, combined with its predictable, self-immolating hydrolysis mechanism, make it an exemplary promoiety for overcoming the persistent challenge of poor oral bioavailability. For researchers and scientists in drug development, a thorough understanding of this molecule's behavior—from its synthesis and analytical characterization to its mechanistic function in vivo—is essential for the successful creation of next-generation oral therapeutics.

References

  • (5-Methyl-2-oxo-1,3-dioxol-4-yl)
  • This compound.
  • (5-Methyl-2-oxo-1,3-dioxol-4-yl)
  • This compound (Impurity-II). DR. JCR BIOSCIENCES (P) LIMITED.
  • (5-methyl-2-oxo-1,3-dioxol-4-yl)
  • (5-Methyl-2-oxo-1,3-dioxol-4-yl)
  • [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides].
  • An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.
  • Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2-ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-yl]methyl}-lH-benzimidazole-7-carboxylate and its potassium salt.
  • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(2-azidopropan-2-yl)
  • SAFETY DATA SHEET - Methyl form
  • Separation of Methyl formate on Newcrom R1 HPLC column. SIELC Technologies.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. National Center for Biotechnology Information, U.S.
  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America.

Sources

IUPAC name for (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate: A Key Intermediate in Prodrug Synthesis

Abstract

This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of the 'medoxomil' promoiety. This moiety is a cornerstone of modern prodrug design, engineered to enhance the oral bioavailability of parent drug molecules that exhibit suboptimal pharmacokinetic properties. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its chemical identity, the mechanistic rationale for its use in prodrug strategies, detailed protocols for its synthesis and characterization, and its application in the creation of marketed pharmaceuticals. This document synthesizes field-proven insights and established scientific principles to serve as an authoritative resource.

Core Identity and Physicochemical Properties

The compound, while seemingly complex in name, possesses a specific and stable structure that is foundational to its function. A precise understanding of its identity is critical for its synthesis and application.

Nomenclature and Identification
  • IUPAC Name: this compound[1].

  • CAS Number: 91526-17-9[1].

  • Common Synonyms: 4-[(formyloxy)methyl]-5-methyl-1,3-Dioxol-2-one, Formic acid 5-methyl-2-oxo-[1][2]dioxolan-4-ylmethyl ester[1][3].

This compound is a key precursor to the widely used (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, often referred to as "medoxomil" when part of a prodrug. It is famously integrated into antihypertensive agents like Azilsartan medoxomil and Olmesartan medoxomil[1][4][5].

Chemical and Physical Properties

A summary of the compound's core properties is essential for laboratory handling and reaction planning.

PropertyValueSource
Molecular Formula C₆H₆O₅PubChem[1]
Molecular Weight 158.11 g/mol PubChem[1]
Monoisotopic Mass 158.02152329 DaPubChem[1]
SMILES CC1=C(OC(=O)O1)COC=OPubChem[1]
InChIKey IBKZORCVTJQMQE-UHFFFAOYSA-NPubChem[1]

The Medoxomil Prodrug Strategy: Mechanism and Rationale

The primary significance of this compound lies in its utility for creating medoxomil esters. This prodrug strategy is a highly successful approach to overcoming poor aqueous solubility or membrane permeability of acidic parent drugs.

Expertise & Rationale

The medoxomil promoiety acts as a bioreversible, lipophilic mask for a carboxylate or other acidic functional group on a parent drug. This masking is a deliberate chemical choice to neutralize the charge at physiological pH, thereby facilitating passive diffusion across the lipid-rich membranes of the gastrointestinal tract. Once absorbed into systemic circulation, the promoiety is designed to be rapidly cleaved by ubiquitous esterase enzymes, regenerating the active parent drug at the site of action. This strategy has proven invaluable for converting poorly bioavailable intravenous drugs into effective oral therapies[6][7].

Mechanism of Action: In Vivo Hydrolysis

The clinical efficacy of a medoxomil prodrug is entirely dependent on its efficient in vivo hydrolysis. This is a two-stage cascade reaction initiated by plasma esterases.

  • Esterase-Mediated Cleavage: The ester bond linking the parent drug to the medoxomil group is hydrolyzed, releasing the active drug.

  • Spontaneous Degradation: This cleavage generates an unstable intermediate which rapidly eliminates carbon dioxide and formaldehyde, both of which are safely processed by endogenous metabolic pathways[6][7].

This elegant mechanism ensures that the promoiety is cleared efficiently and does not elicit its own pharmacological effects.

G cluster_0 Systemic Circulation cluster_1 Prodrug Medoxomil Prodrug (Drug-COO-CH2-Dioxolone) Intermediate Unstable Intermediate (Drug-COO- + HOCH2-Dioxolone) Prodrug->Intermediate Plasma Esterases ActiveDrug Active Drug (Drug-COOH) Intermediate->ActiveDrug Spontaneous Decarboxylation Byproducts Byproducts (Formaldehyde + CO2) Intermediate->Byproducts GI_Tract GI Tract (Absorption) GI_Tract->Prodrug Increased Lipophilicity

Caption: In vivo activation pathway of a medoxomil prodrug.

Synthesis and Purification Workflow

The synthesis of this compound is a critical process for the subsequent creation of medoxomil prodrugs. The most common and efficient routes involve the formylation of a precursor alcohol or the displacement of a leaving group with a formate salt.

Experimental Protocol: Synthesis via Formate Displacement

This protocol is based on established chemical principles, such as the reaction of an alkyl halide with a carboxylate salt, a variation of the Williamson ether synthesis. A common precursor, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, is used here.

Step 1: Reaction Setup

  • To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (10.0 g, 60.8 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) as the solvent. DMF is chosen for its high boiling point and its ability to dissolve ionic salts.

  • Add potassium formate (8.1 g, 96.0 mmol). An excess is used to drive the reaction to completion.

Step 2: Reaction Execution

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to 60-65°C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting material is consumed (typically 4-6 hours).

Step 3: Work-up and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (300 mL) to precipitate the product and dissolve the inorganic salts.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Ethyl acetate is selected for its ability to dissolve the organic product while having low miscibility with water.

  • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude oil using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., 9:1 to 7:3).

  • Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield this compound as a clear oil.

Synthesis Workflow Diagram

G start Start: Reagents react Reaction: 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one + Potassium Formate in DMF (60-65°C, 4-6h) start->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete workup Aqueous Work-up & Ethyl Acetate Extraction monitor->workup Complete dry Dry & Concentrate (Na2SO4, Rotary Evaporator) workup->dry purify Purification (Silica Gel Chromatography) dry->purify end Final Product: This compound purify->end

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. This forms a self-validating system for the protocol's success.

Standard Analytical Techniques
TechniqueExpected Results and Rationale
¹H NMR The proton spectrum should show distinct signals: a singlet for the methyl group (~2.2 ppm), a singlet for the methylene protons (~5.0 ppm), and a singlet for the formate proton (~8.1 ppm). The chemical shifts are influenced by the electronegative oxygen atoms and the dioxolone ring.
¹³C NMR The carbon spectrum will confirm the carbon framework: signals for the methyl carbon, methylene carbon, the sp² carbons of the dioxolone ring, and two distinct carbonyl carbons (one for the cyclic carbonate and one for the formate ester).
Mass Spec (ESI-MS) In positive ion mode, the spectrum should show a prominent peak corresponding to the [M+Na]⁺ adduct. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm accuracy.
HPLC A high-performance liquid chromatography analysis using a suitable C18 column and a mobile phase (e.g., acetonitrile/water gradient) should show a single major peak, allowing for purity assessment (typically >98%).

Application in Drug Development

The title compound is not an active pharmaceutical ingredient itself but rather a critical intermediate. Its utility is realized when it is used to esterify a parent drug, creating a medoxomil prodrug. This process typically involves converting the formate into a better leaving group (e.g., a halide like in 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one) which then reacts with the carboxylate salt of the parent drug[4].

The successful application of this chemistry is evident in numerous blockbuster drugs. For example, the angiotensin II receptor blocker Azilsartan is poorly absorbed orally, but its prodrug, Azilsartan medoxomil, achieves excellent bioavailability, allowing for effective once-daily oral dosing for the treatment of hypertension[4].

Conclusion

This compound is more than a mere laboratory chemical; it is a key enabler of modern oral drug delivery. Its structure is purpose-built to create the medoxomil promoiety, a highly effective tool for enhancing the pharmacokinetic profiles of otherwise challenging drug candidates. The synthesis is straightforward, relying on fundamental organic chemistry principles, and its characterization is achieved through standard analytical techniques. For drug development professionals, understanding the synthesis, mechanism, and application of this intermediate is essential for leveraging one of the most successful prodrug strategies in the pharmaceutical industry.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10702077, this compound. Available at: [Link]

  • Perlikova, P., & de Clercq, E. (2016). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(5), 414–431. (Note: This reference discusses the medoxomil moiety in the context of phosphonate prodrugs, illustrating its broad applicability). Available at: [Link]

  • Google Patents. (2021). WO2021070113A1 - An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.
  • Nishimura, K., et al. (2006). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 126(3), 179–186. Available at: [Link]

  • Google Patents. (2013). WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-yl]methyl}-lh-benzimidazole-7-carboxylate.
  • PubChemLite. This compound. Available at: [Link]

  • Request PDF. [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Available at: [Link]

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The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Moiety: A Technical Guide to a Prominent Prodrug Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, overcoming poor oral bioavailability remains a pivotal challenge. The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl promoiety, commonly referred to as the "medoxomil" ester, has emerged as a highly successful strategy to enhance the intestinal absorption of parent drug molecules. This technical guide provides an in-depth exploration of the chemical identity, synthesis, mechanism of action, and evaluation of this critical tool in prodrug design.

Nomenclature and Chemical Identity

The chemical entity with the systematic IUPAC name (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate is a key reagent in the synthesis of medoxomil prodrugs. However, in scientific literature and chemical databases, it is recognized by a variety of synonyms. A comprehensive understanding of these alternative names is crucial for efficient literature searching and chemical sourcing.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier Source
IUPAC Name This compound
CAS Number 91526-17-9,
Synonym 4-[(formyloxy)methyl]-5-methyl-1,3-Dioxol-2-one
Synonym Formic acid 5-methyl-2-oxo-[1][2]dioxolan-4-ylmethyl ester
Synonym 4-formyloxymethyl-5-methyl- 1,3-dioxolene-2-one
Synonym Olmesartan Impurity 62
Synonym Olmesartan Medoxomil Impurity 82

Chemical Properties

Property Value Source
Molecular Formula C₆H₆O₅
Molecular Weight 158.11 g/mol
Density 1.3±0.1 g/cm³
Boiling Point 199.1±42.0 °C at 760 mmHg

Synthesis of the Medoxomil Promoietylating Agent

The key reactive intermediate for introducing the medoxomil moiety is typically a halide or a similar leaving group attached to the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl core. The synthesis of this core structure generally begins with the preparation of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.

Protocol: Synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one

This protocol is adapted from methodologies described in the patent literature.

Step 1: Formylation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one [3]

  • To a solution of 4-chloromethyl-5-methyl-1,3-dioxol-2-one (50 g) in acetonitrile (500 mL) at 20-25°C, add formic acid (45 g).

  • Cool the reaction mixture to 10-15°C.

  • Slowly add triethylamine (95 g) to the cooled mixture.

  • Heat the reaction mixture to 60-65°C and maintain with stirring for 5-6 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the mixture to 15-20°C and filter to remove the triethylamine hydrochloride salt.

  • Wash the filter cake with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude residue of this compound.

Step 2: Hydrolysis to 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one [4]

  • The crude this compound is not isolated.

  • Reflux the crude product in methanol to yield 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.

This intermediate can then be converted to a more reactive species, such as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride, for subsequent esterification with a parent drug molecule.

Mechanism of Action: A Bioreversible Prodrug Approach

The rationale behind the medoxomil prodrug strategy is to transiently mask polar functional groups, such as carboxylic acids, to increase the lipophilicity of a drug molecule. This enhanced lipophilicity facilitates passive diffusion across the lipid-rich intestinal epithelium. Once absorbed into the systemic circulation, the medoxomil ester is designed to be rapidly cleaved by endogenous esterases, releasing the active parent drug.

Enzymatic Cleavage

The bioactivation of medoxomil prodrugs is primarily mediated by a class of enzymes known as hydrolases. Specific enzymes identified in the cleavage of olmesartan medoxomil include:

  • Carboxymethylenebutenolidase homolog (CMBL): This enzyme, found in the cytosol of the liver and intestine, has been identified as a key player in the bioactivation of olmesartan medoxomil.[5]

  • Carboxylesterase 1 (CES1): Predominantly located in liver microsomes, CES1 also contributes to the hydrolysis of medoxomil esters.[5]

  • Human Serum Albumin (HSA): This abundant plasma protein exhibits esterase-like activity and plays a significant role in the hydrolysis of olmesartan medoxomil in the bloodstream.[6]

The enzymatic hydrolysis of the medoxomil ester is a critical step, as it must be efficient enough to ensure rapid release of the active drug to achieve therapeutic concentrations.

G Prodrug Medoxomil Prodrug (in circulation) ActiveDrug Active Drug Prodrug->ActiveDrug Hydrolysis Byproducts Inactive Byproducts Prodrug->Byproducts Hydrolysis Enzymes Esterases (CMBL, CES1, HSA) Enzymes->ActiveDrug Enzymes->Byproducts

Enzymatic activation of a medoxomil prodrug.
pH-Dependent Hydrolysis

In addition to enzymatic cleavage, medoxomil esters are susceptible to chemical hydrolysis, a process that is significantly influenced by pH. This is a critical consideration, as the prodrug must remain largely intact during its transit through the acidic environment of the stomach and the more neutral to slightly alkaline environment of the small intestine to be absorbed. Premature hydrolysis in the gastrointestinal tract can lead to the formation of the polar parent drug, which may then be poorly absorbed.

A study on olmesartan medoxomil demonstrated that its hydrolysis is pH-dependent and follows zero-order kinetics.[2][6]

Table 2: pH-Dependent Hydrolysis of Olmesartan Medoxomil

pH Hydrolysis Rate % Hydrolyzed in 28 hours
1.2Lowest18%
3.5Moderate41%
4.6High61%
6.0High60%

Data from Landry L, Dong X (2025) Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PLoS One 20(5): e0321142.[6]

These findings underscore the importance of formulation strategies that can protect the medoxomil prodrug from premature hydrolysis in the gastrointestinal tract.

In Vitro and In Vivo Evaluation of Medoxomil Prodrugs

A thorough evaluation of a novel medoxomil prodrug involves a series of in vitro and in vivo experiments to assess its stability, permeability, and overall impact on oral bioavailability.

Protocol: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier properties of the intestine.

Objective: To determine the apparent permeability coefficient (Papp) of a medoxomil prodrug and its parent drug across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage 40-60)

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds (prodrug and parent drug)

  • Lucifer yellow (as a marker of monolayer integrity)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²) to ensure the integrity of the tight junctions. Additionally, assess the permeability of Lucifer yellow; low permeability indicates a tight monolayer.

  • Permeability Study (Apical to Basolateral): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound (dissolved in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber. f. At the final time point, collect a sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where:

    • dQ/dt is the rate of drug appearance in the receiver chamber

    • A is the surface area of the membrane

    • C₀ is the initial concentration of the drug in the donor chamber

A higher Papp value for the prodrug compared to the parent drug suggests enhanced permeability.

Protocol: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

The SPIP model provides a more physiologically relevant assessment of drug absorption in a specific segment of the intestine.

Objective: To determine the effective permeability (Peff) and absorption rate constant (Ka) of a medoxomil prodrug in a defined intestinal segment.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Perfusion pump

  • Intestinal perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Test compound

  • Surgical instruments

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain body temperature.

  • Surgical Procedure: a. Make a midline abdominal incision to expose the small intestine. b. Select the desired intestinal segment (e.g., jejunum, ileum). c. Cannulate the proximal and distal ends of the segment. d. Gently flush the segment with warm saline to remove residual contents.

  • Perfusion: a. Perfuse the intestinal segment with the drug-containing buffer at a constant flow rate. b. Collect the effluent from the distal cannula at regular intervals.

  • Sample Collection and Analysis: a. At the end of the experiment, measure the length and radius of the perfused segment. b. Quantify the drug concentration in the perfusate and effluent samples by LC-MS/MS.

  • Data Analysis: Calculate the Peff using the following equation: Peff = - (Q / 2πrL) * ln(Cout / Cin) where:

    • Q is the flow rate

    • r is the radius of the intestinal segment

    • L is the length of the intestinal segment

    • Cout and Cin are the outlet and inlet drug concentrations, respectively.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Stability Chemical Stability (pH-dependent hydrolysis) Permeability Caco-2 Permeability Assay Absorption In Situ Intestinal Perfusion (Rat model) Permeability->Absorption Pharmacokinetics Pharmacokinetic Study (Blood sampling and analysis) Absorption->Pharmacokinetics Formulation Prodrug Formulation Formulation->Stability Formulation->Permeability

General experimental workflow for evaluating medoxomil prodrugs.

Conclusion

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, or medoxomil, promoiety represents a cornerstone in prodrug design for enhancing the oral bioavailability of poorly absorbed drugs. Its success is predicated on a delicate balance between increased lipophilicity for improved intestinal permeability and efficient in vivo hydrolysis to release the active therapeutic agent. A thorough understanding of its chemical properties, synthesis, and the multifaceted mechanisms of its cleavage is paramount for the rational design and successful development of next-generation oral therapeutics. The experimental protocols outlined in this guide provide a framework for the robust evaluation of novel medoxomil-based prodrugs, enabling researchers to confidently advance promising candidates through the drug development pipeline.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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  • Ma, S. F., Anraku, M., Iwao, Y., Yamasaki, K., Kragh-Hansen, U., Yamaotsu, N., ... & Otagiri, M. (2005). Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites. Drug Metabolism and Disposition, 33(12), 1911-1918. [Link]

  • Ishizuka, T., Fujimori, I., Nishida, A., Sakurai, H., Yoshigae, Y., Nakahara, K., ... & Izumi, T. (2012). Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1. Drug metabolism and disposition, 40(2), 374-380. [Link]

  • Landry, L., & Dong, X. (2025). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PloS one, 20(5), e0321142. [Link]

  • Google Patents. (2021). An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. WO2021070113A1.

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The Lynchpin of Prodrug Design: A Technical Guide to Carbonate Linkers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, precision is paramount. The ability to deliver a therapeutic agent to its target tissue while minimizing systemic exposure is the holy grail of pharmacology. Prodrugs, biologically inert derivatives of a parent drug molecule, represent a powerful strategy to achieve this goal. Central to the success of many prodrug strategies is the linker—the chemical bridge that tethers the drug to a carrier or promoiety, designed to cleave under specific physiological conditions.

Among the diverse families of chemical linkers, the carbonate linkage has emerged as a particularly versatile and tunable tool. Its application spans from enhancing the solubility of poorly soluble drugs to sophisticated antibody-drug conjugates (ADCs) that target cancer cells with pinpoint accuracy. This technical guide provides an in-depth exploration of the core features of carbonate prodrug linkers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their design, synthesis, and characterization.

The Fundamental Principle: Stability in Transit, Release at Target

The core directive of any linker in a prodrug system is to maintain its integrity in the systemic circulation and then to efficiently release the active drug at the desired site of action.[1][][3] Carbonate linkers are prized for their ability to be engineered to meet these contradictory requirements.[4] The stability of the carbonate bond can be modulated to resist premature hydrolysis in the bloodstream, thereby preventing off-target toxicity.[][3] Conversely, these linkers can be designed to be susceptible to specific triggers within the target microenvironment, such as changes in pH or the presence of specific enzymes, leading to controlled drug release.[5]

Mechanism of Action: The Elegance of Self-Immolation

A key feature of many advanced carbonate linker systems is their self-immolative nature.[6][7] This process involves a triggered cascade of intramolecular electronic rearrangements that culminate in the release of the active drug, carbon dioxide, and a remnant of the linker.[7] The thermodynamic favorability of carbon dioxide release often drives the reaction to completion.[6]

A prevalent self-immolative motif is the p-aminobenzyl carbamate (PABC) system. Upon enzymatic or chemical cleavage of a trigger group, a lone pair of electrons on the newly exposed aniline nitrogen initiates a 1,6-elimination reaction. This electronic cascade results in the cleavage of the carbamate bond and the release of the drug.

G cluster_0 Prodrug (Stable in Circulation) cluster_1 Triggering Event cluster_2 Self-Immolation Cascade cluster_3 Products Prodrug Trigger-Spacer-Carbonate-Drug Trigger Enzyme or Chemical Stimulus Prodrug->Trigger Cleavage of Trigger Intermediate Unstable Intermediate Trigger->Intermediate Initiates Cascade Elimination 1,6-Elimination Intermediate->Elimination Intramolecular Rearrangement Drug Active Drug Elimination->Drug CO2 CO2 Elimination->CO2 Remnant Linker Remnant Elimination->Remnant

Caption: Mechanism of a self-immolative carbonate linker.

This self-immolative process is advantageous as it ensures the release of the native, unmodified drug, which is crucial for its pharmacological activity.

Key Design Considerations: Tailoring Stability and Release Kinetics

The performance of a carbonate linker is intricately linked to its chemical structure. By judiciously modifying the linker, its stability and release kinetics can be fine-tuned.

Steric and Electronic Effects

The rate of cleavage of a carbonate linker can be significantly influenced by steric hindrance and electronic effects.[8][9] Introducing bulky substituents near the carbonate bond can sterically shield it from enzymatic attack or hydrolysis, thereby increasing its stability in plasma.[10] Conversely, the incorporation of electron-withdrawing or electron-donating groups can alter the lability of the carbonate bond, making it more or less susceptible to cleavage. For instance, electron-withdrawing groups can enhance the rate of hydrolysis.[3]

Trigger Mechanisms

The choice of trigger is critical for achieving site-specific drug release. Common strategies include:

  • Enzymatic Cleavage: Esterases, such as carboxylesterases, are abundant in certain tissues and can be harnessed to cleave carbonate linkers.[11][12] This approach is particularly useful for targeting the liver or tumors where esterase activity is often elevated.

  • pH-Sensitivity: The acidic microenvironment of tumors or intracellular compartments like endosomes and lysosomes (pH 4.5-6.5) can be exploited to trigger the hydrolysis of acid-labile carbonate linkers.[1][5]

  • Reductive Cleavage: The higher concentration of reducing agents like glutathione in the intracellular environment compared to the bloodstream can be used to cleave disulfide bonds incorporated into the linker, initiating the self-immolation of the carbonate.[4]

Synthesis and Characterization: A Practical Approach

The successful implementation of carbonate linkers in prodrug design relies on robust synthetic methods and thorough characterization.

General Synthesis of a Carbonate-Linked Prodrug

The formation of a carbonate linkage typically involves the reaction of an alcohol or phenol group on the drug with an activated carbonyl species. A common method employs triphosgene in the presence of a base.[11]

Experimental Protocol: Synthesis of a Carbonate-Linked Prodrug

  • Dissolution: Dissolve the drug containing a hydroxyl group and the linker-alcohol component in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add a suitable base, such as pyridine or triethylamine, to the reaction mixture.

  • Triphosgene Addition: Slowly add a solution of triphosgene in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[11]

G Start Dissolve Drug & Linker-OH Cool Cool to 0 °C Start->Cool Add_Base Add Base Cool->Add_Base Add_Triphosgene Add Triphosgene Solution Add_Base->Add_Triphosgene Monitor Monitor Reaction (TLC/LC-MS) Add_Triphosgene->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (Column Chromatography) Dry_Concentrate->Purify Characterize Characterize (NMR, HRMS) Purify->Characterize

Caption: Workflow for the synthesis of a carbonate-linked prodrug.

Stability and Release Kinetics Assessment

Evaluating the stability of the carbonate linker in relevant biological media and quantifying the rate of drug release are critical steps in prodrug development.

Experimental Protocol: Plasma Stability Assay

  • Preparation: Prepare a stock solution of the carbonate-linked prodrug in a suitable solvent (e.g., DMSO).

  • Incubation: Add the prodrug stock solution to pre-warmed plasma (human, mouse, etc.) to a final concentration typically in the low micromolar range.[13]

  • Time Points: Incubate the mixture at 37 °C and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[13]

  • Quenching: Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining prodrug and the released parent drug.[13]

  • Data Analysis: Plot the percentage of remaining prodrug against time and calculate the half-life (t1/2) of the prodrug in plasma.[13]

Table 1: Comparative Stability of Different Linker Types in Human Plasma

Linker TypeExample PayloadHalf-life (t1/2)Reference
CarbonateSacituzumab govitecan~36 hours[10]
HydrazonePhenylketone-derived~2 days[10]
Silyl etherMonomethyl auristatin E (MMAE)> 7 days[10]
Val-Cit Peptide-Stable[10]

Note: Half-life values can vary depending on the specific drug, carrier, and experimental conditions.

Experimental Protocol: In Vitro Drug Release Kinetics

  • Buffer Preparation: Prepare buffers at different pH values (e.g., pH 7.4 to mimic blood and pH 5.0 to mimic the endosomal environment).

  • Incubation: Dissolve the carbonate-linked prodrug in the respective buffers. For enzyme-triggered release, add the relevant enzyme (e.g., esterase) to the buffer.

  • Sampling: Incubate the solutions at 37 °C and collect samples at predetermined time intervals.

  • Analysis: Analyze the samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC), to quantify the concentration of the released drug.[14]

  • Kinetic Modeling: Plot the cumulative percentage of drug released versus time and fit the data to appropriate kinetic models (e.g., zero-order, first-order, Higuchi) to determine the release mechanism.[14]

Conclusion and Future Perspectives

Carbonate linkers represent a cornerstone of modern prodrug design, offering a remarkable degree of tunability and control over drug release.[15] The principles of self-immolation, coupled with a deep understanding of how steric and electronic factors influence stability, have enabled the development of highly sophisticated drug delivery systems. As our understanding of disease-specific microenvironments continues to grow, so too will the opportunities to design novel carbonate linkers with even greater precision and efficacy. The continued innovation in linker chemistry will undoubtedly play a pivotal role in the next generation of targeted therapeutics.

References

  • Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. ACS Infectious Diseases. [Link]

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  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm. [Link]

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  • Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. [Link]

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  • Evaluation of in vitro release kinetics and mechanisms of curcumin-loaded cockle shell-derived calcium carbonate nanoparticles. Biomedical Research and Therapy. [Link]

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A Comprehensive Guide to the Aqueous Stability of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) group is a widely utilized promoiety in medicinal chemistry, designed to enhance the pharmacokinetic properties of parent drug molecules.[1] As a key intermediate and potential metabolite, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate represents the core scaffold whose aqueous stability is paramount to understanding the behavior of ODOL-containing prodrugs. This technical guide provides a detailed examination of the factors governing the stability of this compound in aqueous solutions. We will explore the underlying degradation mechanisms, present a robust, self-validating experimental protocol for kinetic analysis, and discuss the implications of the resulting stability profile on drug development, formulation, and shelf-life determination. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding and practical methodology for assessing the stability of this critical prodrug fragment.

Introduction: The Role of the ODOL Moiety in Prodrug Design

Prodrug strategies are a cornerstone of modern drug development, employed to overcome challenges such as poor solubility, low bioavailability, and rapid metabolism.[2] The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) group is an FDA-approved promoiety that is frequently attached to acidic functional groups of a parent drug.[3] Upon administration, this moiety is designed to undergo hydrolysis, releasing the active pharmaceutical ingredient (API).

The stability of the linker itself, exemplified by this compound, is a critical parameter. Its rate of degradation in aqueous media—independent of enzymatic action—dictates the intrinsic chemical stability of the prodrug. This information is essential for:

  • Formulation Development: Ensuring the prodrug remains intact in a liquid formulation.

  • Shelf-life Prediction: Establishing appropriate storage conditions and expiration dating in accordance with regulatory guidelines.[4][5]

  • Understanding In Vivo Behavior: Differentiating between chemical hydrolysis and enzymatic cleavage, which is crucial for pharmacokinetic modeling.

This guide provides the scientific rationale and a detailed workflow for characterizing the aqueous stability of this compound, a process that can be adapted for various ODOL-based prodrugs.

Chemical and Physical Properties

A thorough understanding of the molecule's properties is the foundation of any stability study.

cluster_main This compound mol

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[6]
Molecular Formula C₆H₆O₅PubChem[6]
Molecular Weight 158.11 g/mol PubChem[6]
CAS Number 91526-17-9PubChem[6]
Topological Polar Surface Area 61.8 ŲPubChem[6]
Hydrogen Bond Acceptors 5PubChem[6]
Rotatable Bond Count 3PubChem[6]

Mechanisms of Degradation in Aqueous Solution

The structure of this compound contains two ester functionalities susceptible to hydrolysis: the linear formate ester and the cyclic carbonate ester. The degradation kinetics in aqueous solution are primarily governed by pH and temperature.

3.1. Hydrolysis Pathways Hydrolysis can occur at either ester group, leading to different degradation products. The primary mechanism is nucleophilic attack by water or hydroxide ions on the carbonyl carbons.

  • Formate Ester Hydrolysis: This is a classic ester hydrolysis reaction, which can be catalyzed by both acid and base. It results in the formation of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one and formic acid. The hydrolysis of simple formate esters is known to be a slow, equilibrium-limited reaction.[7]

  • Cyclic Carbonate (Dioxolone Ring) Hydrolysis: The five-membered ring is strained and also susceptible to hydrolysis. This pathway is more complex and can lead to ring-opening, ultimately producing various degradation products.

Studies on prodrugs incorporating the ODOL moiety show moderate stability in neutral buffered saline but rapid hydrolysis in the presence of plasma or liver microsomes, indicating that while chemical hydrolysis occurs, enzymatic cleavage is the dominant pathway for bioactivation in vivo.[3] Our focus here is on characterizing the non-enzymatic, intrinsic chemical stability.

Hydrolysis_Pathways cluster_formate Formate Hydrolysis cluster_carbonate Carbonate Hydrolysis parent This compound prod1 4-(hydroxymethyl)-5-methyl- 1,3-dioxol-2-one parent->prod1 H₂O / H⁺ / OH⁻ prod2 Formic Acid parent->prod2 H₂O / H⁺ / OH⁻ prod3 Ring-Opened Products parent->prod3 H₂O / H⁺ / OH⁻

Caption: Potential aqueous degradation pathways for the target molecule.

3.2. Influence of pH and Temperature The rate of hydrolysis typically follows a U-shaped pH-rate profile, with the lowest degradation rate occurring at a specific pH (usually mid-range, e.g., pH 3-5) and increasing under more acidic or basic conditions. The degradation rate is also highly dependent on temperature. This relationship can be modeled by the Arrhenius equation, which is why stability studies are often conducted at elevated temperatures to predict shelf-life under normal storage conditions.[8][9]

Experimental Design for Stability Assessment

A well-designed stability study provides a robust and reliable kinetic profile of the compound. The design must be grounded in regulatory expectations and scientific principles.[10][11]

4.1. Rationale and Causality The objective is to determine the intrinsic degradation rate constant (k_obs) at various pH values and temperatures.

  • Why Use a Buffer System? Buffers are used to maintain a constant pH throughout the experiment. As hydrolysis of the esters produces acidic byproducts (e.g., formic acid), the pH of an unbuffered solution would drift, confounding the kinetic data.

  • Why These Specific pH Values? A range of pH values (e.g., 1.2, 4.5, 7.4, 9.0) is selected. This covers physiologically relevant compartments (stomach, intestine, blood) and provides sufficient data points to construct a complete pH-rate profile, revealing the contributions of acid- and base-catalyzed hydrolysis.

  • Why Accelerated Conditions? According to ICH guidelines, stability testing at accelerated conditions (e.g., 40°C or 50°C) allows for the prediction of long-term stability without waiting for years.[5] The data helps to quickly identify stability liabilities and build a predictive model for degradation at room temperature or under refrigerated storage.

4.2. Analytical Methodology: The Central Role of HPLC High-Performance Liquid Chromatography (HPLC) is the gold standard for stability studies due to its ability to separate the parent compound from its degradants. A stability-indicating HPLC method is one that is validated to be specific, accurate, and precise, ensuring that the decrease in the parent peak area is directly proportional to its degradation and not an analytical artifact.[12]

Detailed Experimental Protocol

This protocol provides a self-validating system for determining the aqueous stability of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis A Prepare Buffer Solutions (e.g., pH 1.2, 4.5, 7.4, 9.0) C Spike Stock Solution into Pre-heated Buffer (t=0) A->C B Prepare Stock Solution of Compound in Acetonitrile B->C D Incubate at Constant Temp (e.g., 25°C, 40°C, 50°C) C->D E Withdraw Aliquots at Pre-defined Time Points D->E F Quench Reaction (e.g., with acidic acetonitrile) E->F G Analyze Samples by Validated HPLC Method F->G H Quantify Peak Area of Parent Compound G->H I Plot ln(%) vs. Time H->I J Calculate k_obs and t₁/₂ I->J

Caption: Standard experimental workflow for an aqueous stability study.

Step-by-Step Methodology:

  • Preparation of Buffers:

    • Prepare buffers of desired pH (e.g., 0.1 N HCl for pH 1.2; 50 mM acetate for pH 4.5; 50 mM phosphate for pH 7.4; 50 mM borate for pH 9.0).

    • Ensure the ionic strength is constant across all buffers by adding a salt like KCl.

    • Filter all buffers through a 0.22 µm filter.

  • Preparation of Stock Solution:

    • Accurately weigh the this compound standard.

    • Dissolve in a minimal amount of organic solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 10 mg/mL). This minimizes the impact of the organic solvent on the aqueous reaction.

  • Initiating the Kinetic Run:

    • Place vials containing a known volume (e.g., 1 mL) of each buffer into a temperature-controlled water bath or heating block set to the desired temperature (e.g., 40°C). Allow buffers to equilibrate for at least 15 minutes.

    • To initiate the reaction (t=0), add a small volume (e.g., 10 µL) of the stock solution to each vial to achieve the target final concentration (e.g., 100 µg/mL). Vortex briefly.

  • Sampling:

    • Withdraw aliquots (e.g., 100 µL) from each vial at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours). The sampling schedule should be designed to capture at least 50% degradation.

    • Immediately quench the reaction by diluting the aliquot into a vial containing a quenching solution (e.g., 900 µL of cold acetonitrile/water with 0.1% formic acid). This stops further degradation and prepares the sample for analysis.

  • HPLC Analysis:

    • Analyze the quenched samples using a validated stability-indicating HPLC method.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., ODS-3V, 250mm x 4.6mm, 5 µm).[13]

      • Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile. A common starting point could be a 50:50 mixture.[13]

      • Flow Rate: 1.0 mL/min.[13]

      • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).[13]

      • Injection Volume: 10-20 µL.

Data Analysis and Interpretation

Assuming the degradation follows first-order kinetics (which is typical for drug degradation in solution at low concentrations), the natural logarithm of the remaining percentage of the compound plotted against time will yield a straight line.

  • Equation: ln(Cₜ) = ln(C₀) - k_obs * t

    • Where Cₜ is the concentration at time t, C₀ is the initial concentration, and k_obs is the observed first-order rate constant.

  • Calculation: The slope of the line from the plot of ln(% Remaining) vs. time is equal to -k_obs.

  • Half-Life (t₁/₂): The time it takes for 50% of the compound to degrade. It is calculated as: t₁/₂ = 0.693 / k_obs.

Table 2: Example Stability Data for an ODOL Prodrug in Aqueous Buffer

This table summarizes representative data for ODOL-containing prodrugs, which demonstrates the typical stability profile expected for this compound.

Buffer ConditionTemperature (°C)Observed Half-Life (t₁/₂)% Remaining at 1 hrSource
Phosphate Buffer (pH 7.4) 37~1.3 - 1.5 hours54 - 63%ResearchGate[3]
Acidic Buffer (e.g., pH 1.2) 37Expected to be longer>90% (Hypothetical)N/A
Basic Buffer (e.g., pH 9.0) 37Expected to be shorter<50% (Hypothetical)N/A

Note: Hypothetical data is based on general principles of ester hydrolysis.

The data clearly shows that the molecule is moderately stable at neutral pH, with a half-life of just over an hour.[3] This lability is by design, allowing for the eventual release of the active drug in vivo. However, this also implies that liquid formulations at neutral or basic pH would have a limited shelf-life. Stability is expected to be significantly greater at acidic pH, where base-catalyzed hydrolysis is minimized.

Implications for Drug Development

The aqueous stability profile of this compound provides critical insights for drug development professionals:

  • Formulation Strategy: For liquid formulations, a buffer system at an acidic pH (e.g., pH 3-5) would likely be required to ensure adequate shelf-life. For solid dosage forms, moisture control during manufacturing and packaging is critical to prevent degradation.

  • Preclinical and Clinical Studies: Understanding the intrinsic chemical stability helps in designing in vitro experiments and interpreting in vivo data. It allows for the deconvolution of chemical degradation from the more rapid enzymatic cleavage that occurs in plasma and tissues.[3]

  • Regulatory Submissions: A thorough stability package, including data from studies like the one described, is a mandatory component of any new drug application (NDA) and is required by regulatory bodies like the FDA.[4][12]

Conclusion

This compound, the core of the ODOL promoiety, exhibits pH-dependent stability in aqueous solutions. Its degradation is driven by the hydrolysis of its formate and cyclic carbonate ester groups. The compound is moderately stable at neutral pH and is expected to be more stable under acidic conditions and less stable under basic conditions. A systematic approach using a validated, stability-indicating HPLC method is essential to accurately determine its degradation kinetics. The resulting stability data is not merely a technical checkbox; it is a fundamental dataset that informs critical decisions throughout the drug development lifecycle, from initial formulation to regulatory approval.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10702077, this compound. Available from: [Link]

  • ResearchGate (n.d.). Synthesis and structures of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) ester prodrugs of 2-PMPA. Available from: [Link]

  • Simons, F. E., & Simons, K. J. (1991). A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. Journal of Pharmaceutical Sciences, 80(11), 1044-1048. Available from: [Link]

  • Van den Berg, R. W., Verhoef, M. J., & van der Knaap, H. C. (2002). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Journal of Agricultural and Food Chemistry, 50(19), 5458-5464. Available from: [Link]

  • Majumdar, S., & Sloan, K. B. (2006). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 23(11), 2574-2584. Available from: [Link]

  • U.S. Food and Drug Administration (2023). Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

  • Zappaterra, F., & Giovannini, P. P. (Eds.). (n.d.). Special Issue "Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics". MDPI. Available from: [Link]

  • Google Patents (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[6][14] dioxol-2-one. Available from:

  • Rovira, P., et al. (2020). Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs. Journal of Medicinal Chemistry, 63(21), 12693-12706. Available from: [Link]

  • ACS Publications (n.d.). A New Class of Multitargeting PtIV Anticancer Agents: Prodrugs That Release PtII Drugs and Bioactive Moieties Tethered to PtIV via a Tertiary Amine. Available from: [Link]

  • Semantic Scholar (n.d.). Effects of Solvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. Available from: [Link]

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  • Semantic Scholar (n.d.). Kinetics of Methyl Formate Hydrolysis in the Absence and Presence of a Complexing Agent. Available from: [Link]

  • Maeda, H., et al. (1993). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Yakugaku Zasshi, 113(5), 363-372. Available from: [Link]

  • ResearchGate (n.d.). Thermal Stability of Folic Acid and 5‐Methyltetrahydrofolic Acid in Liquid Model Food Systems. Available from: [Link]

  • Pharmdbm (2023). Bpharm 6th-semester notes in pdf - Free Download. Available from: [Link]

  • National Center for Biotechnology Information (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Available from: [Link]

  • Scribd (n.d.). Kinetics of Methyl Formate Hydrolysis. Available from: [Link]

  • PubMed (n.d.). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Available from: [Link]

  • GMP Journal (2023). FDA 483s and Warning Letters concerning Stability Testing. Available from: [Link]

  • ResearchGate (n.d.). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Available from: [Link]

  • U.S. Food and Drug Administration (2024). Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

  • ResearchGate (n.d.). Stability of dietary 5-formyl-tetrahydrofolate and its determination by HPLC: A pilot study on impact of pH, temperature and antioxidants on analytical results. Available from: [Link]

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Hydrolysis mechanism of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydrolysis Mechanism of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate A Senior Application Scientist's Synthesis of Mechanism, Kinetics, and Experimental Validation for Drug Development Professionals

Executive Summary

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOX-M) promoiety is a cornerstone in modern prodrug design, engineered to enhance the bioavailability of parent drugs by improving properties such as oral absorption.[1][2] Its clinical success hinges on a predictable and efficient in vivo hydrolysis to release the active pharmaceutical ingredient (API). This guide provides an in-depth examination of the hydrolysis mechanism of this compound, a model compound representing the core structure of DOX-M based prodrugs. We will dissect the multi-stage chemical transformation, explore the kinetic influences of pH and enzymes, and present a validated experimental framework for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical prodrug activation pathway.

Introduction to the DOX-M Promoietry in Prodrug Strategy

The Imperative for Prodrugs in Therapeutics

Many potent drug candidates suffer from poor pharmacokinetic profiles, such as low solubility, limited membrane permeability, or extensive first-pass metabolism, which curtails their clinical utility. Prodrugs are bioreversible derivatives of active compounds that overcome these barriers.[3][4] They are designed to undergo a chemical or enzymatic transformation in the body to release the parent drug at the desired site of action. The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl moiety is a highly effective promoiety used to mask carboxyl, hydroxyl, or thiol groups, significantly improving the oral absorbability of various drugs.[1][2]

The Hydrolysis Cascade: A Trigger for Drug Release

The efficacy of the DOX-M promoiety lies in its elegant two-stage hydrolysis cascade. This is not a simple, single-step ester cleavage. Instead, an initial enzymatic hydrolysis triggers a rapid, spontaneous chemical decomposition of the remaining structure. This cascade mechanism ensures a swift and irreversible release of the active drug, a critical feature for achieving therapeutic concentrations. Understanding the kinetics and mechanism of this cascade is paramount for predicting a drug's in vivo performance and ensuring its stability in a formulated product.

The Core Mechanism: A Two-Stage Unmasking

The hydrolysis of this compound proceeds through a sequential process involving an initial enzymatic cleavage followed by a rapid, spontaneous chemical breakdown.

Stage 1: Enzyme-Mediated Ester Cleavage

The process is initiated by ubiquitous esterase enzymes present in biological media like blood plasma and liver homogenates.[3][5][6] These hydrolases catalyze the cleavage of the formate ester bond.

  • Causality: The formate ester is an ideal substrate for esterases. This initial step is the rate-limiting, bio-activatable trigger. The choice of ester (in this case, formate) can be tuned to modify the rate of this initial cleavage, allowing for modulation of the drug release profile.

This enzymatic reaction yields an unstable alcohol intermediate, 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one.

Stage 2: Spontaneous Intramolecular Rearrangement and Fragmentation

The alcohol intermediate generated in Stage 1 is highly unstable and immediately undergoes a rapid, non-enzymatic decomposition. This involves an intramolecular rearrangement that leads to the opening of the dioxolone ring.

  • Mechanism: The ring strain and electronic configuration of the 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one intermediate favor a rapid electronic cascade. This results in the elimination of carbon dioxide and the formation of an enol intermediate, which tautomerizes to release formaldehyde and regenerate the active drug's functional group (in this conceptual model, represented by the release of formic acid's precursor components).

The final, stable byproducts of the promoiety itself are carbon dioxide and formaldehyde, which are endogenously managed by the body. The overall reaction is effectively irreversible due to the formation and diffusion of gaseous CO₂.

Diagram of the Hydrolysis Pathway

Hydrolysis_Mechanism cluster_0 Stage 1: Enzymatic Hydrolysis cluster_1 Stage 2: Spontaneous Decomposition Parent_Compound DOX-M Prodrug Intermediate Unstable Intermediate (4-hydroxymethyl-5-methyl-1,3-dioxol-2-one) Parent_Compound->Intermediate Esterases (in blood, liver) + H₂O Products Final Products: - Active Drug (Released) - Carbon Dioxide (CO₂) - Formaldehyde (CH₂O) Intermediate->Products Spontaneous & Rapid Intramolecular Rearrangement

Caption: The two-stage hydrolysis cascade of the DOX-M promoiety.

Kinetic Profile: Factors Governing the Rate of Hydrolysis

The rate of prodrug activation is not constant; it is profoundly influenced by the chemical and biological environment. Kinetic studies are crucial for predicting the drug release profile under physiological conditions.[7]

pH-Dependent Stability

Like most esters, the DOX-M moiety is susceptible to pH-dependent hydrolysis. The stability profile typically follows a U-shaped curve, with maximum stability in the acidic to neutral pH range and increased degradation rates under strongly acidic or basic conditions.[8][9]

  • Acid-Catalyzed Hydrolysis: At low pH, the reaction is catalyzed by hydronium ions (H₃O⁺). The mechanism involves protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[10][11]

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This pathway is typically much faster than the acid-catalyzed route.

Enzymatic Catalysis

In the physiological pH range of blood (≈7.4), non-enzymatic hydrolysis is generally slow. The primary driver of prodrug activation in vivo is catalysis by esterase enzymes.[5][6] The rate of hydrolysis can vary significantly between species and even between different tissues within the same organism (e.g., liver vs. plasma).[9][12]

Table 1: Representative Hydrolysis Half-Life Data

This table summarizes typical quantitative data obtained from kinetic studies. Values are illustrative and will vary for specific prodrugs.

ConditionpHTemperature (°C)CatalystTypical Half-Life (t½)
Simulated Gastric Fluid1.237H₃O⁺> 24 hours
Aqueous Buffer7.437None (Chemical)Several hours to days
Human Plasma7.437EsterasesMinutes
Rat Liver Homogenate7.437Esterases< 5 minutes[12]
Alkaline Buffer9.037OH⁻< 1 hour

A Validated Protocol for Studying Hydrolysis Kinetics

To ensure trustworthiness and reproducibility, a well-defined and self-validating protocol is essential. The following outlines a standard methodology for characterizing the hydrolysis kinetics of a DOX-M prodrug using High-Performance Liquid Chromatography (HPLC).

Diagram of the Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis & Data Processing Stock Prepare Prodrug Stock Solution (e.g., in Acetonitrile) Media Prepare Hydrolysis Media (Buffers, Plasma, etc.) Incubate Incubate Prodrug in Media at 37°C Sample Withdraw Aliquots at Timed Intervals (t = 0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (e.g., add Acetonitrile, place on ice) Sample->Quench HPLC Analyze Samples by Validated HPLC-UV Method Quench->HPLC Centrifuge & Inject Supernatant Integrate Integrate Peak Areas (Prodrug & Metabolite) HPLC->Integrate Plot Plot ln(% Remaining) vs. Time Integrate->Plot Calculate Calculate k_obs and t½ (t½ = 0.693 / k_obs) Plot->Calculate

Caption: Standard experimental workflow for a prodrug hydrolysis kinetic study.

Objective and Rationale

The primary objective is to determine the pseudo-first-order rate constant (k_obs) and half-life (t½) of the prodrug in various media.[9] HPLC with UV detection is the chosen method due to its specificity, sensitivity, and ability to simultaneously quantify the disappearance of the parent prodrug and the appearance of its metabolites.[13][14]

Detailed Experimental Protocol

4.2.1 Materials and Reagents:

  • This compound (or target prodrug)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Phosphate, borate, or carbonate buffers prepared to desired pH values[9]

  • Biological matrix: Human plasma, rat liver homogenates

  • HPLC system with a UV detector and a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14]

4.2.2 Causality in Method Design:

  • Why a C18 column? The nonpolar stationary phase is ideal for retaining and separating the relatively lipophilic prodrug from its more polar hydrolysis products.

  • Why quench with acetonitrile? The organic solvent serves two purposes: it precipitates proteins from the biological matrix that would otherwise foul the HPLC column, and it effectively stops the enzymatic reaction by denaturing the esterases.

4.2.3 Hydrolysis Assay Procedure:

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase (e.g., a gradient of acetonitrile and 0.1% formic acid in water) until a stable baseline is achieved. Set the UV detector to a wavelength where the prodrug has maximum absorbance (e.g., 210 nm).[14]

  • Reaction Initiation: Pre-warm the hydrolysis media (e.g., 1 mL of human plasma) to 37°C in a shaking water bath.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of a concentrated stock solution of the prodrug (e.g., 10 mg/mL in acetonitrile) to the pre-warmed medium to achieve the desired starting concentration.

  • Timed Sampling: At designated time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a fixed aliquot (e.g., 100 µL) of the reaction mixture.

  • Reaction Quenching: Immediately transfer the aliquot into a microcentrifuge tube containing a quenching solution (e.g., 200 µL of ice-cold acetonitrile). Vortex thoroughly.

  • Sample Preparation: Centrifuge the quenched sample (e.g., at 14,000 rpm for 10 minutes) to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and inject a fixed volume onto the HPLC system.

4.2.4 Data Analysis:

  • Record the peak area of the parent prodrug at each time point.

  • Calculate the percentage of prodrug remaining at each time point relative to t=0.

  • Plot the natural logarithm (ln) of the percentage of prodrug remaining versus time.

  • The hydrolysis is assumed to follow pseudo-first-order kinetics.[9][12] Therefore, the slope of the linear regression from the plot is equal to the negative of the observed rate constant (-k_obs).

  • Calculate the half-life using the equation: t½ = 0.693 / k_obs .

Implications and Considerations in Drug Development

A thorough understanding of the DOX-M hydrolysis mechanism is not merely an academic exercise; it has profound implications for drug development.

  • Tunable Release: By making minor structural modifications to the promoiety (e.g., changing the ester group or substituents on the dioxolone ring), the rate of enzymatic cleavage and subsequent drug release can be fine-tuned.

  • Formulation Stability: The pH-stability profile is critical for developing a stable liquid formulation. The data informs the selection of appropriate buffering agents and target pH to ensure an adequate shelf-life.

  • Safety and Toxicology: The release of formaldehyde is a key consideration. While it is produced in small amounts and is a natural endogenous molecule, its release rate and concentration must be evaluated to ensure they fall within safe physiological limits.

Conclusion

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl moiety is a sophisticated chemical tool that enables the successful delivery of numerous therapeutics. Its function is predicated on a reliable and well-characterized hydrolysis cascade initiated by esterases and completed by a rapid, spontaneous chemical decomposition. By combining mechanistic understanding with robust kinetic analysis, drug development scientists can rationally design prodrugs with optimized release profiles, ensuring that promising chemical entities can become effective medicines. The methodologies and principles outlined in this guide provide a framework for the rigorous evaluation required to advance such candidates through the development pipeline.

References

  • Title: Preparation of formic acid by hydrolysis of methyl formate Source: Google Patents URL
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  • Title: Acid Catalyzed Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and structures of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl... Source: ResearchGate URL: [Link]

  • Title: Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Method for synthesizing 4- (hydroxymethyl) -5-methyl-[10][15] dioxol-2-one Source: Google Patents URL:

  • Title: Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides Source: ResearchGate URL: [Link]

  • Title: Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines Source: PubMed URL: [Link]

  • Title: Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology Source: John Wiley & Sons URL: [Link]

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  • Title: Hydrolysis in drug and prodrug metabolism : chemistry, biochemistry, and enzymology Source: Semantic Scholar URL: [Link]

  • Title: Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way Source: PubMed Central (PMC) URL: [Link]

  • Title: (PDF) Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way Source: ResearchGate URL: [Link]

  • Title: Enzyme Models—From Catalysis to Prodrugs Source: MDPI URL: [Link]

  • Title: Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis Source: YouTube URL: [Link]

  • Title: Hydrolysis kinetics of the prodrug myristyl nicotinate Source: Taylor & Francis Online URL: [Link]

  • Title: Enzymatic hydrolysis of organic cyclic carbonates Source: PubMed URL: [Link]

  • Title: In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor Source: PubMed URL: [Link]

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A Technical Guide to the Spectroscopic Profile of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Prodrug Moiety

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate (Molecular Formula: C₆H₆O₅, Molecular Weight: 158.11 g/mol ) is a significant organic molecule, primarily recognized for its core structure's role as a "promoiety" in medicinal chemistry.[1][2] The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group is attached to a parent drug molecule to form a prodrug, a strategy employed to enhance the bioavailability and absorption of pharmaceuticals.[2] Upon administration, enzymatic or chemical cleavage in the body releases the active drug.

Given its pivotal role in drug development, a thorough understanding of the spectroscopic characteristics of this moiety is essential for researchers in synthesis, quality control, and metabolic studies. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the formate ester of this promoiety. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a reliable, predictive spectral profile.

Molecular Structure and Spectroscopic Implications

The structure of this compound contains several key functional groups that dictate its spectroscopic signature:

  • 1,3-Dioxol-2-one Ring: A five-membered cyclic carbonate ring with a C=C double bond.

  • Ester Groups: Two distinct ester functionalities are present: the cyclic carbonate and the acyclic formate.

  • Key Substituents: A methyl group (-CH₃) and a methylene group (-CH₂-) bridging the dioxolone ring to the formate oxygen.

Each of these features gives rise to characteristic signals in NMR, IR, and MS analyses, which will be explored in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on established chemical shift theory and data from precursor molecules like 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.[3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

  • Formate Proton (H-a): The most downfield signal is anticipated for the formate proton. Its direct attachment to a carbonyl group results in significant deshielding. This signal will appear as a singlet.

  • Methylene Protons (H-b): The two protons of the methylene bridge are chemically equivalent and are expected to appear as a singlet. They are deshielded by the adjacent oxygen atom and the dioxolone ring system.

  • Methyl Protons (H-c): The three protons of the methyl group are equivalent and will appear as a singlet. This signal is expected to be the most upfield, as it is attached to an sp² carbon of the double bond but is relatively shielded compared to the other protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Characteristics

Proton Label Chemical Environment Predicted δ (ppm) Multiplicity Integration
H-a H-C=O (Formate) 8.0 - 8.2 Singlet (s) 1H
H-b O-CH₂-O 4.9 - 5.2 Singlet (s) 2H
H-c =C-CH₃ 2.1 - 2.3 Singlet (s) 3H

(Predicted for CDCl₃ solvent)

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six signals, one for each unique carbon atom in the molecule.

  • Carbonyl Carbons (C-1, C-5): Two distinct signals are expected in the highly deshielded region for the two carbonyl carbons. The cyclic carbonate carbonyl (C-5) is typically found at a slightly lower field than a standard ester. The formate carbonyl (C-1) will also be in this region.[5]

  • Olefinic Carbons (C-3, C-4): The two sp² hybridized carbons of the C=C double bond in the dioxolone ring will appear in the mid-field region. The carbon bearing the methyl group (C-4) will be upfield relative to the carbon attached to the methylene group (C-3).

  • Methylene Carbon (C-2): The sp³ hybridized methylene carbon, situated between two oxygen atoms, will be significantly deshielded and found in the 60-70 ppm range.

  • Methyl Carbon (C-6): The methyl carbon will be the most shielded carbon, appearing at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Label Chemical Environment Predicted δ (ppm)
C-1 H-C =O (Formate) 160 - 162
C-5 O-(C =O)-O (Carbonate) 153 - 155
C-3 =C -CH₂ 142 - 145
C-4 =C -CH₃ 137 - 140
C-2 O-C H₂-O 60 - 65
C-6 =C-C H₃ 9 - 12

(Predicted for CDCl₃ solvent)

Workflow and Causality in NMR Analysis

The process of NMR analysis is a self-validating system, where experimental choices are dictated by the need for unambiguous data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis Sample Weigh ~5-10 mg Sample Solvent Dissolve in ~0.6 mL Deuterated Solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube H1 ¹H NMR Spectrum Tube->H1 Insert into Spectrometer C13 ¹³C{¹H} NMR Spectrum H1->C13 Processing Fourier Transform, Phase & Baseline Correction C13->Processing DEPT DEPT-135 (Optional) TwoD 2D NMR (COSY, HSQC) (If structure is unknown) Integration Integrate ¹H Signals Processing->Integration Shifts Assign Chemical Shifts (δ) Integration->Shifts Coupling Analyze Multiplicity Shifts->Coupling Structure Confirm Structure Coupling->Structure

Expertise in Practice: The choice of a high-field spectrometer (≥400 MHz) is crucial to resolve closely spaced signals. A DEPT-135 experiment would be performed to differentiate between CH, CH₂, and CH₃ carbons, providing an additional layer of validation for the ¹³C assignments. For instance, it would show a negative signal for the CH₂ group and positive signals for the CH (formate, if coupled) and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups. The spectrum of this compound is expected to be dominated by strong absorptions from its two carbonyl groups and various C-O bonds.

Predicted IR Absorption Bands
  • C=O Stretching: The most prominent features will be the carbonyl stretching vibrations. Cyclic carbonates, especially in five-membered rings, exhibit a C=O stretch at a significantly high wavenumber.[6][7] The formate ester C=O stretch will appear in the typical range for saturated esters.[8][9]

    • Cyclic Carbonate (C=O): ~1820 - 1840 cm⁻¹ (strong, sharp)

    • Formate Ester (C=O): ~1735 - 1750 cm⁻¹ (strong, sharp)

  • C=C Stretching: The stretching of the carbon-carbon double bond within the dioxolone ring is expected to produce a medium-intensity peak.

    • Olefinic (C=C): ~1680 - 1700 cm⁻¹ (medium)

  • C-O Stretching: The molecule contains multiple C-O single bonds, which will result in a series of strong, complex bands in the fingerprint region. This pattern is often referred to as the "Rule of Three" for esters, characterized by intense absorptions from the coupled C-C-O and O-C-O stretching modes.[6]

    • C-O-C Stretches: ~1000 - 1300 cm⁻¹ (multiple strong bands)

  • C-H Stretching: Standard sp³ C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

    • sp³ C-H: ~2950 - 3000 cm⁻¹ (medium)

Table 3: Summary of Predicted Key IR Absorptions

Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity
~1830 Cyclic Carbonate C=O Stretch Strong
~1740 Formate Ester C=O Stretch Strong
~1690 Alkene C=C Stretch Medium
1000-1300 Esters/Carbonate C-O Stretch Strong, Complex

| 2950-3000 | Alkyl | C-H Stretch | Medium |

Experimental Protocol for IR Spectroscopy

A trustworthy IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) method, which requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small drop of the neat liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

Under typical EI-MS conditions, the molecule will be ionized and fragmented.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 158, corresponding to the molecular weight of the compound (C₆H₆O₅).[10] The intensity of this peak may be low due to the instability of the molecule under EI conditions.

  • Key Fragmentation Pathways: Fragmentation is often initiated at the most labile bonds. The driving force is the formation of stable neutral molecules or charged fragments.[11][12]

MS_Fragmentation M [C₆H₆O₅]⁺• m/z = 158 F1 [C₅H₅O₃]⁺ m/z = 113 M->F1 - •CHO₂ (formate radical) F3 [HCO]⁺ m/z = 29 M->F3 - •C₅H₅O₄ F2 [C₄H₅O]⁺ m/z = 69 F1->F2 - CO₂ F4 [C₃H₃O]⁺ m/z = 55 F2->F4 - CH₂

  • Loss of the Formate Radical: Cleavage of the C-O bond between the methylene group and the formate ester can lead to the loss of a formate radical (•OCHO, 45 Da) or the formation of a stable acylium ion [HCO]⁺ at m/z = 29 . The remaining fragment, the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl cation, would appear at m/z = 113 . This is predicted to be a major fragmentation pathway.

  • Decarboxylation: The fragment at m/z = 113 is likely to lose a molecule of carbon dioxide (CO₂, 44 Da) from the cyclic carbonate ring, leading to a prominent fragment at m/z = 69 .[13]

  • Other Fragments: A peak at m/z = 43 corresponding to [CH₃CO]⁺ is also plausible from rearrangement and fragmentation of the ring.

Table 4: Predicted Major Fragments in EI Mass Spectrum

m/z Predicted Ion Structure / Neutral Loss
158 [M]⁺• (Molecular Ion)
113 [M - •OCHO]⁺
69 [M - •OCHO - CO₂]⁺
43 [CH₃CO]⁺

| 29 | [HCO]⁺ |

Experimental Protocol for MS
  • Sample Introduction: For a volatile compound, direct injection or Gas Chromatography (GC-MS) is ideal. For less volatile samples, a direct insertion probe can be used.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to induce reproducible fragmentation.

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

  • Data Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions to confirm the structure.

Conclusion

The spectroscopic profile of this compound is defined by the unique combination of a cyclic carbonate and a formate ester. This guide provides a robust, predicted dataset grounded in fundamental spectroscopic principles. The ¹H and ¹³C NMR spectra are expected to show distinct, well-resolved signals corresponding to each unique nucleus. The IR spectrum is characterized by two strong and separate carbonyl absorptions, and the mass spectrum is predicted to show a clear fragmentation pattern involving the loss of the formate group followed by decarboxylation. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important prodrug moiety.

References

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  • Evans, D. A. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate. Tetrahedron Letters, 31(49), 7099-7100.
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  • Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945-948.
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  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491-500.
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Methodological & Application

Application Note & Protocols: Strategic Use of the Medoxomil Moiety in the Synthesis of Olmesartan Medoxomil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Olmesartan medoxomil is a leading angiotensin II receptor antagonist prescribed for the management of hypertension. As a prodrug, its therapeutic efficacy is critically dependent on the in vivo hydrolysis of its medoxomil ester to release the active metabolite, olmesartan. This document provides a detailed technical guide for researchers and drug development professionals on the synthesis and application of the key intermediate responsible for introducing this pivotal promoiety. While the topic of interest specifies "(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate," extensive literature and process chemistry data confirm that the industrial standard and primary reactive intermediate is (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (also known as 4-chloromethyl-5-methyl-1,3-dioxol-2-one or DMDO-Cl). This guide will, therefore, focus on the correct and validated chemical pathway, providing in-depth protocols, mechanistic rationale, and analytical validation for the synthesis of olmesartan medoxomil via its chloride intermediate.

Introduction: The Prodrug Strategy in Olmesartan

The development of olmesartan medoxomil is a classic example of a successful prodrug strategy. The active form, olmesartan, possesses a carboxylic acid group that, while essential for its pharmacological activity, leads to poor oral bioavailability. To overcome this, the carboxyl group is masked with a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, commonly known as a medoxomil ester. This promoiety enhances the lipophilicity of the molecule, facilitating its absorption through the gastrointestinal tract. Post-absorption, ubiquitous esterase enzymes in the plasma and tissues rapidly cleave the ester bond, releasing the active olmesartan at the site of action. The medoxomil group is designed to break down into safe, inert metabolites, namely carbon dioxide and diacetyl.

The synthesis of this crucial prodrug hinges on the efficient and high-yield esterification of the olmesartan precursor. This is achieved using a highly reactive medoxomil synthon, DMDO-Cl, which serves as a potent alkylating agent for the carboxylate of the olmesartan core.

Synthesis of the Key Intermediate: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (DMDO-Cl)

The industrial synthesis of DMDO-Cl is a critical upstream process. It is typically prepared from 4,5-dimethyl-1,3-dioxol-2-one through a process of chlorination followed by thermal rearrangement. This process must be carefully controlled to minimize side reactions and ensure high purity of the final intermediate.

Synthetic Workflow

The conversion involves two main steps: the chlorination of the starting material to form a chlorinated intermediate, which then undergoes rearrangement to yield the final product, DMDO-Cl.

G cluster_0 Synthesis of DMDO-Cl A 4,5-dimethyl-1,3-dioxol-2-one (Starting Material) C Chlorination Reaction in Inert Solvent (e.g., Dichloromethane) A->C B Chlorinating Agent (e.g., Sulfuryl Chloride) B->C D Intermediate: 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one C->D Formation of chlorinated intermediate E Thermal Rearrangement (Heat, ~90-100°C) D->E Isomerization F (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (DMDO-Cl, Final Product) E->F Purification by vacuum distillation

Caption: Workflow for the synthesis of DMDO-Cl.

Experimental Protocol: Synthesis of DMDO-Cl

Disclaimer: This protocol is a synthesis of literature procedures and should be performed by qualified personnel with appropriate safety precautions.

  • Reaction Setup: To a solution of 4,5-dimethyl-1,3-dioxol-2-one (1 equiv.) in a suitable inert organic solvent like dichloromethane, slowly add a chlorinating agent such as sulfuryl chloride (0.9-1.1 equiv.) at room temperature under an inert atmosphere.

  • Chlorination: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., GC, TLC).

  • Solvent Removal: Concentrate the reaction mass under reduced pressure to remove the solvent, yielding the crude chlorinated intermediate.

  • Rearrangement: Gradually heat the residue to 90-100°C. The rearrangement reaction is typically exothermic and should be controlled carefully. Maintain this temperature until the conversion to DMDO-Cl is complete.

  • Purification: After cooling, the crude product can be purified by vacuum distillation (e.g., at 91-93°C under 2 mmHg) to yield high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one.

Application in Olmesartan Medoxomil Synthesis

The final stages of olmesartan medoxomil synthesis involve the coupling of the protected olmesartan core (trityl olmesartan) with DMDO-Cl, followed by deprotection of the trityl group.

Synthetic Workflow: Coupling and Deprotection

This phase consists of two primary transformations: the esterification of the carboxylic acid and the removal of the acid-labile trityl protecting group from the tetrazole moiety.

G cluster_1 Final Synthesis Steps of Olmesartan Medoxomil A Trityl Olmesartan (Protected Precursor) C Esterification Reaction Base (K2CO3), Solvent (DMAc) Heat (e.g., 60-65°C) A->C B DMDO-Cl (Key Intermediate) B->C D Trityl Olmesartan Medoxomil (Protected Prodrug) C->D Alkylation of carboxylate E Acidic Deprotection (e.g., aq. Acetic Acid) D->E Removal of Trityl Group F Crude Olmesartan Medoxomil E->F G Purification/Crystallization (e.g., Acetone) F->G H High-Purity Olmesartan Medoxomil (Final API) G->H

Caption: Final stage synthesis of Olmesartan Medoxomil.

Experimental Protocol: Synthesis of Trityl Olmesartan Medoxomil
  • Reaction Setup: Charge a reaction vessel with trityl olmesartan (1 equiv.), a suitable base such as potassium carbonate or diisopropylethylamine (1.5-2.5 equiv.), and a polar aprotic solvent like N,N-dimethylacetamide (DMAc).

  • Addition of DMDO-Cl: Slowly add a solution of DMDO-Cl (1.1-1.5 equiv.) in DMAc to the reaction mixture at a controlled temperature, for instance, 40-45°C.

  • Reaction: Heat the mixture to around 60-65°C and maintain for several hours until the reaction is complete (monitored by HPLC).

  • Workup and Isolation: Cool the reaction mass and quench with water. The crude trityl olmesartan medoxomil product precipitates and can be isolated by filtration. Further washing with water is performed to remove inorganic salts.

Experimental Protocol: Deprotection to form Olmesartan Medoxomil
  • Deprotection: Suspend the crude trityl olmesartan medoxomil in a mixture of aqueous acetic acid (e.g., 75% v/v).

  • Reaction: Stir the suspension at ambient temperature (25-30°C) for several hours until deprotection is complete (monitored by HPLC). The byproduct, trityl alcohol, will precipitate.

  • Workup: Filter off the trityl alcohol. The filtrate is then diluted with a suitable organic solvent like methylene chloride and washed with water. The pH of the aqueous layer is carefully adjusted to neutralize excess acid.

  • Isolation and Purification: After layer separation, the organic layer containing the product is concentrated. The final product is crystallized from a suitable solvent system, such as acetone, cooled, filtered, and dried under vacuum to yield high-purity olmesartan medoxomil.

Analytical Characterization

Rigorous analytical control is essential at each stage of the synthesis to ensure the purity and identity of the intermediates and the final Active Pharmaceutical Ingredient (API).

CompoundAnalytical TechniqueExpected Results / Key Data
Trityl Olmesartan Medoxomil Mass Spectrometry (MS)Expected m/z: ~801 (M+H)⁺.
¹H NMR (400 MHz, DMSO-d₆)Characteristic peaks for the trityl group (approx. δ 6.8-7.4 ppm), biphenyl, imidazole, and medoxomil protons (CH₃ at ~2.0 ppm, CH₂ at ~5.0 ppm).
HPLCPurity assessment, typically >99.0%.
Olmesartan Medoxomil (Final API) Mass Spectrometry (MS)Expected m/z: ~559 (M+H)⁺.
¹H NMRAbsence of trityl group signals. Presence of all other characteristic peaks for the olmesartan medoxomil structure.
HPLCPurity assessment, typically >99.8% to meet pharmacopeial standards.

Mechanistic Rationale and Field-Proven Insights

  • Causality of Prodrug Design: Olmesartan's low bioavailability is a direct consequence of the high polarity imparted by its free carboxylic acid and tetrazole groups. Esterification to the medoxomil prodrug increases lipophilicity, a key parameter for passive diffusion across the gut wall, thereby enhancing absorption.

  • Choice of DMDO-Cl: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride is an ideal alkylating agent. The chloride is an excellent leaving group, facilitating a high-yield Sₙ2 reaction with the olmesartan carboxylate anion, which is readily formed in the presence of a non-nucleophilic base like potassium carbonate.

  • Self-Validating Protocols: The protocols are designed for process control. For instance, the progress of the esterification and deprotection steps is monitored by HPLC. Disappearance of the starting material and the appearance of the product peak with purity above a set threshold (e.g., >98%) serves as an in-process control, validating the reaction's completion before proceeding to the next step. This minimizes the formation of impurities that can arise from incomplete reactions.

  • In Vivo Activation: The choice of the medoxomil ester is not arbitrary. It is specifically designed for efficient enzymatic hydrolysis. The cyclic carbonate structure is sterically accessible to plasma esterases, ensuring rapid and complete conversion to the active drug, which is a hallmark of a successful prodrug.

Conclusion

The synthesis of olmesartan medoxomil is a well-refined process that relies on the strategic application of prodrug chemistry. The pivotal step is the esterification of the olmesartan core using the reactive intermediate, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride. By understanding the rationale behind each step and implementing robust, well-controlled protocols, researchers and manufacturers can consistently produce high-purity olmesartan medoxomil. The methodologies described herein provide a comprehensive framework for the synthesis, control, and validation of this important antihypertensive agent.

References

  • Title: Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug# - Semantic Scholar Source: ARKIVOC URL: [Link]

  • Title: A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil Source: NIH National Library of Medicine URL: [Link]

  • Title: Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil Source: Google Patents URL
  • Title: Synthesis and structures of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) ester prodrugs of 2-PMPA. Source: ResearchGate URL: [Link]

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  • Title: Synthesis method of olmesartan intermediate Source: Google Patents URL
  • Title: Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone Source: Google Patents URL
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  • Title: Method for producing olmesartan medoxomil Source: Google Patents URL
  • Title: Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- eth

Application of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate in Antibacterial Prodrugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed exploration of the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (MODOX) promoiety in the design and application of antibacterial prodrugs. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial agents with enhanced pharmacokinetic profiles. This guide will delve into the rationale, mechanism of action, synthesis, and evaluation of MODOX-containing antibacterial prodrugs, offering both foundational knowledge and actionable protocols.

Introduction: The Challenge of Antibacterial Drug Delivery and the MODOX Solution

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of new and effective antibacterial agents.[1] However, the discovery of novel antibiotic scaffolds is a challenging and protracted process. An alternative and often more expedient strategy is to optimize the delivery and efficacy of existing or novel antibacterial compounds through a prodrug approach.[2] Prodrugs are inactive derivatives of a parent drug molecule that undergo biotransformation in the body to release the active pharmacological agent.[3]

Many potent antibacterial agents, particularly those in the β-lactam class, suffer from poor oral bioavailability due to their polarity, which limits their absorption across the gastrointestinal tract.[2] The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl promoiety, often referred to as medoxomil, has emerged as a highly effective solution to this challenge. By masking polar functional groups, such as carboxylic acids, the MODOX moiety increases the lipophilicity of the parent antibiotic, thereby enhancing its membrane permeability and oral absorption.[4][5]

This guide will focus on the application of the MODOX promoiety, specifically in the context of antibacterial drug development, providing the scientific rationale and practical methodologies for its implementation.

The MODOX Promoiety: Mechanism of Action and Rationale for Use

The effectiveness of the MODOX promoiety lies in its ability to be efficiently cleaved in the body, releasing the active antibiotic. This bioactivation is an enzymatic process, primarily mediated by esterases present in various tissues, including the liver and intestinal wall, as well as in the blood.[6][7][8]

Enzymatic Cleavage Cascade

The MODOX ester linkage is susceptible to hydrolysis by a class of enzymes known as carboxylesterases, with human carboxymethylenebutenolidase (CMBL) being identified as a key enzyme in the bioactivation of medoxomil prodrugs.[6][7] The cleavage process is a two-step cascade:

  • Esterase-mediated Hydrolysis: The ester bond linking the MODOX moiety to the parent drug is hydrolyzed, releasing the active drug and an unstable intermediate.

  • Spontaneous Degradation: The intermediate rapidly degrades into non-toxic byproducts, namely carbon dioxide, acetone, and formaldehyde.

This efficient and predictable cleavage mechanism ensures the timely and complete release of the active antibacterial agent at the desired site of action.

Diagram: Bioactivation of a MODOX-Containing Antibacterial Prodrug

G Prodrug MODOX-Antibiotic Prodrug (Lipophilic, Orally Absorbed) Intermediate Unstable Intermediate Prodrug->Intermediate Enzymatic Hydrolysis ActiveDrug Active Antibiotic (Pharmacologically Active) Intermediate->ActiveDrug Byproducts Non-toxic Byproducts (Acetone, CO2, Formaldehyde) Intermediate->Byproducts Spontaneous Degradation Esterases Carboxylesterases (e.g., CMBL) in Intestine, Liver, Blood Esterases->Prodrug

Caption: Enzymatic cleavage of the MODOX prodrug.

Key Advantages of the MODOX Promoiety in Antibacterial Drug Design
FeatureAdvantageRelevance to Antibacterial Therapy
Increased Lipophilicity Enhances oral absorption of polar antibiotics.Enables the development of oral formulations for antibiotics that are otherwise restricted to parenteral administration.
Rapid and Complete Cleavage Ensures efficient release of the active drug, leading to predictable pharmacokinetics.Achieves therapeutic concentrations of the antibiotic in a timely manner to combat infection.
Broad Applicability Can be attached to various functional groups, including carboxylic acids, amines, and thiols.[9]Versatile for modifying a wide range of antibacterial scaffolds.
Well-Established Safety Profile The promoiety and its degradation byproducts are generally considered non-toxic at therapeutic doses.Reduces the risk of prodrug-associated toxicity.

Application in Approved Antibacterial Drugs: The Case of Ceftobiprole Medocaril

A prominent example of the successful application of the MODOX strategy in the antibacterial field is ceftobiprole medocaril . Ceftobiprole is a fifth-generation cephalosporin with broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria. However, the parent drug, ceftobiprole, has poor oral bioavailability. To overcome this limitation, it was developed as its medoxomil prodrug, ceftobiprole medocaril. This allows for intravenous administration, with the prodrug being rapidly converted to active ceftobiprole in the body.

Protocols for the Synthesis and Evaluation of MODOX-Containing Antibacterial Prodrugs

The following sections provide generalized protocols for the synthesis and in vitro evaluation of MODOX-containing antibacterial prodrugs. These protocols are intended as a starting point and may require optimization based on the specific properties of the parent antibiotic.

General Synthesis of a MODOX-Ester Prodrug of a Carboxylic Acid-Containing Antibiotic

This protocol describes a general method for the esterification of a carboxylic acid-containing antibiotic with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, the key reagent for introducing the MODOX moiety.

Diagram: Synthetic Workflow

G Start Parent Antibiotic (with Carboxylic Acid) Reaction Esterification Reaction (e.g., in DMF with a base) Start->Reaction Reagent 4-(chloromethyl)-5-methyl- 1,3-dioxol-2-one Reagent->Reaction Purification Purification (e.g., Chromatography, Crystallization) Reaction->Purification Product MODOX-Antibiotic Prodrug Purification->Product

Caption: General workflow for MODOX prodrug synthesis.

Materials:

  • Parent antibiotic containing a carboxylic acid functional group

  • 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one

  • Anhydrous N,N-dimethylformamide (DMF)

  • A suitable non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, hexanes)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography (if required)

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, rotary evaporator, etc.)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the parent antibiotic (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add the base (1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the carboxylate salt.

  • Addition of MODOX Reagent: Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure MODOX-antibiotic prodrug.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC).

In Vitro Evaluation of MODOX-Antibacterial Prodrugs

The in vitro evaluation of a MODOX-containing antibacterial prodrug requires a two-pronged approach: assessing its stability and confirming its antibacterial activity following bioactivation.

This protocol assesses the stability of the prodrug under conditions simulating the gastrointestinal tract to ensure it remains intact for absorption.

Materials:

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • MODOX-antibiotic prodrug stock solution (e.g., in acetonitrile or DMSO)

  • Incubator or water bath at 37°C

  • HPLC system with a suitable column and detector

Procedure:

  • Preparation: Prepare SGF and SIF according to standard pharmacopeial procedures.

  • Incubation: Add a small aliquot of the prodrug stock solution to pre-warmed SGF and SIF to achieve a final concentration of, for example, 10 µg/mL.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile) to precipitate proteins and stop degradation.

  • Analysis: Centrifuge the samples to pellet any precipitates and analyze the supernatant by HPLC to quantify the remaining concentration of the intact prodrug.

  • Data Analysis: Plot the concentration of the prodrug versus time and determine the degradation rate constant and half-life in each fluid.

This protocol evaluates the stability of the prodrug in human plasma and confirms its conversion to the active antibiotic.

Materials:

  • Human plasma (from a reputable supplier)

  • MODOX-antibiotic prodrug stock solution

  • Incubator or water bath at 37°C

  • Protein precipitation solvent (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for sensitive quantification of the prodrug and the released active drug

Procedure:

  • Incubation: Add a small volume of the prodrug stock solution to pre-warmed human plasma to a final concentration of, for example, 1 µg/mL.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot.

  • Protein Precipitation: Immediately add the plasma sample to the protein precipitation solvent, vortex thoroughly, and centrifuge at high speed.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentrations of both the intact prodrug and the released active antibiotic over time.

  • Data Analysis: Plot the concentrations of the prodrug and the active drug versus time to determine the half-life of the prodrug and the rate of appearance of the active drug.

This protocol determines the MIC of the prodrug against target bacterial strains, incorporating an esterase treatment step to ensure bioactivation.

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • MODOX-antibiotic prodrug

  • Parent antibiotic (as a positive control)

  • Esterase solution (e.g., porcine liver esterase, or a purified recombinant esterase like CMBL)

  • Sterile 96-well microtiter plates

  • Incubator at 35 ± 2°C

Procedure:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prodrug and Control Preparation: Prepare serial two-fold dilutions of the MODOX-antibiotic prodrug and the parent antibiotic in CAMHB.

  • Esterase Treatment (for Prodrug Arm):

    • In a separate plate or tubes, pre-incubate the prodrug dilutions with a suitable concentration of the esterase solution for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for bioactivation. The optimal esterase concentration and incubation time should be determined empirically.

    • A control arm with the prodrug without esterase should be included to assess the intrinsic activity of the intact prodrug.

  • Inoculation:

    • Transfer the pre-incubated prodrug-esterase mixtures to the wells of the 96-well plate.

    • Add the parent antibiotic dilutions to a separate set of wells.

    • Add the bacterial inoculum to all wells.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (MODOX) promoiety is a powerful and well-validated tool in the development of antibacterial prodrugs. Its ability to enhance oral bioavailability has the potential to transform intravenously administered antibiotics into convenient oral therapies, thereby improving patient compliance and reducing healthcare costs. The continued exploration of this and other esterase-labile promoieties will undoubtedly play a crucial role in the fight against antimicrobial resistance. Future research may focus on tailoring the cleavage kinetics of MODOX-like promoieties to achieve targeted drug release or to overcome specific drug resistance mechanisms.

References

  • Assali, M., et al. (2017). Ciprofloxacin-adorned carbon nanotubes: a new platform for fighting bacterial infections.
  • Ishizuka, T., et al. (2010). Human carboxymethylenebutenolidase as a bioactivating hydrolase of olmesartan medoxomil in liver and intestine. Journal of Biological Chemistry, 285(16), 11892-11902.
  • Eyal, Z., et al. (2020). Antibacterial Prodrugs to Overcome Bacterial Resistance. Molecules, 25(7), 1543.
  • Larson, E. (2007). Community-associated methicillin-resistant Staphylococcus aureus: a new and bigger bug. American Journal of Critical Care, 16(4), 406-410.
  • Fujimori, I., et al. (2010). Identification and characterization of a human liver cytosolic enzyme that hydrolyzes olmesartan medoxomil. Drug Metabolism and Disposition, 38(7), 1161-1168.
  • Komnatnyy, V. V., et al. (2014). Surface-adaptive, antibacterial coatings from a ciprofloxacin-based polymer. ACS Applied Materials & Interfaces, 6(16), 13834-13840.
  • Haque, E., & Georg, G. I. (2025). Medoxomil Prodrug Strategies. Journal of Medicinal Chemistry, 68(9), 9025-9036.
  • Yarema, K. J. (2011). Ester Bonds in Prodrugs. ACS Chemical Biology, 6(9), 879-881.
  • Chang, J. S., et al. (2014). Hydrolysis of olmesartan medoxomil to olmesartan. Journal of the Korean Chemical Society, 58(2), 169-173.
  • Dong, X., et al. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Molecular Pharmaceutics.
  • Zhang, T., et al. (2025). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. Journal of Pharmaceutical and Biomedical Analysis, 261, 116631.
  • Nomura, M., et al. (2006). Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides. Yakugaku Zasshi, 126(3), 179-186.
  • Zhou, H., et al. (2014). Novel ibuprofen medoxomil prodrug: Design, synthesis and in vitro stability evaluation. Journal of Chemical and Pharmaceutical Research, 6(7), 2339-2342.
  • Gil, E. S., & Hudson, S. M. (2004). Stimuli-responsive polymers and their bioconjugates. Progress in Polymer Science, 29(12), 1173-1222.

Sources

Application Notes and Protocols for Prodrug Synthesis: Coupling of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Medoxomil Promoiety in Drug Development

In modern drug development, overcoming challenges such as poor solubility, limited permeability, and extensive first-pass metabolism is paramount to achieving therapeutic efficacy. The use of prodrugs, which are inactive derivatives of a drug molecule that undergo enzymatic or chemical conversion in the body to release the active parent drug, is a well-established strategy to surmount these hurdles. Among the various promoieties utilized, the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, commonly known as medoxomil, has emerged as a highly successful and versatile tool.[1]

The medoxomil moiety is appended to a parent drug, often masking a polar functional group like a carboxylic acid, amine, or thiol.[1][2] This modification increases the lipophilicity of the drug, thereby enhancing its absorption through biological membranes. Once absorbed, the medoxomil ester is rapidly cleaved by ubiquitous esterases in the plasma and tissues, releasing the active drug and innocuous byproducts. This efficient in vivo conversion is a key advantage of the medoxomil promoiety.[1][3]

This technical guide provides a comprehensive overview and detailed protocols for the chemical coupling of the medoxomil group to various functional moieties within a parent drug. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices, reaction monitoring, and thorough characterization of the final prodrug conjugate.

Core Principle: The Coupling Reaction

The coupling of the medoxomil promoiety to a parent drug is typically achieved via a nucleophilic substitution reaction (SN2). The most common reagent for this purpose is 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one , a reactive electrophile where the chloromethyl group is susceptible to attack by a nucleophilic functional group on the parent drug.

G cluster_0 Parent Drug (R-NuH) cluster_1 Medoxomil Precursor cluster_2 Reaction Conditions cluster_3 Prodrug Formation Parent_Drug Parent Drug (with nucleophilic group -NuH) e.g., R-COOH, R-NH2, R-SH, R-OH Prodrug Medoxomil Prodrug (R-Nu-CH2-Medoxomil) Parent_Drug->Prodrug Nucleophilic Attack Medoxomil_Precursor 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one Medoxomil_Precursor->Prodrug Base Base (e.g., K2CO3, Na2CO3, Et3N) Base->Parent_Drug Deprotonation Solvent Solvent (e.g., DMF, Acetone, Acetonitrile) Solvent->Prodrug Byproduct Salt Byproduct (e.g., KCl, Et3N·HCl)

The choice of base and solvent is critical for the success of the reaction and depends on the nature of the nucleophilic group on the parent drug. The following sections provide detailed protocols for coupling the medoxomil moiety to carboxylic acids, amines, thiols, and phenols.

Protocol 1: Coupling to Carboxylic Acids

This is the most common application of the medoxomil promoiety, forming a medoxomil ester.

Rationale for Experimental Choices:
  • Base: An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is typically used to deprotonate the carboxylic acid, forming a carboxylate anion. This enhances the nucleophilicity of the oxygen, facilitating the attack on the electrophilic carbon of the medoxomil precursor.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is preferred. These solvents are excellent at dissolving the reactants and the carboxylate salt, while not interfering with the SN2 reaction.

  • Catalyst (Optional): In some cases, a catalytic amount of potassium iodide (KI) can be added to accelerate the reaction. The iodide ion can displace the chloride on the medoxomil precursor to form a more reactive iodo-intermediate in situ.

Step-by-Step Methodology:
  • Reaction Setup: To a solution of the parent drug containing a carboxylic acid (1.0 eq) in anhydrous DMF (5-10 mL per mmol of drug) in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Addition of Medoxomil Precursor: To the stirred suspension, add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into ice-cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure medoxomil ester prodrug.

ParameterConditionRationale
Solvent Anhydrous DMF, AcetonePolar aprotic, good solubility for reactants
Base K₂CO₃, Na₂CO₃Deprotonates carboxylic acid to enhance nucleophilicity
Temperature Room TemperatureSufficient for most reactions, minimizes side products
Stoichiometry 1.2 eq. of Medoxomil PrecursorEnsures complete conversion of the parent drug

Protocol 2: Coupling to Amines (N-Alkylation)

The medoxomil group can be coupled to primary or secondary amines to form N-medoxomil derivatives.

Rationale for Experimental Choices:
  • Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct of the reaction. Stronger inorganic bases can lead to side reactions.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is suitable.

  • Temperature: The reaction may require heating to proceed at a reasonable rate, depending on the nucleophilicity of the amine.

Step-by-Step Methodology:
  • Reaction Setup: Dissolve the parent drug containing a primary or secondary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile (10-20 mL per mmol of drug).

  • Addition of Medoxomil Precursor: Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at 50-60 °C for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: Coupling to Thiols (S-Alkylation)

Thiols are excellent nucleophiles and readily react with the medoxomil precursor.

Rationale for Experimental Choices:
  • Base: A mild base such as potassium carbonate is sufficient to deprotonate the thiol to the more nucleophilic thiolate.

  • Solvent: A polar aprotic solvent like acetone or DMF is suitable.

Step-by-Step Methodology:
  • Reaction Setup: To a solution of the parent drug containing a thiol group (1.0 eq) in acetone (10-15 mL per mmol of drug), add potassium carbonate (1.5 eq).

  • Addition of Medoxomil Precursor: Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.1 eq) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Filter off the inorganic salts and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate to give the crude product.

  • Purification: Purify by column chromatography.

Protocol 4: Coupling to Phenols (O-Alkylation)

Phenolic hydroxyl groups can also be alkylated with the medoxomil precursor.

Rationale for Experimental Choices:
  • Base: A moderately strong base like potassium carbonate is required to deprotonate the phenolic hydroxyl group to form the phenoxide anion.

  • Solvent: A polar aprotic solvent such as DMF or acetone is effective.

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask, dissolve the phenolic parent drug (1.0 eq) in anhydrous DMF (10 mL per mmol of drug) and add potassium carbonate (2.0 eq).

  • Addition of Medoxomil Precursor: Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.3 eq).

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 8-16 hours.

  • Monitoring: Follow the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction to room temperature and pour into water.

    • Extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography.

A Self-Validating System: Characterization and Quality Control

To ensure the successful synthesis and purity of the medoxomil prodrug, a thorough characterization is essential.

G Crude_Product Crude Product (Post-Work-up) Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Prodrug Pure Medoxomil Prodrug Purification->Pure_Prodrug Characterization Characterization Pure_Prodrug->Characterization Structural_Confirmation Structural Confirmation (¹H NMR, ¹³C NMR, MS, IR) Characterization->Structural_Confirmation Purity_Analysis Purity Analysis (HPLC, LC-MS) Characterization->Purity_Analysis Final_Product Final Product (>95% Purity) Purity_Analysis->Final_Product

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The successful coupling is confirmed by the appearance of new signals corresponding to the medoxomil moiety: a singlet for the methyl group around δ 2.1 ppm and a singlet for the methylene protons (-CH₂-) adjacent to the nucleophile, typically in the range of δ 4.8-5.2 ppm.

    • ¹³C NMR: The appearance of new signals for the carbonyl group of the dioxolone ring (around δ 151 ppm) and other carbons of the medoxomil group confirms the structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the synthesized prodrug.

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the final product. A purity of >95% is generally required for in vitro and in vivo studies.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the cyclic carbonate carbonyl group around 1820-1840 cm⁻¹.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Insufficiently active nucleophile, steric hindrance, or decomposition of the medoxomil precursor.Increase reaction temperature, use a stronger base (with caution), add KI catalyst, or use a freshly opened bottle of the medoxomil precursor.
Formation of multiple products Side reactions such as over-alkylation (for amines) or reaction with other functional groups on the parent drug.Use a milder base, lower the reaction temperature, or consider using protecting groups for other reactive sites.
Difficulty in purification Similar polarity of the product and starting material.Optimize the column chromatography conditions (e.g., try a different solvent system or a different stationary phase).

Conclusion

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl promoiety is a powerful tool in prodrug design, enabling the enhancement of the pharmacokinetic properties of a wide range of parent drugs. The protocols outlined in this guide provide a solid foundation for the successful synthesis and characterization of medoxomil prodrugs. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this strategy to advance their drug development programs.

References

  • Haque, E., & Georg, G. I. (2024). Medoxomil Prodrug Strategies. Journal of Medicinal Chemistry, 67(9), 9025–9036.
  • Zhou, H., et al. (2014). Novel ibuprofen medoxomil prodrug: Design, synthesis and in vitro stability evaluation. Journal of Chemical and Pharmaceutical Research, 6(7), 2339-2342.
  • Stella, V. J. (2007). Prodrugs: Challenges and Rewards. Springer.
  • U.S. Food and Drug Administration. (2001). Benicar (olmesartan medoxomil) Clinical Pharmacology and Biopharmaceutics Review.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor drug absorption. Advanced Drug Delivery Reviews, 59(7), 677-694.
  • BenchChem. (2024). A Comprehensive Technical Guide to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl)
  • PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one.
  • Bak, A., et al. (2022). N-Dealkylation of Amines. Molecules, 27(19), 6537.
  • BenchChem. (2024).
  • Kazemi, F., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Chad's Prep. (2018, September 20). 13.7 Nomenclature, Synthesis, and Reactions of Thiols [Video]. YouTube.
  • Prakash Academy. (2021, June 29).
  • Venkanna, G., et al. (2014). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. Journal of Chemistry, 2014, 1-7.
  • White, A. W., et al. (2011). The Comparative Effects of Azilsartan Medoxomil and Olmesartan on Ambulatory and Clinic Blood Pressure. The Journal of Clinical Hypertension, 13(2), 81-88.
  • WO2013021312A1 - Process for the prepar
  • U.S. Patent No. 4,613,705 A. (1986).
  • Fairlamb, I. J. S. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Kumar, A., & Singh, P. P. (2013). Synthetic access to thiols: A review. Journal of Chemical Sciences, 125(4), 697-725.
  • Heimgartner, H., et al. (2024).
  • Dams, I., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules, 20(12), 21346-21363.
  • CHEM 344 Organometallic Chemistry Practice Problem Set (not for credit) Summer 2013.
  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.

Sources

Application Notes & Protocols: Enhancing Oral Bioavailability with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl promoiety, a key component of several successful ester prodrugs, to enhance the oral bioavailability of therapeutic agents. This document delves into the mechanistic underpinnings, provides detailed experimental protocols, and outlines a robust validation workflow.

Foundational Principles: The 'DO-Ester' Prodrug Strategy

The oral route remains the most preferred method for drug administration. However, many promising drug candidates exhibit poor oral bioavailability due to low aqueous solubility or inadequate membrane permeability. A well-established approach to overcome these limitations is the prodrug strategy, where a pharmacologically inactive derivative is designed to undergo biotransformation in vivo to release the active parent drug.[1]

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, often referred to as a "DO-ester" moiety, is a highly effective promoiety for creating ester prodrugs.[2][3] This strategy involves masking polar functional groups, such as carboxylic acids, hydroxyls, or thiols, within a parent drug molecule. This masking increases the lipophilicity of the drug, facilitating its absorption across the lipid-rich membranes of the gastrointestinal tract.[4][5]

Mechanism of Action: A Cascade of Activation

The efficacy of the DO-ester promoiety lies in its predictable and efficient enzymatic activation. Following oral administration and absorption, the prodrug is exposed to ubiquitous esterase enzymes present in the plasma and various tissues.[6][7] These enzymes catalyze the hydrolysis of the ester bond, initiating a chemical cascade that ultimately liberates the active drug.

The process can be visualized as a two-step reaction. First, non-specific esterases hydrolyze the formate ester, leading to an unstable intermediate. This intermediate then rapidly undergoes a spontaneous intramolecular cyclization, releasing the active drug, carbon dioxide, and acetone. This elegant mechanism ensures a clean and efficient release of the parent drug at the desired site of action.

G cluster_0 In Vivo Activation Cascade Prodrug DO-Ester Prodrug (Absorbed) Intermediate Unstable Intermediate Prodrug->Intermediate Esterase Hydrolysis ActiveDrug Active Parent Drug Intermediate->ActiveDrug Intramolecular Cyclization Byproducts Byproducts (CO2 + Acetone) Intermediate->Byproducts

Caption: Enzymatic activation of a DO-ester prodrug.

Experimental Protocols: Synthesis and Formulation

The synthesis of a DO-ester prodrug typically involves the reaction of the parent drug containing a suitable functional group with (4-chloromethyl-5-methyl-1,3-dioxol-2-one). The following is a generalized protocol that can be adapted based on the specific chemistry of the parent drug.

Protocol: Synthesis of a DO-Ester Prodrug

Objective: To synthesize a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester prodrug from a parent drug containing a carboxylic acid.

Materials:

  • Parent Drug (with carboxylic acid)

  • (4-chloromethyl-5-methyl-1,3-dioxol-2-one)

  • Potassium Bicarbonate (or other suitable base)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolution: Dissolve the parent drug in DMF in a round-bottom flask.

  • Base Addition: Add potassium bicarbonate to the solution and stir for 15-20 minutes at room temperature.

  • Reagent Addition: Add (4-chloromethyl-5-methyl-1,3-dioxol-2-one) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the final product using techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Causality behind Experimental Choices:

  • Base: Potassium bicarbonate is used to deprotonate the carboxylic acid, forming a carboxylate salt which is a more potent nucleophile for the reaction with the alkyl halide.

  • Solvent: DMF is an excellent polar aprotic solvent that can dissolve a wide range of reactants and facilitate the SN2 reaction.

  • Purification: Column chromatography is essential to separate the desired prodrug from unreacted starting materials and any side products.

In Vitro and In Vivo Evaluation Workflow

A systematic evaluation is crucial to confirm the enhanced bioavailability and desired pharmacokinetic profile of the newly synthesized prodrug.[8][9] This workflow integrates in vitro assays for initial screening and in vivo studies for definitive validation.[10][11]

G cluster_1 Evaluation Workflow cluster_2 In Vitro Assays cluster_3 In Vivo Studies (Rodent Model) InVitro In Vitro Screening InVivo In Vivo Pharmacokinetics InVitro->InVivo Promising Candidates DataAnalysis Data Analysis & Comparison InVitro->DataAnalysis InVivo->DataAnalysis Solubility Solubility Assay Permeability Caco-2 Permeability Stability Plasma Stability OralDosing Oral Gavage Dosing BloodSampling Serial Blood Sampling LCMS LC-MS/MS Analysis

Sources

Application Notes and Protocols for the Pharmacokinetic Characterization of Drugs Utilizing a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOX-M) formate linker represents a pivotal technology in modern prodrug design, enabling the oral delivery of therapeutics that would otherwise suffer from poor solubility or permeability. This dynamic linker system masks a parent drug's functional groups, facilitating absorption, and is subsequently cleaved in a predictable, two-stage bioactivation process to release the active pharmaceutical ingredient (API). This document provides a comprehensive guide to understanding and evaluating the pharmacokinetics of DOX-M formate-linked prodrugs. It details the underlying bioactivation mechanism, presents robust protocols for in vitro plasma stability and in vivo pharmacokinetic studies, and outlines state-of-the-art bioanalytical methodologies. The insights and protocols herein are designed to equip researchers with the necessary tools to accurately characterize and advance these promising therapeutic candidates.

Introduction: The Rationale for the DOX-M Formate Linker in Prodrug Design

The development of orally bioavailable drugs is a cornerstone of pharmaceutical science. However, many potent molecules are hindered by poor aqueous solubility or an inability to efficiently cross the intestinal epithelium. The DOX-M formate linker is an elegant solution to this challenge. As a "promoiet," it is attached to a functional group (e.g., carboxyl, hydroxyl, amino, or thiol) on the parent drug, effectively neutralizing its polarity and increasing its lipophilicity. This transient modification enhances the drug's ability to be absorbed following oral administration.[1]

The success of this strategy hinges on the linker's ability to be efficiently and selectively cleaved in vivo to regenerate the active parent drug. The DOX-M formate linker is specifically designed to be a substrate for ubiquitous endogenous enzymes, primarily carboxylesterases, which are abundant in the plasma, liver, and other tissues.[2] This enzymatic trigger initiates a cascade that ensures the timely release of the therapeutic agent. Understanding the kinetics of this release is paramount to predicting a drug's efficacy and safety profile.

The Bioactivation Pathway: An Enzyme-Triggered Cascade

The release of the active drug from a DOX-M formate prodrug is not a single event but a sequential, two-step process initiated by enzymatic hydrolysis. This controlled release mechanism is a key feature of the linker's design.

Step 1: Esterase-Mediated Hydrolysis The process begins when the prodrug encounters carboxylesterases in the systemic circulation or within tissues. These enzymes recognize and hydrolyze the formate ester bond connecting the parent drug to the DOX-M moiety.

Step 2: Spontaneous Chemical Decomposition The initial enzymatic cleavage generates a highly unstable intermediate. This intermediate rapidly undergoes a spontaneous, non-enzymatic rearrangement. This intramolecular cyclization leads to the release of the active parent drug, along with the innocuous byproducts formaldehyde and carbon dioxide. This spontaneous second step is crucial, as it is rapid and independent of further enzymatic action, ensuring a swift and complete release of the API following the initial trigger.[3]

The overall bioactivation pathway is visualized in the diagram below:

G cluster_0 Step 1: Enzymatic Cleavage cluster_1 Step 2: Spontaneous Decomposition Prodrug DOX-M Formate Prodrug (Drug-O-CO-O-CH2-DOX) Intermediate Unstable Intermediate (Drug-O-CO-OH) Prodrug->Intermediate Hydrolysis ActiveDrug Active Drug (Drug-OH) Intermediate->ActiveDrug Spontaneous Decarboxylation Byproducts Byproducts (Formaldehyde + CO2) Intermediate->Byproducts Esterase Carboxylesterases (in Plasma/Tissues) Esterase->Prodrug

Bioactivation cascade of a DOX-M formate prodrug.

Experimental Protocols for Pharmacokinetic Characterization

A thorough understanding of a prodrug's pharmacokinetic profile requires a combination of in vitro and in vivo studies. The following protocols provide a robust framework for this evaluation.

In Vitro Plasma Stability Assay

This assay is the first critical step to determine the rate at which the prodrug is converted to the active drug in a biologically relevant matrix. It provides an initial estimate of the prodrug's half-life in circulation.

Objective: To determine the rate of hydrolysis of the DOX-M formate prodrug to the active parent drug in plasma from various species (e.g., human, rat, mouse).

Materials:

  • Test Prodrug and synthesized Active Drug standard

  • Control compound (a known stable compound and a known labile ester prodrug)

  • Pooled plasma (e.g., Human, Rat, Mouse) with anticoagulant (heparin or K2EDTA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Esterase inhibitor stock solution (e.g., 100 mM Bis(4-nitrophenyl) phosphate (BNPP) in DMSO)[4]

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal Standard (IS) in ACN (a structurally similar, stable molecule)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Step-by-Step Protocol:

  • Preparation: Thaw plasma on ice. Prepare stock solutions of the test prodrug, active drug, and control compounds in a suitable organic solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add 198 µL of pre-warmed (37°C) plasma to designated wells.

  • Initiation: Add 2 µL of the test prodrug stock solution to the plasma to achieve a final concentration of 1-5 µM. Mix gently. This is time point T=0.

  • Incubation: Incubate the plate at 37°C.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction by adding 400 µL of ice-cold ACN containing the Internal Standard to the respective wells. The T=0 sample is quenched immediately after the addition of the prodrug.

  • Stabilization Control: For the T=0 sample, it is crucial to prevent ex vivo degradation. Add the esterase inhibitor to the plasma before adding the prodrug, or quench with the ACN/IS solution immediately.

  • Sample Processing: After the final time point, vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis. Quantify the remaining concentration of the prodrug at each time point.

  • Data Analysis: Plot the percentage of remaining prodrug versus time. Calculate the half-life (t½) from the slope of the natural log of the concentration versus time plot (k), where t½ = 0.693/k.

Data Presentation:

CompoundSpeciesHalf-life (t½, min)
Prodrug XHuman45.2
Prodrug XRat28.7
Prodrug XMouse15.1
Control (Lability)Human10.5
Control (Stability)Human>240
In Vivo Pharmacokinetic Study in Rodents

This study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and the resulting active drug in a living system.

Objective: To determine the pharmacokinetic profiles and key parameters (Cmax, Tmax, AUC, bioavailability) of both the prodrug and the released active drug after oral administration in rats.

Materials:

  • Test Prodrug

  • Dosing vehicle (e.g., 0.5% methylcellulose in water)

  • Sprague Dawley or Wistar rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes containing K2EDTA and an esterase inhibitor (e.g., BNPP) to prevent ex vivo hydrolysis.[4][5]

  • Centrifuge, freezer (-80°C)

  • LC-MS/MS system

Step-by-Step Protocol:

  • Acclimatization and Fasting: Acclimate animals for at least 3 days. Fast animals overnight (with access to water) before dosing.

  • Dosing: Prepare a suspension or solution of the prodrug in the vehicle. Administer a single oral dose (e.g., 10 mg/kg) via gavage. A separate cohort should receive an intravenous (IV) dose of the active drug to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6]

  • Plasma Preparation: Immediately transfer blood into tubes containing the esterase inhibitor. Mix gently and place on ice. Centrifuge at 4°C to separate plasma.

  • Sample Storage: Transfer the plasma samples to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for concentrations of both the intact prodrug and the active drug using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve). Oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Data Presentation:

AnalyteParameterOral Administration (10 mg/kg Prodrug)
Prodrug Cmax (ng/mL)850
Tmax (hr)0.5
AUC (ng·hr/mL)1275
Active Drug Cmax (ng/mL)1230
Tmax (hr)2.0
AUC (ng·hr/mL)9840
Bioavailability (F%) -75%

Bioanalytical Method: LC-MS/MS for Simultaneous Quantification

A sensitive and specific bioanalytical method is critical for accurately measuring the concentrations of both the prodrug and the active drug in biological matrices.

Objective: To develop and validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the prodrug and its active metabolite in plasma.

G cluster_workflow Bioanalytical Workflow Start Plasma Sample (with Esterase Inhibitor) Step1 Protein Precipitation (e.g., with cold ACN + IS) Start->Step1 Step2 Centrifugation Step1->Step2 Step3 Supernatant Transfer Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 End Concentration Data (Prodrug & Active Drug) Step4->End

General workflow for sample preparation and analysis.

Instrumentation:

  • HPLC system (e.g., Shimadzu, Waters)

  • Triple quadrupole mass spectrometer (e.g., Sciex, Agilent)

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

Typical LC-MS/MS Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analytes.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for the prodrug, the active drug, and the internal standard.

Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA), assessing:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (bench-top, freeze-thaw, long-term)

Critical Consideration: Ex Vivo Stabilization The most significant challenge in the bioanalysis of ester prodrugs is preventing their degradation after sample collection.[5] Failure to do so will lead to an underestimation of the prodrug concentration and an overestimation of the active drug.

  • Inhibitors: Use of esterase inhibitors like BNPP, dichlorvos, or sodium fluoride in blood collection tubes is mandatory.[7]

  • Temperature and pH: Keep samples on ice immediately after collection and process them at low temperatures. Acidifying the plasma sample can also help to reduce enzymatic activity.[7]

Conclusion and Future Directions

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate linker is a powerful tool in medicinal chemistry for enhancing the oral bioavailability of promising drug candidates. A successful development program for any prodrug utilizing this technology relies on a meticulous and quantitative understanding of its pharmacokinetic behavior. The protocols and methodologies outlined in this guide provide a robust foundation for researchers to accurately characterize the absorption, conversion, and disposition of these compounds. By combining in vitro stability assays with well-designed in vivo studies and validated, stabilization-conscious bioanalytical methods, drug development teams can confidently assess the viability of their DOX-M formate-linked prodrugs and make informed decisions to advance new therapies toward the clinic.

References

  • Fung, E., et al. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 733-43. Available at: [Link]

  • ResearchGate. (n.d.). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. Available at: [Link]

  • ACS Publications. (2023). Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV). Journal of Medicinal Chemistry. Available at: [Link]

  • Sites@Rutgers. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Available at: [Link]

  • National Institutes of Health. (2025). Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. PubMed. Available at: [Link]

Sources

Large-scale synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Scalable and Efficient Synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH) for Pharmaceutical Intermediate Production

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS No. 91526-18-0), hereafter referred to as DMDO-OH, is a pivotal chemical building block in modern pharmaceutical development.[1] Its primary utility lies in its function as a precursor to the "medoxomil" moiety, a critical component in the design of prodrugs to enhance the oral bioavailability of active pharmaceutical ingredients (APIs).[1][2] A notable application is in the synthesis of Azilsartan medoxomil, a widely prescribed medication for hypertension, where the medoxomil group significantly improves the drug's absorption.[1][3]

Despite its importance, the large-scale synthesis of high-purity DMDO-OH presents challenges related to yield, purity, and process efficiency. This guide provides a detailed, field-proven protocol for the scalable synthesis of DMDO-OH, focusing on a robust two-step process starting from the commercially available 4-chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl). We will elaborate on the chemical rationale behind each step, present a comprehensive protocol, and discuss critical process parameters for optimization and safety.

Synthesis Pathway Overview

The presented synthesis proceeds through a two-step reaction sequence designed for scalability and high fidelity. The pathway involves the initial formation of a formate ester intermediate, followed by an acid-catalyzed alcoholysis to yield the final product. This approach avoids the direct and often problematic hydrolysis of the halo-precursor and utilizes cost-effective reagents.[4][5]

The overall transformation is as follows:

G cluster_0 Step 1: Formylation cluster_1 Step 2: Alcoholysis start 4-Chloromethyl-5-methyl- 1,3-dioxol-2-one (DMDO-Cl) intermediate (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate start->intermediate Formation of Ester Intermediate intermediate_ref This compound reagents1 Reagents: - Formic Acid - Triethylamine - Acetonitrile (Solvent) reagents1->intermediate final 4-(Hydroxymethyl)-5-methyl- 1,3-dioxol-2-one (DMDO-OH) reagents2 Reagents: - Isopropanol (Solvent) - HCl in Isopropanol (Catalyst) reagents2->final intermediate_ref->final Acid-Catalyzed Transesterification

Figure 1: Two-step workflow for the synthesis of DMDO-OH from DMDO-Cl.

Detailed Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the starting material, DMDO-Cl. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor with suitable containment.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )QuantityMolar Eq.Notes
4-Chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl)80841-78-7148.541.00 kg1.00Starting material, >98% purity recommended.
Formic Acid64-18-646.030.93 kg (0.76 L)3.00Reagent grade, ≥98%. Corrosive.
Triethylamine (TEA)121-44-8101.192.04 kg (2.80 L)3.00Anhydrous grade. Acts as an acid scavenger.
Acetonitrile (ACN)75-05-841.056.0 L-Anhydrous solvent for Step 1.
Isopropyl Alcohol (IPA)67-63-060.104.0 L-Solvent for Step 2.
Isopropanolic HCl (20% v/v)7647-01-036.46~0.5 LCatalyticAcid catalyst for Step 2.
Ethyl Acetate141-78-688.11For extraction-Reagent grade.
Water (Deionized)7732-18-518.02For washing-
Step-by-Step Procedure

Step 1: Synthesis of this compound

  • Reactor Setup: Charge a clean, dry 20 L glass reactor equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser with 6.0 L of acetonitrile.

  • Reagent Addition: Add 1.00 kg (6.73 mol) of DMDO-Cl and 0.93 kg (20.19 mol) of formic acid to the acetonitrile with moderate stirring.[6]

  • Cooling: Cool the reaction mixture to 10-15°C using a cooling bath.

  • Base Addition: Slowly add 2.04 kg (20.19 mol) of triethylamine via the addition funnel over 1.5-2 hours. Maintain the internal temperature below 25°C throughout the addition. Causality Note: This exothermic reaction generates triethylamine hydrochloride salt. Slow addition is crucial to control the temperature and prevent runaway reactions.

  • Reaction: After the addition is complete, heat the mixture to 60-65°C and maintain for 5-6 hours.[6]

  • Monitoring: Monitor the reaction progress by HPLC until the consumption of DMDO-Cl is >99%.

  • Workup: Cool the mixture to 15-20°C. The triethylamine hydrochloride salt will precipitate. Filter the solid salt and wash the filter cake with a small amount of fresh acetonitrile.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to remove the acetonitrile, yielding a crude oil of the formate intermediate.

Step 2: Synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH)

  • Dissolution: Transfer the crude formate intermediate from Step 1 into a clean reactor. Add 4.0 L of isopropyl alcohol and stir until the oil is fully dissolved.

  • Catalyst Addition: Heat the solution to 40°C. Slowly add the isopropanolic HCl solution dropwise.[4] Causality Note: The acid catalyzes the transesterification reaction where the formate ester is converted to the desired hydroxymethyl group and isopropyl formate. The alcoholic solvent acts as both the solvent and a reagent.

  • Reaction: Maintain the reaction at 40°C for approximately 2-3 hours.

  • Monitoring: Monitor the disappearance of the formate intermediate by HPLC.

  • Final Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove the isopropyl alcohol and the volatile isopropyl formate byproduct.

    • Dissolve the resulting residue in ethyl acetate and wash with deionized water to remove any remaining salts or acid.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product, DMDO-OH, typically as a light yellow to brown liquid. A final purification by vacuum distillation can be performed if higher purity is required.[5]

Process Optimization & Alternative Routes

While the formic acid route is robust, alternative methods exist that may offer advantages in specific manufacturing environments. A notable alternative involves using sodium acetate in place of formic acid and TEA.[7]

ParameterFormic Acid / TEA MethodSodium Acetate / KI MethodRationale & Comments
Acylating Agent Formic AcidSodium AcetateSodium acetate is a solid, non-corrosive, and potentially easier-to-handle alternative to formic acid.[7]
Base TriethylamineNot requiredThe acetate salt acts as its own base. This eliminates the need for a liquid amine, simplifying workup.
Catalyst NonePotassium Iodide (catalytic)A halide exchange catalyst (Finkelstein reaction) can accelerate the initial reaction with the acetate nucleophile.
Solvent AcetonitrileDimethylformamide (DMF)DMF is an excellent solvent for this reaction but has a higher boiling point, making it more difficult to remove.[7]
Temperature 60-65°C25-30°C (Room Temp)The sodium acetate method can be run at a lower temperature, reducing energy costs and potentially side reactions.[7]
Yield ~79%[7]~89-91%[7]The alternative route may offer a significant yield advantage.
Purity >97% (after purification)[4]>85% (crude)[7]Purity is comparable after appropriate workup and purification steps.

Safety and Hazard Management

The synthesis of DMDO-OH involves hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene), is mandatory.

  • Chemical Hazards:

    • DMDO-Cl: As a chlorinated organic compound, it should be handled as a potential irritant and lachrymator.

    • Formic Acid: Highly corrosive and can cause severe burns. Must be handled in a fume hood.

    • Triethylamine: Flammable liquid with a strong, irritating odor.

    • Acetonitrile & Isopropanol: Flammable liquids. All heating should be conducted using heating mantles or oil baths, with no open flames.

  • General Precautions:

    • Cyclic carbonates are generally considered "green" solvents and intermediates, but the synthesis process involves traditional organic reagents that must be handled with care.[8]

    • Ensure all operations, especially additions of reagents and distillations, are performed in a well-ventilated area.

    • All waste materials should be disposed of according to institutional and local environmental regulations.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one: A Critical Link in Pharmaceutical Supply Chains. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[2][6] dioxol-2-one. Retrieved from

  • Google Patents. (n.d.). WO2021070113A1 - An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.
  • Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One.
  • PubChem. (n.d.). 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing 4-(hydroxymethyl)-5-methyl-[2][6] dioxol-2-one. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One. Retrieved from [Link]

Sources

Application Note & Protocol: Characterizing the Enzymatic Bioactivation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOX-M) promoiety is a widely utilized and FDA-approved prodrug strategy for enhancing the oral bioavailability of parent drugs containing carboxylic acid, hydroxyl, or amine functionalities.[1][2] The in vivo efficacy of these prodrugs is contingent upon their efficient and predictable cleavage by endogenous enzymes to release the active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic cleavage of DOX-M formate prodrugs. We will delve into the mechanistic underpinnings of this bioactivation, provide detailed protocols for its in vitro characterization, and discuss the interpretation of the resulting data. The primary enzymes responsible for this biotransformation are carboxylesterases (CESs), which are ubiquitously expressed in the body, with high concentrations in the liver and small intestine.[3] Understanding the interaction of these prodrugs with CES isozymes, primarily hCE1 and hCE2, is critical for rational prodrug design and predicting in vivo performance.[3]

The Mechanism of Bioactivation: A Two-Step Enzymatic Cascade

The liberation of the active drug from a DOX-M formate prodrug is not a single hydrolytic event but rather a sequential, two-step enzymatic process primarily catalyzed by carboxylesterases (CESs).[3][4] These enzymes belong to the serine hydrolase superfamily and are key players in Phase I drug metabolism.[5][6]

Step 1: Hydrolysis of the Formate Ester The initial and rate-determining step is the hydrolysis of the terminal formate ester by a carboxylesterase. This reaction yields an unstable hydroxymethyl intermediate. This step is crucial as it initiates the subsequent spontaneous degradation.

Step 2: Spontaneous Ring Opening and Drug Release The hydroxymethyl intermediate is highly unstable and rapidly undergoes a spontaneous cascade of reactions. This involves the opening of the dioxolone ring, leading to the release of the active drug, carbon dioxide, and acetone.

The overall bioactivation pathway is depicted below:

Enzymatic Cleavage of DOX-M Formate Prodrug cluster_products Final Products Prodrug (DOX-M) Formate Prodrug Intermediate Unstable Hydroxymethyl Intermediate Prodrug->Intermediate Carboxylesterase (CES) + H2O Active_Drug Active Drug (API) Intermediate->Active_Drug Spontaneous Degradation Byproducts CO2 + Acetone Intermediate->Byproducts Spontaneous Degradation

Caption: Enzymatic bioactivation cascade of a DOX-M formate prodrug.

The Key Players: Carboxylesterase Isoforms (hCE1 & hCE2)

Humans express two major carboxylesterase isoforms, hCE1 and hCE2, which exhibit distinct substrate specificities and tissue distribution patterns.[3]

  • hCE1: Predominantly found in the liver, but also in the lungs and other tissues.[3][6] It generally prefers substrates with a large acyl group and a small alcohol moiety.[3]

  • hCE2: Primarily expressed in the small intestine and liver.[3] In contrast to hCE1, it shows a preference for substrates with a small acyl group and a larger, more complex alcohol group.[3]

Given that the formate group is the smallest possible acyl group, DOX-M formate prodrugs can be substrates for both enzymes. However, the structure of the parent drug will significantly influence the binding affinity and hydrolysis rate for each isoform. Therefore, it is essential to characterize the cleavage kinetics with both hCE1 and hCE2 to predict the primary site of drug activation in vivo.

Experimental Workflow for In Vitro Cleavage Assays

The following section outlines a robust workflow for determining the stability and enzymatic cleavage kinetics of a DOX-M formate prodrug.

Experimental Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare Buffers, Stock Solutions Incubation Incubate Prodrug with Enzyme Source (hCE1, hCE2, or S9) Reagents->Incubation Time_Points Collect Aliquots at Specific Time Points Incubation->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge HPLC Analyze Supernatant by HPLC or LC-MS/MS Centrifuge->HPLC Kinetics Calculate Rate of Disappearance (Prodrug) and Appearance (API) HPLC->Kinetics Parameters Determine Kinetic Parameters (Km, Vmax) Kinetics->Parameters

Caption: General experimental workflow for in vitro enzymatic cleavage studies.

Materials and Reagents
  • Test Compound: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate prodrug

  • Parent Drug (API): As an analytical standard

  • Enzyme Source:

    • Recombinant human Carboxylesterase 1 (hCE1)

    • Recombinant human Carboxylesterase 2 (hCE2)

    • Human Liver S9 Fractions (as a mixed enzyme source)[6]

  • Buffer: Phosphate buffer (50-100 mM, pH 7.4)[6]

  • Organic Solvent: Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Quenching Solution: Acetonitrile, typically containing an internal standard.

  • Positive Control Substrate (Optional): A known substrate for the specific CES isoform (e.g., Trandolapril for hCE1).[5]

  • Inhibitor (Optional): A known CES inhibitor like eserine or benzil to confirm enzyme activity.[5][7]

Protocol: Determination of Metabolic Stability

This protocol aims to determine the rate of disappearance of the prodrug over time.

  • Prepare Reaction Mixtures: In microcentrifuge tubes, prepare the reaction mixtures on ice to minimize non-enzymatic hydrolysis.[6] For a final volume of 200 µL:

    • 178 µL of 100 mM Phosphate Buffer (pH 7.4)

    • 2 µL of Enzyme Stock (e.g., hCE1 at a final concentration of 20 µg/mL)[6]

    • Scientist's Note: The optimal enzyme concentration should be determined empirically to ensure linear product formation over the desired time course.[6]

  • Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the reaction by adding 20 µL of the prodrug stock solution (e.g., 10 µM in buffer, final concentration 1 µM). Vortex gently.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the 50 µL aliquot to a tube containing 100 µL of ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate proteins.[8]

  • Protein Precipitation: Vortex the quenched samples vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis. Analyze the concentration of the remaining prodrug and the appearance of the parent drug using a validated HPLC or LC-MS/MS method.

  • Controls:

    • No-Enzyme Control: Substitute the enzyme stock with buffer to assess the chemical stability of the prodrug under assay conditions.

    • Time-Zero Control: Quench the reaction immediately after adding the prodrug to determine the initial concentration.

Protocol: Determination of Michaelis-Menten Kinetics (Km and Vmax)

This protocol is for determining the enzyme's affinity for the substrate (Km) and the maximum reaction rate (Vmax).

  • Follow Steps 1 & 2 from the metabolic stability protocol.

  • Initiate Reactions with Substrate Range: Start the reactions by adding the prodrug at a range of final concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 µM). The concentration range should ideally span from below to well above the expected Km value.

  • Fixed Time Point Incubation: Incubate all reactions for a fixed period (e.g., 15 minutes). This time should be within the linear range of product formation, as determined from the stability assay.[6]

  • Quench and Process: After the fixed incubation time, quench and process all samples as described in Steps 5-7 of the stability protocol.

  • Data Analysis: Quantify the amount of parent drug (API) formed. Plot the initial velocity (rate of API formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

Analytical Methodology: HPLC & LC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, more sensitively, with tandem mass spectrometry (LC-MS/MS) is the standard for analyzing the reaction samples.[9]

ParameterTypical ConditionsRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for a wide range of small molecules.
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to improve peak shape for acidic and basic compounds.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent to elute compounds from the reverse-phase column.
Gradient Start with low %B, ramp up to high %BAllows for the separation of the more polar parent drug from the less polar prodrug.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Detection UV (if chromophores present) or MS/MSMS/MS provides superior sensitivity and selectivity, essential for complex matrices.[9]

Data Presentation & Interpretation

The results from these assays provide critical insights into the prodrug's behavior.

Table 1: Example Kinetic Data for a Hypothetical DOX-M Formate Prodrug

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)Intrinsic Clearance (Vmax/Km)
Recombinant hCE1Prodrug X25.4150.25.91
Recombinant hCE2Prodrug X88.195.61.08
Human Liver S9Prodrug X30.2135.84.50

Interpretation of Example Data:

  • The lower Km value for hCE1 suggests a higher binding affinity for this isoform compared to hCE2.[9]

  • The higher Vmax and intrinsic clearance for hCE1 indicate that it is more efficient at hydrolyzing "Prodrug X".[9]

  • This data suggests that upon oral administration, "Prodrug X" would likely be substantially activated in the liver by hCE1. The contribution of intestinal hCE2 would be less significant.

Conclusion

The this compound moiety is a valuable tool in prodrug design. A thorough in vitro characterization of its enzymatic cleavage is a non-negotiable step in the drug development pipeline. The protocols and insights provided in this application note offer a robust framework for assessing the metabolic activation of these prodrugs, enabling researchers to make data-driven decisions in the selection and optimization of new chemical entities. Understanding the kinetics of carboxylesterase-mediated hydrolysis is paramount for predicting the pharmacokinetic profile and ensuring the successful clinical translation of these advanced therapeutic agents.

References

  • Evotec. (n.d.). Carboxylesterase (CE1) Inhibition Assay.
  • Gufford, B. T., et al. (2025). An in vitro evaluation of common botanical extracts on carboxylesterase 1 catalytic activity. Journal of Ethnopharmacology.
  • Montenegro, M. F., et al. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity.
  • Yuan, R., et al. (2017). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Scientific Reports.
  • Abu-Yousif, A. O., et al. (2011). A Novel Doxorubicin Prodrug with Controllable Photolysis Activation for Cancer Chemotherapy. Pharmaceutical Research.
  • Hatfield, M. J., & Potter, P. M. (2011). Modifications of human carboxylesterase for improved prodrug activation.
  • Hosokawa, M. (2008). [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety]. Yakugaku Zasshi.
  • Imai, T. (2020). Prodrug Approach Using Carboxylesterase: Different Substrate Specificities of Human Carboxylesterase Isozymes. CRC Press.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10702077, this compound.
  • Imai, T., et al. (2001). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Yakugaku Zasshi.
  • Rais, R., et al. (2019). Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs. Journal of Medicinal Chemistry.
  • Anderson, W. K., et al. (1997). Cleavage of tertiary amidomethyl ester prodrugs of carboxylic acids by rat liver homogenates. Journal of Pharmaceutical Sciences.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol, grounded in scientific principles and practical experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: Why is the yield of my this compound consistently low?

Low yield is a frequent challenge in this synthesis, often stemming from several factors throughout the two main stages: the preparation of the precursor 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH) and its subsequent formylation.

Potential Causes and Solutions:

  • Incomplete Reaction in Precursor Synthesis: The conversion of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl) to DMDO-OH can be sluggish.

    • Solution: Ensure an adequate molar excess of the formate source (e.g., formic acid or a formate salt) is used. A molar ratio of DMDO-Cl to formic acid of 1:1.5 to 1:3 is often recommended to drive the reaction to completion.[1] Monitor the reaction progress using a suitable analytical technique like HPLC to ensure the starting material is fully consumed before proceeding with the work-up.[1]

  • Side Reactions During Formylation: The formylation of DMDO-OH is a reversible Fischer esterification reaction.[1][2] High temperatures can lead to decomposition of the dioxolone ring.[2]

    • Solution: Maintain optimal reaction temperatures, typically in the range of 40-65°C.[1][3] Employing a mild acid catalyst can facilitate the reaction at lower temperatures. It is crucial to remove water as it is formed to shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.[1]

  • Suboptimal Reagent Quality: The purity of starting materials, particularly DMDO-Cl, is critical. Impurities can interfere with the reaction and introduce byproducts that complicate purification.

    • Solution: Use high-purity starting materials. If preparing DMDO-Cl in-house, ensure it is properly purified, for instance by vacuum distillation, before use.[2]

  • Inefficient Purification: The final product can be lost during the purification steps.

    • Solution: Optimize your purification strategy. While column chromatography can be effective, it may lead to yield loss.[4] Consider alternative methods like vacuum distillation or recrystallization. For liquid-liquid extractions, ensure the appropriate solvent and number of extractions are used to maximize product recovery.[5]

Question 2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Byproduct formation is a common culprit for reduced yield and purity. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions and Mitigation Strategies:

  • Ring-Opening of the Dioxolone Moiety: The 1,3-dioxol-2-one ring is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[2]

    • Mitigation: Maintain a moderate pH during the reaction and work-up. Use mild acid catalysts for the formylation step. Avoid prolonged exposure to high temperatures.

  • Formation of Acetate Impurities: If using a mixed anhydride method for formylation (e.g., with acetic anhydride), the formation of the corresponding acetate ester is a possible side reaction.[6]

    • Mitigation: Carefully control the reaction conditions and stoichiometry when using mixed anhydrides. Alternatively, opt for a more direct formylation method using formic acid.

  • Polymerization/Decomposition: At excessively high temperatures during synthesis or distillation, the starting materials or product can decompose or polymerize.[2]

    • Mitigation: Adhere to the recommended temperature ranges for the reaction and purification steps. The use of a radical scavenger during the synthesis of the DMDO-Cl precursor can also be beneficial.[2]

Question 3: My final product is difficult to purify. What are the best practices for obtaining high-purity this compound?

Purification can be challenging due to the presence of unreacted starting materials, byproducts, and residual solvents.

Purification Strategies:

  • Extraction: After the reaction, a liquid-liquid extraction is typically employed to separate the product from water-soluble impurities and salts. Using a suitable organic solvent like ethyl acetate or dichloromethane is common.[1] Multiple extractions will ensure maximum recovery.

  • Washing: The organic layer should be washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted formic acid, followed by a wash with brine to remove residual water.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent evaporation.

  • Distillation: Vacuum distillation is an effective method for purifying the final product, especially for removing less volatile impurities.[2] Careful control of the vacuum and temperature is necessary to prevent decomposition.

  • Column Chromatography: While potentially leading to some yield loss, flash column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) can provide very high purity material.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common synthetic pathway involves a two-step process. First, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl) is reacted with a formate source, such as formic acid or a salt like potassium formate, to yield 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH). This intermediate is then formylated, often in situ, to produce the final product.[3][7]

Q2: What is the role of the acid catalyst in the formylation step?

The formylation of the hydroxyl group of DMDO-OH with formic acid is a Fischer esterification, which is an equilibrium-limited reaction. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the formic acid, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the alcohol (DMDO-OH).[1][8]

Q3: Can I use a formate salt instead of formic acid for the formylation?

While formate salts like potassium formate can be used to generate the formate anion for the initial displacement of the chloride from DMDO-Cl, the direct formylation of the resulting alcohol (DMDO-OH) typically proceeds more efficiently under acidic conditions with formic acid itself.[7]

Q4: What are the key safety precautions I should take during this synthesis?

It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Formic acid is corrosive and should be handled with care. Organic solvents are often flammable. Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.

Optimized Experimental Protocol

This protocol provides a detailed step-by-step methodology for the synthesis of this compound, integrating best practices for yield optimization.

Step 1: Synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH) intermediate

  • To a stirred solution of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl) (1 equivalent) in a suitable solvent such as acetonitrile, add formic acid (1.5-3 equivalents).[1]

  • Cool the reaction mixture to 10-15°C in an ice bath.

  • Slowly add a base, such as triethylamine (2-3 equivalents), dropwise while maintaining the temperature below 25°C.[1]

  • After the addition is complete, heat the mixture to reflux (around 60-65°C) and monitor the reaction progress by HPLC until the DMDO-Cl is consumed.[1]

  • Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of cold acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

Step 2: Formylation and Work-up

  • To the crude DMDO-OH from the previous step, add a fresh portion of a suitable solvent like dichloromethane.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture to a gentle reflux (around 40°C) and monitor the formation of the formate ester by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any remaining formic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure product.

Data Summary Table

The following table summarizes the impact of key reaction parameters on the yield of this compound.

ParameterConditionExpected Impact on YieldRationale
Molar Ratio of Formic Acid to DMDO-Cl Low (e.g., 1:1)LowerIncomplete conversion of the starting material.
Optimal (e.g., 1:2-3)HigherDrives the initial substitution reaction to completion.[1]
Reaction Temperature Low (<40°C)LowerSlow reaction rate.
Optimal (40-65°C)HigherBalances reaction rate with minimizing decomposition.[1][3]
High (>70°C)LowerIncreased risk of side reactions and decomposition of the dioxolone ring.[2]
Catalyst No Acid CatalystLower/SlowerThe uncatalyzed Fischer esterification is slow.
Acid Catalyst (e.g., H₂SO₄)Higher/FasterProtonates the carbonyl of formic acid, increasing its electrophilicity.[8]
Water Removal Not RemovedLowerThe equilibrium of the Fischer esterification lies towards the reactants in the presence of water.[1]
Removed (e.g., Dean-Stark)HigherShifts the equilibrium towards the product side (Le Chatelier's principle).[1]

Visual Diagrams

Reaction Scheme

ReactionScheme Synthesis of this compound cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Fischer Esterification DMDO_Cl 4-(chloromethyl)-5-methyl- 1,3-dioxol-2-one (DMDO-Cl) DMDO_OH 4-(hydroxymethyl)-5-methyl- 1,3-dioxol-2-one (DMDO-OH) (Intermediate) DMDO_Cl->DMDO_OH + HCOOH / Base HCOOH Formic Acid (HCOOH) Base Base (e.g., Triethylamine) Product (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate DMDO_OH->Product + HCOOH / Acid Catalyst - H₂O Acid_Catalyst Acid Catalyst (e.g., H₂SO₄)

Caption: Overall reaction scheme for the two-step synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield Start Low Yield Observed Check_Reaction_Completion Check for complete consumption of starting materials (TLC/HPLC)? Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Check_Side_Products Analyze crude product for side products (NMR/MS)? Check_Reaction_Completion->Check_Side_Products Yes Optimize_Conditions Increase reaction time, temperature, or reagent stoichiometry. Incomplete_Reaction->Optimize_Conditions Success Yield Improved Optimize_Conditions->Success Side_Products_Present Side Products Identified Check_Side_Products->Side_Products_Present Yes Check_Purification Review purification procedure. Check_Side_Products->Check_Purification No Optimize_Temp_pH Adjust temperature and pH to minimize side reactions. Side_Products_Present->Optimize_Temp_pH Optimize_Temp_pH->Success Purification_Loss Potential Loss During Purification Check_Purification->Purification_Loss Optimize_Purification Optimize extraction, washing, and distillation/chromatography. Purification_Loss->Optimize_Purification Optimize_Purification->Success

Caption: A logical workflow for diagnosing and resolving low yield issues.

References

  • [Method for synthesizing 4- (hydroxymethyl) -5-methyl-[2][7] dioxol-2-one. Google Patents.]()

  • [Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{

  • 4-yl)methyl-1h-benzo[d]imidazole-7-carboxylate)

Sources

Technical Support Center: Purification of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this critical intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.

I. Understanding the Molecule and Potential Impurities

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from starting materials, side reactions, or degradation.

Common Potential Impurities:

  • Unreacted Starting Materials: Such as 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one or formic acid salts.

  • By-products: Formation of isomeric impurities or products from side reactions.

  • Degradation Products: The dioxolone ring can be sensitive to hydrolysis under strongly acidic or basic conditions.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended first-pass purification strategy for crude this compound?

A1: For a first-pass purification, we recommend either direct crystallization/recrystallization if the crude material is substantially pure, or a silica gel plug filtration for the removal of baseline impurities if the material is intended for immediate use in a subsequent step with some tolerance for minor impurities.

Q2: How can I assess the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A primary tool for quantitative purity analysis. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) is a good starting point.

  • Gas Chromatography (GC): Useful for identifying and quantifying volatile impurities and residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities with different mass-to-charge ratios.

Q3: My purified this compound is an oil, making it difficult to handle. What can I do?

A3: It is not uncommon for this compound to be isolated as an oil, especially if trace impurities are present that inhibit crystallization.

  • High-Vacuum Drying: Ensure all residual solvents are removed under high vacuum.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the compound has low solubility (e.g., hexanes or diethyl ether).

  • Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane and re-evaporate. This can sometimes help in removing stubborn residual solvents. For easier handling during weighing, you can dissolve a known quantity of the oil in a specific volume of a volatile solvent and use it as a solution for the next reaction step.[2]

III. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Guide 1: Column Chromatography Issues

Flash column chromatography is a common method for purifying this compound. Below are some potential issues and their solutions.

Problem 1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.

  • Causality: The compound may be too polar for the selected solvent system, or it might be degrading on the silica gel.

  • Troubleshooting Steps:

    • Solvent System Modification: Try a more polar solvent system. A small percentage of methanol (1-5%) in dichloromethane or ethyl acetate can significantly increase the eluting power.

    • Alternative Stationary Phases: If degradation is suspected, consider using a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel.[3]

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient may be more effective.

Problem 2: My compound streaks on the TLC plate and elutes as a broad band from the column.

  • Causality: This can be due to overloading the column, poor solubility in the eluent, or interaction with the stationary phase.

  • Troubleshooting Steps:

    • Reduce Sample Load: Ensure you are not loading more than 5-10% of the silica gel weight with your crude product.

    • Improve Solubility: Pre-adsorb your sample onto a small amount of silica gel before loading it onto the column. This ensures a more uniform application.

    • Solvent Modification: Add a small amount of a more polar solvent to your eluent to improve solubility and reduce tailing.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin elution with the determined solvent system, gradually increasing the polarity if a gradient elution is necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization: Troubleshooting Workflow for Column Chromatography

Caption: A logical workflow for troubleshooting column chromatography.

Guide 2: Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds.[4]

Problem 1: I can't find a suitable solvent for recrystallization.

  • Causality: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene, heptane).

    • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Problem 2: No crystals form upon cooling, or an oil separates out.

  • Causality: The solution may not be sufficiently supersaturated, or the presence of impurities may be inhibiting crystallization.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.

      • Seeding: Add a seed crystal of the pure compound.

      • Concentration: Evaporate some of the solvent to increase the concentration of the solute.

    • Purification Pre-step: If oiling out persists, it may be necessary to first purify the compound by column chromatography to remove the impurities that are preventing crystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Solvent Selection for Recrystallization

SolventPolarity IndexBoiling Point (°C)Suitability for Recrystallization
Heptane0.198Good for non-polar compounds; may be a suitable "poor" solvent.
Toluene2.4111Can be effective for moderately polar compounds.
Diethyl Ether2.835Often too volatile, but can be used for trituration.
Ethyl Acetate4.477A versatile solvent for many organic compounds.
Isopropanol4.382A common choice for recrystallizing moderately polar solids.
Acetonitrile5.882A polar aprotic solvent that can be effective.

IV. References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • OSHA. Methyl formate. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. This compound. [Link]

  • PubMed. [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. [Link]

  • Pharmaffiliates. (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-hydroxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Google Patents. Purification of carboxylic acids by complexation with selective solvents.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Oily/Foaming Compounds. [Link]

Sources

Technical Support Center: Navigating the Stability of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOX-formate) prodrugs. This guide is designed to provide in-depth, practical solutions to the stability challenges inherent in this valuable prodrug platform. By understanding the underlying mechanisms of degradation and employing robust analytical and formulation strategies, you can ensure the integrity of your molecules and the reliability of your experimental data.

Introduction to the DOX-Formate Prodrug Platform

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl moiety is a widely utilized promoiety in drug design, particularly for masking carboxylic acid, hydroxyl, amino, and thiol groups to enhance oral bioavailability.[1] Its success lies in its ability to be readily cleaved in vivo by esterases, releasing the active parent drug. However, this inherent lability is a double-edged sword, making the prodrug susceptible to premature degradation in vitro if not handled and formulated correctly. This guide will address the common stability issues encountered during research and development.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise when working with DOX-formate prodrugs.

Q1: My DOX-formate prodrug is degrading in my aqueous formulation. What is the likely cause?

A1: The most common cause of degradation is hydrolysis of the ester linkage. The DOX-formate moiety is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[2][3] The rate of hydrolysis is highly pH-dependent, with instability observed at both low and high pH. For instance, forced degradation studies on drugs like Olmesartan Medoxomil and Cefditoren Pivoxil, which contain this promoiety, show significant degradation under both acidic and alkaline hydrolytic conditions.[2][3][4][5][6][7]

Q2: What are the primary degradation products I should be looking for?

A2: The primary degradation event is the hydrolysis of the ester bond connecting the parent drug to the DOX-formate promoiety. This results in the release of your active parent drug. The promoiety itself is released as an unstable intermediate which is expected to further break down into smaller, generally biologically benign molecules.

Q3: At what pH is my DOX-formate prodrug likely to be most stable?

A3: Generally, acyloxymethyl ester prodrugs exhibit a U-shaped pH-rate profile, with the highest stability typically found in the acidic to neutral pH range (around pH 4-6). However, the optimal pH for stability can be compound-specific. It is crucial to perform a pH-rate profile study for your specific prodrug to determine its stability characteristics across a range of pH values.

Q4: Can enzymes in my cell culture media cause degradation?

A4: Yes, this is a critical consideration. Cell culture media are often supplemented with serum, which contains various esterases. These enzymes can rapidly hydrolyze the DOX-formate ester linkage, prematurely releasing the active drug.[8] When conducting in vitro experiments, it is important to either use serum-free media or to account for this enzymatic degradation in your experimental design and data interpretation.

Q5: I'm observing unexpected peaks in my HPLC analysis. What could they be?

A5: Unexpected peaks could be a result of several factors:

  • Degradation Products: As discussed, the primary degradation product will be your parent drug. You may also see byproducts from the degradation of the promoiety.

  • Isomers: Depending on the synthesis and purification of your prodrug, you may have diastereomers or other isomers present.

  • Excipient Interactions: Components of your formulation or analytical mobile phase could be interacting with your prodrug.

  • Oxidation: Some prodrugs may be susceptible to oxidation, leading to additional degradation products. Forced degradation studies under oxidative conditions (e.g., using hydrogen peroxide) can help identify these.[4][6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common stability issues.

Observed Problem Potential Cause(s) Recommended Action(s)
Rapid loss of prodrug in aqueous solution Hydrolysis due to suboptimal pH.Conduct a pH-rate profile study to identify the pH of maximum stability. Adjust the pH of your formulation accordingly using appropriate buffers.
Inconsistent results in in vitro cell-based assays Enzymatic degradation by esterases in serum-containing media.1. Switch to a serum-free medium if compatible with your cell line. 2. If serum is required, pre-incubate the prodrug in media for various time points to quantify the rate of degradation and adjust your dosing calculations accordingly. 3. Include a control group with an esterase inhibitor to confirm enzymatic cleavage.
Precipitation of the prodrug in the formulation Poor aqueous solubility of the intact prodrug.1. Consider the use of co-solvents (e.g., DMSO, ethanol) in your formulation, ensuring they are compatible with your experimental system. 2. Explore formulation strategies such as the use of cyclodextrins or lipid-based formulations to improve solubility.
Multiple degradation peaks in HPLC Complex degradation pathways (e.g., hydrolysis and oxidation).Perform a systematic forced degradation study (acid, base, peroxide, heat, light) to identify and characterize the different degradation products. This will help in developing a stability-indicating analytical method.[4][9][10]
Low recovery of the parent drug after supposed complete hydrolysis Adsorption of the parent drug or prodrug to container surfaces.Use low-adsorption vials and pipette tips. Ensure that the solubility of both the prodrug and the parent drug is maintained throughout the experiment.

Experimental Protocols

Protocol 1: General Purpose Stability-Indicating HPLC Method

This method provides a starting point for developing a stability-indicating assay for your DOX-formate prodrug. Optimization will be required for your specific molecule.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a gradient of 70% A / 30% B, and ramp to 30% A / 70% B over 20 minutes. Adjust the gradient as needed to achieve good separation between the prodrug, parent drug, and any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the prodrug and parent drug have good absorbance (e.g., 248 nm or 270 nm, depending on the chromophores).[5][10] A photodiode array (PDA) detector is recommended to assess peak purity.

  • Temperature: 25°C.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways of your prodrug and to develop a robust, stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of your prodrug in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 4-8 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature for 1-4 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 8 hours.

  • Thermal Degradation: Expose the solid prodrug to 80°C for 24 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the prodrug to UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.

Visualizing Degradation and Workflow

Diagram 1: General Hydrolysis Pathway of a DOX-Formate Prodrug

G Prodrug (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate Prodrug TransitionState Hydrolysis (H₂O, H⁺/OH⁻, or Esterase) Prodrug->TransitionState ParentDrug Active Parent Drug TransitionState->ParentDrug Promoiety Unstable Promoiety Intermediate TransitionState->Promoiety Release Byproducts Degradation Byproducts Promoiety->Byproducts Further Degradation

Caption: Hydrolysis of the DOX-formate prodrug releases the active drug and an unstable promoiety.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Formulation & Stability Studies Acid Acid Hydrolysis HPLC Develop Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Thermal Heat->HPLC Light Photolytic Light->HPLC Analysis Analyze Stressed Samples HPLC->Analysis Characterization Identify Degradants (LC-MS/TOF) Analysis->Characterization Formulation Optimize Formulation (pH, Excipients) Characterization->Formulation ICH_Stability ICH Stability Testing Formulation->ICH_Stability

Caption: A systematic workflow for assessing and overcoming prodrug stability issues.

References

  • Gawande, V., Bothara, K., & Mahajan, A. (n.d.). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Semantic Scholar. [Link]

  • Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. (n.d.). Sree Dattha Institute of Pharmacy. [Link]

  • HPLC method for stability study of olmesartan in tablets. (2024, December 4). GSC Biological and Pharmaceutical Sciences. [Link]

  • Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation. (2025, June 1). Journal of Chromatography B. [Link]

  • Stability indicating RP-HPLC method for determination of azilsartan medoxomil in pharmaceutical dosage form. (2025, August 10). ResearchGate. [Link]

  • Gawande, V. R., Bothara, K. G., & Mahajan, A. A. (2014). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Indian Journal of Pharmaceutical Education and Research, 48(4), 51-58. [Link]

  • Stability indicating RP-HPLC method for determination of azilsartan medoxomil in bulk and its dosage form. (n.d.). SlideShare. [Link]

  • Stability Indicating RP-HPLC Method for Determination of Azilsartan Medoxomil in Pharmaceutical Dosage Form. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Development and Validation of Stability Indicating Chromatographic Methods for Determination of Azilsartan Medoxomil in Pharmaceutical Formation. (2020, July 2). Taylor & Francis. [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the simultaneous quantification of Olmesartan Medoxomil. (n.d.). Scholars Research Library. [Link]

  • Hplc Stability Indicating Method for Determination of Olmesartan Medoxomil and Its Degraded. (n.d.). Gigvvy Science. [Link]

  • Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method. (2023, February 24). PubMed. [Link]

  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. (2025, August 8). ResearchGate. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. [Link]

  • Forced degradation studies of Cefditoren pivoxil. (n.d.). ResearchGate. [Link]

  • Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides. (2025, August 6). ResearchGate. [Link]

  • mechanism of ester hydrolysis. (2019, January 15). YouTube. [Link]

  • 6.3 Methyl Esters and Derivatives. (n.d.). [Link]

  • Divakaran, R. (n.d.). 1 Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry”. Science discussions. [Link]

  • [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. (n.d.). PubMed. [Link]/)

Sources

Technical Support Center: Optimizing Prodrug Synthesis with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (MODOM) ester prodrugs. This guide is designed to provide in-depth, field-proven insights into optimizing the coupling reaction between your carboxylic acid-containing drug candidate and the MODOM promoiety.

The MODOM ester is a widely utilized prodrug motif designed to enhance properties such as the oral bioavailability of a parent drug.[1] The ester is cleaved in vivo by plasma esterases, releasing the active pharmaceutical ingredient (API).[1][2] The coupling reaction, typically an O-alkylation of a carboxylate with a reactive MODOM-halide, is a critical step in the synthesis of these prodrugs. While the user's query mentioned "(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate," our experience and the overwhelming body of scientific literature confirm that the most common and effective reagents for this transformation are 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one or its bromide analogue. This guide will focus on the use of these halide reagents.

Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your specific reaction effectively.

Core Reaction Protocol: General Procedure for MODOM Ester Synthesis

This protocol outlines a standard procedure for the esterification of a carboxylic acid with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

Experimental Protocol

Step 1: Carboxylate Salt Formation

  • Dissolve the carboxylic acid (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMAc, or acetonitrile) under an inert atmosphere (N₂ or Ar).

  • Add a suitable base (1.0 - 1.2 equivalents) portion-wise at room temperature or 0 °C. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like DBU.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the carboxylate salt.

Step 2: Alkylation (Coupling Reaction)

  • To the suspension of the carboxylate salt, add a solution of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.1 - 1.5 equivalents) in the same solvent.

  • Heat the reaction mixture to a temperature typically ranging from 40-80 °C. The optimal temperature will depend on the reactivity of the specific carboxylic acid.

  • Monitor the reaction progress by a suitable analytical method, such as TLC or LC-MS.

Step 3: Workup and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine to remove residual base and solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography on silica gel or crystallization, to yield the desired MODOM ester.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis of MODOM esters.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Answer: Low yield is the most common issue and can typically be traced back to four key areas: base selection, solvent effects, reaction temperature, and reagent quality.

  • Causality of Base Selection: The base serves to deprotonate the carboxylic acid, forming a nucleophilic carboxylate. The strength and nature of the base are critical. An insufficiently strong base will lead to incomplete carboxylate formation and unreacted starting material. Conversely, a base that is too strong or sterically unhindered can lead to side reactions.

    • Troubleshooting Steps:

      • Switch to a More Soluble Base: If using K₂CO₃, consider switching to Cs₂CO₃. Cesium salts are often more soluble in organic solvents, leading to a more homogeneous reaction mixture and potentially faster reaction rates.

      • Consider an Organic Base: For sensitive substrates, a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.

      • Verify Stoichiometry: Ensure at least one full equivalent of base is used to completely neutralize the carboxylic acid.

  • Impact of Solvent: The solvent must solubilize the reactants and facilitate the SN2 reaction. Polar aprotic solvents like DMF, DMAc, and acetonitrile are standard choices.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Water can hydrolyze the MODOM-halide and compete with the carboxylate as a nucleophile. Use anhydrous solvents.

      • Solvent Optimization: If solubility is an issue, try a different solvent. DMF and DMAc are excellent at dissolving a wide range of substrates but can be difficult to remove. Acetonitrile is a good alternative that is easier to remove during workup.

  • Temperature Control: This reaction is temperature-dependent.

    • Troubleshooting Steps:

      • Increase Temperature: If the reaction is sluggish, gradually increase the temperature (e.g., in 10 °C increments) while monitoring for product formation and potential degradation.

      • Avoid Excessive Heat: The MODOM moiety can be thermally labile. Avoid unnecessarily high temperatures or prolonged reaction times, which can lead to decomposition.

  • Reagent Quality:

    • Troubleshooting Steps:

      • Verify Halide Reagent Purity: 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is susceptible to hydrolysis. Ensure it is stored under anhydrous conditions and consider using a freshly opened bottle or purifying it before use.

      • Check Carboxylic Acid Purity: Impurities in your starting material can interfere with the reaction.

Data Presentation: Relative Efficacy of Common Bases
BaseTypical SolventRelative Reaction RateKey Considerations
K₂CO₃DMF, AcetonitrileModerateCost-effective, but can have low solubility leading to heterogeneous reactions.
Cs₂CO₃DMF, AcetonitrileHighExcellent solubility, often accelerates reaction rates, but is more expensive.
DBUAcetonitrile, DCMModerate to HighStrong, non-nucleophilic organic base. Good for sensitive substrates.
DIPEADCM, AcetonitrileLow to ModerateOften used, but its nucleophilicity can sometimes lead to side products.

Q2: I'm observing a significant side product, which complicates purification. How can I identify and minimize it?

Answer: Side product formation is often due to the reactivity of the MODOM-halide or the stability of the product.

  • Hydrolysis of MODOM-halide: The most common side product is 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, formed from the reaction of the halide with trace water.

    • Mitigation: Ensure all reagents and solvents are rigorously dried. Running the reaction under an inert atmosphere (N₂ or Ar) is crucial.

  • Dimerization/Oligomerization: If your drug molecule contains other nucleophilic groups (e.g., phenols, amines), competitive alkylation can occur.

    • Mitigation: Use appropriate protecting groups for other nucleophilic sites on your molecule.

  • Instability of the Dioxolone Ring: The 1,3-dioxol-2-one ring is susceptible to both acidic and basic hydrolysis, especially at elevated temperatures.[3]

    • Mitigation:

      • Use mild bases and avoid strong acids during workup.

      • Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.

      • During workup, use a buffered aqueous solution (e.g., pH 7 phosphate buffer) for washes instead of pure water to maintain a stable pH.

Visualization: Troubleshooting Workflow

A logical approach is key to solving reaction issues.

TroubleshootingWorkflow Start Low Yield or Side Products Observed Check_Purity Verify Purity of Starting Materials (API & MODOM-Halide) Start->Check_Purity First Step Check_Conditions Review Reaction Conditions: Anhydrous? Inert Atmosphere? Check_Purity->Check_Conditions If pure Optimize_Base Optimize Base: Switch K₂CO₃ → Cs₂CO₃ or try DBU Check_Conditions->Optimize_Base If conditions are correct Optimize_Solvent Optimize Solvent: Improve Solubility (e.g., DMF, DMAc) Optimize_Base->Optimize_Solvent If still low yield Optimize_Temp Adjust Temperature: Increase gradually (40→80°C) Monitor for degradation Optimize_Solvent->Optimize_Temp If solubility is not the issue Purification Re-evaluate Purification: Buffered wash? Different chromatography conditions? Optimize_Temp->Purification If reaction improves Success Successful Optimization Purification->Success

Caption: A decision tree for troubleshooting MODOM ester synthesis.

Frequently Asked Questions (FAQs)

Q: Why is the MODOM moiety used as a prodrug?

A: The MODOM group is an acyloxymethyl ester promoiety.[2] It is designed to be stable chemically but labile to enzymatic hydrolysis in vivo. Plasma esterases cleave the ester bond, releasing the active carboxylic acid drug, formaldehyde, and the dioxolone carbonate, which subsequently breaks down.[1][4] This strategy can improve a drug's oral absorption and pharmacokinetic profile.

Q: What is the mechanism of drug release?

A: The release is a two-step process initiated by enzymatic cleavage.

ReleaseMechanism Prodrug MODOM-O-CO-Drug (Prodrug) Intermediate HO-CH₂-O-CO-Drug (Unstable Hemiacetal) Prodrug->Intermediate Esterase (in plasma) Drug Drug-COOH (Active Drug) Intermediate->Drug Spontaneous Decomposition Byproducts Formaldehyde + CO₂ + Acetoin Intermediate->Byproducts

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Technical Support Center: Troubleshooting Low Bioavailability of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOX-M, also known as medoxomil or ODOL) prodrugs. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of low oral bioavailability. As Senior Application Scientists, we understand that successful prodrug development requires a deep understanding of the interplay between chemical stability, enzymatic activation, and physiological barriers. This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.

Understanding the Activation Pathway

The fundamental principle of the DOX-M prodrug strategy is to mask polar functional groups (typically carboxylic or phosphonic acids) to enhance membrane permeability and oral absorption.[1][2][3][4] The promoiety is designed to be cleaved in vivo to release the active parent drug. This process is critically dependent on enzymatic hydrolysis.

The activation occurs in a two-step cascade:

  • Esterase-Mediated Hydrolysis: Carboxylesterases (CES) hydrolyze the ester linkage of the DOX-M moiety.[5][6]

  • Spontaneous Degradation: This initial cleavage generates an unstable intermediate that rapidly undergoes intramolecular cyclization to release the parent drug, formaldehyde, and carbon dioxide.

This reliance on enzymatic activity is a common source of variability and potential failure in achieving desired bioavailability.

G cluster_0 In GI Lumen / Enterocyte cluster_1 Systemic Circulation Prodrug Prodrug Unstable_Intermediate Unstable Intermediate Prodrug->Unstable_Intermediate Carboxylesterases (CES1/CES2) Active_Drug Active_Drug Unstable_Intermediate->Active_Drug Spontaneous Intramolecular Cyclization Byproducts Formaldehyde + Carbon Dioxide Unstable_Intermediate->Byproducts Absorbed_Drug Active Drug in Plasma Active_Drug->Absorbed_Drug Absorption caption Fig 1. DOX-M Prodrug Activation Pathway. G cluster_species start Low in vivo exposure despite good chemical stability check_conversion Assess in vitro enzymatic conversion start->check_conversion plasma Incubate with Plasma (Human, Rat, Dog, Mouse) check_conversion->plasma s9 Incubate with Intestinal & Liver S9 Fractions (Human, Rat, Dog, Mouse) check_conversion->s9 recombinant Test with recombinant human CES1 and CES2 check_conversion->recombinant analyze Analyze Prodrug Disappearance & Parent Drug Appearance (LC-MS/MS) plasma->analyze s9->analyze recombinant->analyze result Identify Species & Tissue with Most Efficient Conversion analyze->result caption Fig 2. Workflow for Investigating Enzymatic Conversion.

Caption: Fig 2. Workflow for Investigating Enzymatic Conversion.

Experimental Protocol: In Vitro Enzymatic Stability Assay

  • Prepare Stock Solutions: Create a 10 mM stock solution of your prodrug in DMSO.

  • Source Enzymes: Obtain plasma and liver/intestinal S9 fractions from relevant species (e.g., human, mouse, rat, dog). Also, procure recombinant human CES1 and CES2 enzymes.

  • Incubation:

    • Pre-warm plasma or S9 fractions (diluted to 1 mg/mL protein in phosphate buffer, pH 7.4) to 37°C.

    • Spike the prodrug into the matrix to a final concentration of 1-10 µM.

    • Incubate in a shaking water bath at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quench Reaction: Immediately stop the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining prodrug and the appearance of the parent drug. [7]8. Data Interpretation: Calculate the half-life (t½) of the prodrug in each matrix. Rapid disappearance of the prodrug with a corresponding increase in the parent drug indicates efficient enzymatic conversion.

Enzyme Source Primary Location Typical Substrate Profile Relevance to DOX-M Prodrugs
CES1 Liver, Lungs, Adipose Tissue [6][8]Prefers substrates with small alcohol groups. [5]Crucial for first-pass metabolism after absorption.
CES2 Small Intestine, Kidney, Liver [6][8]Broader substrate specificity, prefers larger alcohol groups. [5]Key for pre-systemic conversion in the gut wall.

This table summarizes general specificities; empirical testing is required for each new chemical entity.

Q2: My prodrug is rapidly cleared in plasma and S9 fractions, but oral bioavailability is still poor. What's the next step?

If you've confirmed efficient enzymatic conversion, the problem likely lies with the prodrug's ability to cross the intestinal wall. Two primary barriers exist: low passive permeability and active efflux.

Core Issue: The intact prodrug has poor membrane permeability, or it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Explanation of Causality: Masking the polar groups of the parent drug increases lipophilicity, but this does not guarantee high membrane permeability. Furthermore, many lipophilic molecules are recognized and actively transported out of intestinal cells by efflux pumps such as P-gp (encoded by the ABCB1 gene). [9][10][11]This efflux mechanism effectively creates a barrier, pumping the prodrug back into the GI lumen before it can be absorbed and converted systemically, resulting in low net absorption. [12][13][14] Troubleshooting Workflow:

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

The Caco-2 assay is the gold standard for assessing intestinal permeability and identifying potential efflux transporter substrates. [15][16][17][18]Caco-2 cells, derived from human colon adenocarcinoma, form a polarized monolayer with tight junctions and express key transporters like P-gp, mimicking the intestinal barrier. [19]

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 18-22 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity.

  • Permeability Measurement (A-to-B):

    • Add the prodrug (typically at 10 µM) to the apical (A) side, which represents the gut lumen.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side, representing the blood.

  • Permeability Measurement (B-to-A):

    • In a separate set of wells, add the prodrug to the basolateral (B) side.

    • Take samples from the apical (A) side at the same time points.

  • Inhibitor Co-incubation (Optional but Recommended): Repeat the A-to-B and B-to-A experiments in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar) to confirm P-gp involvement. [19]6. Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).

Efflux Ratio (ER) Interpretation Actionable Insight
< 2 Low to no active efflux.Permeability is likely limited by passive diffusion. Consider formulation strategies. [20][21]
≥ 2 Significant active efflux. [19]The prodrug is a substrate for an efflux transporter (likely P-gp).
ER ≥ 2, but reduces to < 2 with inhibitor P-gp mediated efflux confirmed.Redesign the prodrug to avoid P-gp recognition or co-administer with a P-gp inhibitor (a clinically complex strategy).
Q3: My prodrug shows good permeability and is not a P-gp substrate, but bioavailability remains low. Could it be a stability issue?

Yes. Even with good enzymatic conversion and permeability, the prodrug must be chemically stable enough to reach the enterocytes intact. Premature hydrolysis in the stomach or intestine will release the polar parent drug, which is poorly absorbed.

Core Issue: The prodrug is chemically unstable at the pH of the gastrointestinal tract.

Explanation of Causality: The ester bond in the DOX-M promoiety can be susceptible to hydrolysis under acidic (stomach, pH 1-3) or basic (intestine, pH 6-7.5) conditions. If the prodrug degrades before it can be absorbed, the entire purpose of the prodrug strategy is defeated. Studies have shown DOX-M prodrugs to be moderately stable around pH 7.4 but can hydrolyze more rapidly under different conditions. [1][2] Troubleshooting Workflow:

Experimental Protocol: pH-Dependent Chemical Stability Assay

  • Prepare Buffers: Create a series of buffers mimicking the GI tract environment, e.g., Simulated Gastric Fluid (SGF, pH 1.2, without enzymes) and Simulated Intestinal Fluid (SIF, pH 6.8, without enzymes). Also include a pH 7.4 buffer for comparison.

  • Incubation:

    • Spike the prodrug into each buffer to a final concentration of 1-10 µM.

    • Incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Analysis: Directly analyze the samples by LC-MS/MS to quantify the remaining prodrug.

  • Data Interpretation:

    • Calculate the degradation half-life (t½) at each pH.

    • High Stability: >90% of the prodrug remains after 2 hours in SGF and 4 hours in SIF.

    • Low Stability: Significant degradation (<50% remaining) in either fluid suggests that chemical instability is a major contributor to low bioavailability.

Mitigation Strategies: If chemical instability is confirmed, formulation strategies become critical. Enteric-coated formulations that protect the prodrug from the acidic stomach environment and release it in the more neutral pH of the small intestine can significantly improve bioavailability. [20][22]

References
  • National Institutes of Health (NIH). Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues. Available from: [Link]

  • National Institutes of Health (NIH). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Available from: [Link]

  • National Institutes of Health (NIH). Carboxylesterases Are Uniquely Expressed among Tissues and Regulated by Nuclear Hormone Receptors in the Mouse. Available from: [Link]

  • PubMed. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Available from: [Link]

  • PubMed. Distribution of carboxylesterase activities in different tissues of albino rats. Available from: [Link]

  • Oxford Academic. Carboxylesterases in lipid metabolism: from mouse to human. Available from: [Link]

  • Sygnature Discovery. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. Available from: [Link]

  • Springer Nature. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Available from: [Link]

  • National Institutes of Health (NIH). The Product of Matrix Metalloproteinase Cleavage of Doxorubicin Conjugate for Anticancer Drug Delivery: Calorimetric, Spectroscopic, and Molecular Dynamics Studies on Peptide–Doxorubicin Binding to DNA. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • PubMed. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs. Available from: [Link]

  • National Institutes of Health (NIH). Cathepsin B-cleavable doxorubicin prodrugs for targeted cancer therapy. Available from: [Link]

  • ResearchGate. Examples of DOX prodrugs. Macromolecular DOX prodrugs are conjugated.... Available from: [Link]

  • Semantic Scholar. Enzymatic Activation of a Doxorubicin-Peptide Prodrug by Prostate-Specific Antigen1. Available from: [Link]

  • PubMed. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs. Available from: [Link]

  • ResearchGate. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs. Available from: [Link]

  • PubMed. [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Available from: [Link]

  • Pion Inc. Subcutaneous prodrug formulations in vitro. Available from: [Link]

  • PubMed Central. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available from: [Link]

  • PubMed Central. Recent Advances in Doxorubicin Formulation to Enhance Pharmacokinetics and Tumor Targeting. Available from: [Link]

  • Frontiers. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Available from: [Link]

  • PubMed Central. Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. Available from: [Link]

  • PubMed. Enzymatically Activated Glyco-Prodrugs of Doxorubicin Synthesized by a Catalysis-Free Diels-Alder Reaction. Available from: [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • PubMed. Kinetic analysis of P-glycoprotein-mediated doxorubicin efflux. Available from: [Link]

  • National Institutes of Health (NIH). The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis. Available from: [Link]

  • PubMed Central. Enhancement of oral bioavailability of doxorubicin through surface modified biodegradable polymeric nanoparticles. Available from: [Link]

  • PubMed Central. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). Available from: [Link]

  • Frontiers. PEGylated Doxorubicin Prodrug-Forming Reduction-Sensitive Micelles With High Drug Loading and Improved Anticancer Therapy. Available from: [Link]

  • ResearchGate. (PDF) Enhancement of oral bioavailability of doxorubicin through surface modified biodegradable polymeric nanoparticles. Available from: [Link]

  • PubMed Central. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. Available from: [Link]

  • ResearchGate. Synthesis and structures of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl.... Available from: [Link]

  • Pharmaffiliates. (5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate. Available from: [Link]

  • PubChem. 2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-imidazol-3-ium-4-carboxylate. Available from: [Link]

  • Pharmaffiliates. 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate Hydrochloride. Available from: [Link]

  • Baruch S. Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Available from: [Link]

  • PubMed Central. Sol-moiety: Discovery of a water-soluble prodrug technology for enhanced oral bioavailability of insoluble therapeutics. Available from: [Link]

  • ResearchGate. Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides. Available from: [Link]

  • PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

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Technical Support Center: Hydrolysis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its hydrolysis. As a key promoiety in various prodrugs, understanding its hydrolysis profile is critical for accurate bioanalytical studies and formulation development.

Introduction to the Hydrolysis Cascade

This compound is a prodrug moiety designed to release a parent drug molecule through enzymatic or chemical hydrolysis. The hydrolysis process is a multi-step reaction, and a thorough understanding of the potential byproducts is essential for accurate experimental design and interpretation of results.

The hydrolysis proceeds in two main stages:

  • Ester Hydrolysis: The formate ester is the most labile bond and is rapidly cleaved by esterases or under acidic or basic conditions. This initial step yields formic acid and 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.

  • Dioxolone Ring Opening: The cyclic carbonate (dioxolone) ring is more stable but will hydrolyze, particularly under more forceful conditions (e.g., strong acid or base) or over extended periods. This degradation is a critical consideration in forced degradation studies and long-term stability assessments.

This guide will walk you through the common questions and issues that arise during the study of this hydrolysis pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the expected byproducts of this compound hydrolysis?

Answer:

The hydrolysis of this compound is a cascade of reactions that can yield several byproducts depending on the reaction conditions (pH, temperature, enzymatic activity).

Primary Byproducts (from ester hydrolysis):

  • Formic Acid: Released from the cleavage of the formate ester.

  • 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one: The initial product from the dioxolone moiety after ester cleavage.[1][2][3]

Secondary Byproducts (from dioxolone ring hydrolysis):

  • Acetoin (3-hydroxy-2-butanone): A key and often major byproduct resulting from the breakdown of the unstable intermediate formed after the dioxolone ring opens.[4][5]

  • Carbon Dioxide (CO₂): Released during the decarboxylation of the unstable carbonate intermediate.

  • Formaldehyde: Can be formed from the methylene group of the hydroxymethyl side chain, especially under oxidative conditions.

Tertiary Byproducts:

  • Diacetyl: Acetoin can be oxidized to diacetyl, particularly if oxidizing agents are present or under aerobic conditions.[6]

It is crucial to consider the potential for these byproducts in your analytical method development to ensure a complete understanding of the degradation profile.

FAQ 2: My hydrolysis reaction is incomplete. What are the common causes and how can I troubleshoot this?

Answer:

Incomplete hydrolysis is a frequent challenge. Several factors can contribute to this issue:

  • Suboptimal pH: The rate of both ester and carbonate hydrolysis is highly pH-dependent.

    • Troubleshooting: Conduct a pH-rate profile study to determine the optimal pH for your desired rate of hydrolysis. Ester hydrolysis is generally rapid under both acidic and basic conditions, while the dioxolone ring may require more stringent pH conditions for complete degradation.[7][8]

  • Insufficient Temperature: Hydrolysis reactions are often slow at room temperature.

    • Troubleshooting: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious of potential side reactions or degradation of your target molecule at elevated temperatures. A typical starting point is 40-60°C.

  • Enzyme Inactivity (for enzymatic hydrolysis): If you are using esterases, their activity can be compromised.

    • Troubleshooting:

      • Enzyme Concentration: Ensure you are using an adequate concentration of the enzyme.

      • Cofactors: Check if your enzyme requires any specific cofactors.

      • Inhibitors: Be aware of potential inhibitors in your reaction mixture.

  • Poor Solubility: The substrate may not be fully dissolved in the aqueous reaction medium.

    • Troubleshooting: The use of a co-solvent like acetonitrile or methanol can improve solubility. However, be mindful that high concentrations of organic solvents can denature enzymes and may lead to transesterification side reactions.

FAQ 3: I am observing unexpected peaks in my chromatogram. What could they be?

Answer:

Unexpected peaks often arise from side reactions or impurities. Here are some possibilities:

  • Transesterification Products: If your reaction medium contains alcohols (e.g., methanol or ethanol from a co-solvent), transesterification can occur, leading to the formation of methyl or ethyl esters of your parent molecule or the formate moiety.

  • Degradation of the Parent Molecule: The conditions used for hydrolysis (e.g., strong acid or base, high temperature) may also degrade your active pharmaceutical ingredient (API) if it is part of the starting material.

  • Impurities in the Starting Material: The initial this compound may contain related impurities from its synthesis.

  • Oxidation Products: As mentioned, acetoin can oxidize to diacetyl. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you wish to minimize oxidation.

Troubleshooting:

  • Run a Blank: Analyze a blank sample containing all reaction components except the substrate to identify any peaks originating from the reagents or solvent.

  • Mass Spectrometry (MS): Use LC-MS or GC-MS to obtain the mass of the unexpected peaks to help in their identification.

  • Forced Degradation Studies: Systematically expose your compound to acidic, basic, oxidative, and thermal stress to see if the unexpected peaks are generated under specific conditions, which can provide clues to their identity.[9]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis

This protocol provides a starting point for studying the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Heating block or water bath

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • In a clean vial, add a known volume of the stock solution.

  • Add a volume of 0.1 M HCl to initiate the hydrolysis. The final concentration of the substrate should be appropriate for your analytical method.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40°C).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a mobile phase or a suitable buffer to prevent further hydrolysis before analysis.

  • Analyze the samples by HPLC to monitor the disappearance of the starting material and the appearance of byproducts.

Protocol 2: Analytical Method for Primary Byproducts using HPLC

This method is suitable for the analysis of the parent compound and its primary, less volatile hydrolysis byproducts.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

Data Presentation

ByproductTypical Analytical MethodKey Considerations
This compound HPLC-UVParent compound, monitor for disappearance.
Formic Acid Ion Chromatography or LC-MSDifficult to detect by UV. Requires specific methods.
4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one HPLC-UVPrimary, less volatile byproduct.
Acetoin GC-MSVolatile, may require headspace analysis.[6][10]
Diacetyl GC-MSVolatile and prone to formation from acetoin oxidation.[6][10]
Carbon Dioxide Not typically measuredGaseous byproduct.
Formaldehyde Derivatization followed by HPLC or GC-MSHighly reactive and may require specific derivatization for analysis.

Visualization of the Hydrolysis Pathway

The following diagram illustrates the step-by-step hydrolysis of this compound.

Hydrolysis_Pathway cluster_0 Starting Material cluster_1 Primary Hydrolysis cluster_2 Secondary Hydrolysis (Ring Opening) cluster_3 Final Byproducts Start This compound Formic_Acid Formic Acid Start->Formic_Acid Ester Hydrolysis Dioxolone_Alcohol 4-(hydroxymethyl)-5-methyl- 1,3-dioxol-2-one Start->Dioxolone_Alcohol Ester Hydrolysis Unstable_Intermediate Unstable Carbonate Intermediate Dioxolone_Alcohol->Unstable_Intermediate Ring Opening Formaldehyde Formaldehyde (potential) Dioxolone_Alcohol->Formaldehyde Side Reaction (Oxidative) Acetoin Acetoin Unstable_Intermediate->Acetoin Decarboxylation & Rearrangement CO2 Carbon Dioxide Unstable_Intermediate->CO2 Decarboxylation

Caption: Hydrolysis pathway of this compound.

References

  • Cao, Y., et al. (2013). Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1677. [Link]

  • Hiriyanna, S. G., et al. (2007). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. Asian Journal of Pharmaceutical Analysis, 2(4), 93-100.
  • Leitzke, D. S., & Leja, D. (2004). Method Development for the Determination of Diacetyl and Acetoin at a Microwave Popcorn Plant. Centers for Disease Control and Prevention. [Link]

  • LibreTexts. (2019, January 14). Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Xiao, Z., & Lu, J. R. (2014). Generation of acetoin and its derivatives in foods. Journal of Agricultural and Food Chemistry, 62(28), 6487–6497. [Link]

  • Zhang, L., et al. (2015). Biosynthesis of acetoin and EG. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-(hydroxymethyl)-5-methyl-[4][9]dioxol-2-one. Retrieved from

  • Otsuka, M., & Ohmori, S. (1992). Simple and sensitive determination of diacetyl and acetoin in biological samples and alcoholic drinks by gas chromatography with electron-capture detection. Journal of Chromatography, 577(2), 215–220. [Link]

  • Clark, J. (2004). Hydrolysing Esters. Chemguide. [Link]

  • Patel, R. B., et al. (2012). Percent degradation of olmesartan medoxomil and retention time of... ResearchGate. [Link]

  • Google Patents. (n.d.). An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.

Sources

Challenges in the scale-up of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this critical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency, purity, and yield of your synthesis.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the two key synthetic steps: the chlorination of 4,5-dimethyl-1,3-dioxol-2-one to yield 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl), and the subsequent formylation to the final product.

Issue 1: Low Yield and Purity in the Synthesis of DMDO-Cl

Question: We are experiencing low yields and inconsistent purity in the synthesis of our key intermediate, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl), when scaling up the reaction. What are the likely causes and how can we mitigate them?

Answer: Low yield and purity in the synthesis of DMDO-Cl on a larger scale can often be traced back to several factors, primarily related to the reaction conditions and the thermal instability of the product.

  • Sub-optimal Chlorinating Agent and Conditions: The choice of chlorinating agent is critical. While agents like chlorine gas can be used, they are challenging to handle on a large scale. Sulfuryl chloride is a common and effective alternative. The reaction should be carefully monitored for the formation of side products.

  • Thermal Decomposition: DMDO-Cl is known to be thermally sensitive and can decompose or polymerize at elevated temperatures.[1] This is a significant challenge during purification.

  • Impurity Profile: The presence of unreacted starting material or side products from the chlorination reaction can complicate purification and affect the subsequent formylation step.

Troubleshooting Workflow for DMDO-Cl Synthesis

cluster_0 Problem: Low Yield/Purity of DMDO-Cl cluster_1 Potential Cause Analysis cluster_2 Solutions & Mitigation Strategies A Initial Observation: Low yield and/or low purity of DMDO-Cl B Incomplete Reaction or Side Reaction Formation A->B C Product Decomposition During Work-up/Purification A->C D Sub-optimal Reaction Conditions A->D E Optimize Chlorinating Agent Stoichiometry & Addition Rate B->E H Use of a Radical Initiator (e.g., AIBN or BPO) B->H F Implement Crystallization for Purification (Avoid High-Temp Distillation) C->F G Strict Temperature Control During Reaction & Work-up C->G D->G

Caption: Troubleshooting workflow for DMDO-Cl synthesis.

Recommendations for Improving DMDO-Cl Synthesis:

ParameterRecommendationRationale
Purification Avoid high-vacuum distillation. Opt for crystallization from a suitable solvent system (e.g., alcohols like isopropanol or ethanol).[2]High temperatures during distillation can lead to decomposition and polymerization of DMDO-Cl. Crystallization is a milder and more scalable purification method.
Reaction Monitoring Utilize in-process controls (e.g., GC or HPLC) to monitor the consumption of starting material and the formation of DMDO-Cl and any byproducts.This allows for the timely quenching of the reaction to prevent the formation of degradation products.
Temperature Control Maintain a consistent and controlled temperature throughout the reaction and work-up.Prevents thermal degradation and side reactions.
Issue 2: Incomplete Conversion and Side Product Formation in the Formylation Step

Question: During the formylation of DMDO-Cl to produce this compound, we are observing incomplete conversion of the starting material and the formation of several impurities. How can we optimize this step for a cleaner reaction profile?

Answer: The formylation of DMDO-Cl is a nucleophilic substitution reaction that can be prone to side reactions if not properly controlled, especially at a larger scale.

  • Choice of Formate Source and Base: The reactivity of the formate source is crucial. Using a combination of formic acid with a suitable base (like triethylamine or pyridine) is a common approach. The choice of base can influence the reaction rate and selectivity.[3] Alternatively, a formate salt such as potassium formate can be employed.

  • Solvent Effects: The solvent can significantly impact the reaction. Aprotic polar solvents are generally preferred to facilitate the nucleophilic substitution.

  • Purity of DMDO-Cl: The purity of the starting material, DMDO-Cl, is paramount. Impurities from the previous step can interfere with the formylation reaction.

Potential Side Reactions in the Formylation Step:

  • Hydrolysis: The presence of water can lead to the hydrolysis of the formate ester product or the dioxolone ring.

  • Elimination Reactions: Under strongly basic conditions, elimination reactions of the starting material could potentially occur.

Recommendations for Optimizing the Formylation Step:

ParameterRecommendationRationale
Reagent Quality Ensure the use of high-purity DMDO-Cl.Impurities can lead to side reactions and complicate the purification of the final product.
Reaction Conditions Carefully control the stoichiometry of the formate source and base. Optimize the reaction temperature and time through small-scale experiments before scaling up.Prevents the formation of byproducts and ensures complete conversion.
Work-up Procedure Employ a careful aqueous work-up to remove excess reagents and salts. The product may be sensitive to pH extremes.Ensures a cleaner crude product before final purification.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary role of the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl moiety in drug development?

A1: This moiety is a well-known promoiety used in the design of prodrugs.[4][5] It is often attached to a parent drug molecule to improve its oral bioavailability. Once absorbed, the promoiety is cleaved by enzymes in the body to release the active drug.

Q2: Are there any specific safety precautions to consider when handling DMDO-Cl?

A2: Yes, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one is classified as a hazardous substance. It can be harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can you suggest a suitable analytical method for monitoring the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the purity of the final product and for in-process control during the reaction. Gas Chromatography (GC) can also be a valuable tool, particularly for assessing the purity of the more volatile precursor, DMDO-Cl.[7][8]

Q4: What are the key considerations for the long-term storage and stability of this compound?

A4: While specific stability data is not extensively published, based on the nature of similar compounds, it is advisable to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. The formate ester and the dioxolone ring can be susceptible to hydrolysis, so protection from moisture is crucial.

III. Experimental Protocols

Protocol 1: Synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl)

This protocol is a generalized procedure based on common synthetic routes.[7]

Materials:

  • 4,5-dimethyl-1,3-dioxol-2-one

  • Sulfuryl chloride

  • Dichloroethane (or another suitable chlorinated solvent)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, dissolve 4,5-dimethyl-1,3-dioxol-2-one in dichloroethane.

  • Add a catalytic amount of a radical initiator.

  • Heat the mixture to reflux.

  • Slowly add sulfuryl chloride to the refluxing solution.

  • Maintain the reaction at reflux and monitor its progress by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with a suitable aqueous solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude DMDO-Cl by crystallization from a suitable solvent like isopropanol.

Reaction Scheme for DMDO-Cl Synthesis

cluster_0 Synthesis of DMDO-Cl A 4,5-dimethyl-1,3-dioxol-2-one E Heat, Solvent A->E B Sulfuryl Chloride (SO2Cl2) B->E C Radical Initiator C->E D 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl) E->D

Sources

Technical Support Center: Enhancing the Stability of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate and related prodrug moieties. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and advanced strategies for modifying this widely used promoiety to achieve optimal stability for your drug candidates. Our focus is on providing practical, evidence-based solutions to common challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl-based prodrugs.

Q1: What is the primary degradation pathway for this compound-containing prodrugs?

The primary degradation pathway is hydrolysis of the ester linkage. This can be either a chemically-mediated process, influenced by pH, or an enzyme-mediated process, particularly by plasma esterases.[1][2] The hydrolysis releases the active drug, along with the promoiety which further breaks down into non-toxic byproducts.

Q2: Why is my prodrug degrading prematurely in my in vitro assays?

Premature degradation in in vitro assays is a common issue. Several factors can contribute to this:

  • Enzymatic Activity: If you are using cell culture media containing serum or plasma, esterases present in these biological fluids can rapidly hydrolyze the ester bond of the prodrug.[1][3]

  • pH of the Medium: The stability of the ester linkage is pH-dependent. Many standard cell culture media are buffered around pH 7.4, a condition where hydrolysis can be significant. The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl moiety is generally more stable at acidic pH.

  • Temperature: Higher incubation temperatures will accelerate the rate of hydrolysis.

Q3: What are the initial steps I can take to improve the stability of my compound during early-stage screening?

For initial screening, consider the following:

  • Use Serum-Free Media: If your assay allows, switching to a serum-free medium can significantly reduce enzymatic degradation.

  • Optimize pH: If possible, adjust the pH of your assay buffer to a more acidic range (e.g., pH 5.5-6.5) to slow down chemical hydrolysis.

  • Reduce Incubation Time: Shorter incubation periods can minimize the extent of degradation.

  • Include Controls: Always run control experiments with the prodrug in the assay medium without cells to quantify the extent of chemical degradation.

II. Troubleshooting Guides

This section provides a structured approach to resolving specific stability issues you may encounter during your experiments.

Troubleshooting Inconsistent Results in Plasma Stability Assays

Problem: You observe high variability in the measured half-life of your this compound prodrug in plasma from different donors or even between replicates of the same donor plasma.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inter-individual Variability in Esterase Activity The activity of plasma esterases can vary significantly between individuals and species.1. Use Pooled Plasma: For initial screening, use pooled plasma from multiple donors to average out individual differences in enzyme activity.[3] 2. Characterize Species Differences: If developing a drug for both human and preclinical species, perform stability assays in plasma from each species to understand potential differences in metabolic profiles.[2]
Pre-analytical Sample Handling Improper handling of plasma samples before the assay can affect enzyme activity.1. Standardize Collection and Storage: Use a consistent anticoagulant (e.g., heparin) and follow a strict protocol for plasma separation and storage (typically at -80°C). 2. Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma can lead to a loss of enzyme activity. Aliquot plasma into single-use volumes.
Assay Conditions Variations in incubation temperature, shaking speed, or the final concentration of organic solvent (from the compound stock solution) can impact the results.1. Precise Temperature Control: Ensure your incubator is accurately calibrated to 37°C. 2. Consistent Mixing: Use a consistent method and speed of agitation for all samples. 3. Control Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) low and consistent across all wells (typically ≤1%).[4]

Workflow for Troubleshooting Inconsistent Plasma Stability:

Caption: Troubleshooting workflow for inconsistent plasma stability results.

III. Advanced Stability Enhancement Strategies: Chemical Modification

When formulation strategies are insufficient, direct chemical modification of the this compound promoiety can be a powerful approach to fine-tune its stability. The primary goal is to modulate the electronic and steric properties of the promoiety to control its susceptibility to hydrolysis.

Modification of the 5-Substituent on the Dioxolenone Ring

The methyl group at the 5-position of the dioxolenone ring is a key target for modification. Altering this substituent can influence the electronic environment of the ester carbonyl group and introduce steric hindrance, thereby affecting the rate of both chemical and enzymatic hydrolysis.

Rationale:

  • Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups can decrease the rate of hydrolysis.

  • Steric Hindrance: Larger, bulkier substituents at the 5-position can sterically hinder the approach of water molecules or the active site of esterases, slowing down the rate of hydrolysis.

Examples of Modifications and their Predicted Effects on Stability:

5-Substituent Predicted Effect on Stability Rationale
Hydrogen (H) DecreaseLess steric hindrance compared to methyl.
Ethyl (-CH₂CH₃) IncreaseIncreased steric bulk compared to methyl.
Isopropyl (-CH(CH₃)₂) Significant IncreaseGreater steric hindrance.
tert-Butyl (-C(CH₃)₃) Very High IncreaseMaximum steric hindrance among simple alkyl groups.
Phenyl (-C₆H₅) VariableCan have complex electronic and steric effects. May increase stability through steric bulk but could also influence enzymatic recognition.

Structure-Stability Relationship:

Caption: Predicted stability based on the 5-substituent of the dioxolenone ring.

Experimental Protocols

A general synthetic route to prepare analogs with different 5-substituents is outlined below. This is a representative procedure and may require optimization for specific substrates.

  • Synthesis of the Substituted Dioxolenone:

    • React the appropriate α-hydroxy ketone with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base (e.g., pyridine) to form the cyclic carbonate.

  • Halogenation of the 4-methyl group:

    • The 4-methyl group of the dioxolenone is then halogenated, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation (e.g., AIBN or UV light), to yield the 4-(halomethyl) derivative.

  • Formation of the Formate Ester:

    • The 4-(halomethyl) derivative is reacted with a formate salt (e.g., sodium formate) in a suitable solvent (e.g., DMF) to yield the desired (5-substituted-2-oxo-1,3-dioxolen-4-yl)methyl formate.

  • Coupling to the Parent Drug:

    • The synthesized promoiety is then coupled to the parent drug molecule, typically at a carboxylate, hydroxyl, or amine functional group, using standard esterification or amidation coupling reactions.

This protocol provides a standardized method for assessing the stability of your modified prodrugs in plasma.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw frozen pooled human plasma (or plasma from other species of interest) in a 37°C water bath. Centrifuge at 4°C to remove any cryoprecipitates.

  • Incubation:

    • In a 96-well plate, pre-warm the required volume of plasma to 37°C.

    • Add the test compound from the stock solution to the plasma to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤1%).[4]

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[1][3]

    • Immediately quench the reaction by adding the aliquot to a tube or well containing 3-4 volumes of ice-cold acetonitrile with an internal standard. The use of acetonitrile is recommended to minimize the risk of transesterification that can occur with methanol.[1]

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >3000 x g) for 10 minutes to precipitate plasma proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

    • Monitor the disappearance of the parent prodrug over time. If a standard is available for the active drug, its appearance can also be monitored.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.[3]

IV. References

  • Cyprotex. Plasma Stability Assay. Evotec. [Link]

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • Creative Bioarray. Plasma Stability In Vitro Assay. [Link]

  • Charnwood Discovery. Plasma Stability Information Leaflet. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to In Vivo Validation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate Prodrug Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic masking of a pharmacologically active molecule to form a prodrug is a cornerstone of modern drug development, aimed at overcoming pharmacokinetic challenges such as poor solubility, limited permeability, and rapid metabolism.[1] Among the various "promoieties" used, the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOX) group, often as a carbonate or formate derivative, has emerged as a biologically safe and effective option for improving the oral absorption of drugs with carboxyl, amino, hydroxyl, and mercapto groups.[2] This guide provides an in-depth, experience-driven comparison of methodologies to validate the in vivo cleavage of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate prodrugs, ensuring the successful release of the active parent drug.

The Rationale Behind the DOX-Formate Prodrug Strategy

The core principle of the DOX-formate prodrug is its susceptibility to ubiquitous endogenous enzymes, primarily esterases, which are abundant in the liver, intestine, and blood.[3] This enzymatic action is designed to be a two-step cascade. First, an esterase hydrolyzes the formate ester, which is then followed by a rapid, spontaneous intramolecular cyclization that liberates the active drug, carbon dioxide, and acetone. This cleavage mechanism is intended to be efficient, ensuring a high conversion rate to the active drug and minimizing systemic exposure to the intact prodrug.[4]

However, the theoretical elegance of this mechanism demands rigorous in vivo validation. Factors such as species-specific differences in esterase activity, potential for alternative metabolic pathways, and the chemical stability of the prodrug in the gastrointestinal tract can all influence the pharmacokinetic profile and, ultimately, the therapeutic efficacy.[5][6]

Experimental Workflow for In Vivo Validation

A robust in vivo validation study is a self-validating system, designed to provide unequivocal evidence of prodrug cleavage and to quantify the resulting exposure to the active drug. The following workflow represents a comprehensive approach, grounded in established pharmacokinetic principles.[5][7]

G cluster_0 Pre-Study Preparation cluster_1 In Vivo Phase cluster_2 Post-Study Analysis A Bioanalytical Method Development & Validation (LC-MS/MS) C Dosing Formulation Preparation & Analysis A->C B Animal Model Selection & Acclimatization D Prodrug Administration (e.g., Oral Gavage) B->D C->D E Serial Blood Sampling D->E F Tissue Collection (Optional) D->F G Sample Processing (Plasma/Tissue Homogenates) E->G F->G H LC-MS/MS Analysis of Prodrug and Active Drug G->H I Pharmacokinetic (PK) Data Analysis H->I J Metabolite Identification (Optional) H->J

Caption: Experimental workflow for in vivo validation of prodrug cleavage.

Foundational Step: Bioanalytical Method Development

The lynchpin of any pharmacokinetic study is a validated bioanalytical method.[8][9] For the simultaneous quantification of the DOX-formate prodrug and its active metabolite, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry standard due to its high sensitivity and selectivity.[10]

Protocol: LC-MS/MS Method Development

  • Analyte and Internal Standard (IS) Preparation: Obtain certified reference standards for the prodrug, the active drug, and a suitable stable isotope-labeled internal standard.

  • Mass Spectrometry Optimization: Infuse each analyte into the mass spectrometer to optimize ion source parameters and identify the most abundant and stable precursor and product ions for selected reaction monitoring (SRM).

  • Chromatographic Separation: Develop a reversed-phase HPLC or UPLC method that provides baseline separation of the prodrug and the active drug from each other and from endogenous matrix components.

  • Sample Preparation: Develop a robust extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently recover the analytes from the biological matrix (plasma, tissue homogenate).

  • Method Validation: Conduct a full validation according to regulatory guidelines (e.g., FDA, EMA) to assess linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.

Causality: A validated method ensures that the measured concentrations are a true reflection of the in vivo reality, free from analytical artifacts. Inaccurate measurements would render the entire in vivo study invalid.[11]

The In Vivo Experiment: From Dosing to Sample Collection

The choice of animal model is critical and should be based on factors such as similarities in esterase activity and gastrointestinal physiology to humans.[12][13] Rodents (rats, mice) are commonly used for initial pharmacokinetic screening due to their well-characterized biology and availability.[13]

Protocol: Rodent Pharmacokinetic Study

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dosing: Administer the prodrug formulation via the intended clinical route (e.g., oral gavage for oral absorption studies). Include a separate cohort dosed with the active drug intravenously to determine its clearance and volume of distribution, which is essential for calculating absolute bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo conversion.[14]

  • Plasma Preparation: Immediately centrifuge the blood samples at a low temperature to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Causality: The inclusion of an esterase inhibitor is a critical control.[14] Without it, continued enzymatic cleavage in the collection tube would lead to an underestimation of the prodrug and an overestimation of the active drug, providing a false pharmacokinetic profile.[14]

Data Analysis and Interpretation: Unveiling the Cleavage Profile

The quantitative data from the LC-MS/MS analysis are used to construct plasma concentration-time profiles for both the prodrug and the active drug.

G cluster_0 Data Input cluster_1 PK Analysis cluster_2 Key Parameters cluster_3 Bioavailability Calculation A Plasma Concentration-Time Data (Prodrug & Active Drug) B Non-compartmental Analysis (NCA) using Phoenix WinNonlin or equivalent A->B C Cmax Tmax AUC t1/2 CL/F Vz/F B->C D F(%) = (AUCoral,prodrug / AUCiv,drug) * (Doseiv,drug / Doseoral,prodrug) * 100 C->D

Caption: Pharmacokinetic data analysis pathway.

Table 1: Representative Pharmacokinetic Parameters

AnalyteCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t1/2 (hr)
Prodrug 15000.532001.2
Active Drug 8501.098006.5

The data in Table 1 would indicate rapid absorption and conversion of the prodrug, characterized by an early Tmax and a short half-life for the prodrug itself. The appearance of the active drug with a slightly later Tmax and a longer half-life is the hallmark of successful prodrug cleavage.

Comparative Analysis with Alternative Prodrug Strategies

The DOX-formate moiety is not the only option for esterase-mediated cleavage. A comparison with other common promoieties is essential for informed drug design.

Table 2: Comparison of Ester-Based Prodrug Moieties

PromoietiesCleavage MechanismAdvantagesDisadvantages
Simple Esters (e.g., Ethyl, Acetate) Direct esterase hydrolysisSimple synthesis, well-understoodCan be too rapidly or too slowly cleaved, potential for low aqueous solubility
Acyloxyalkyl Esters (e.g., Pivampicillin) Two-step: esterase hydrolysis followed by spontaneous cleavageTunable cleavage rates, generally good stabilityMore complex synthesis, potential for formaldehyde release from some linkers
Amino Acid Esters Esterase and/or peptidase hydrolysisCan target peptide transporters for improved absorption, often good solubilityCan have complex metabolic profiles, potential for stereoselectivity in cleavage
DOX-Formate Two-step: esterase hydrolysis followed by rapid intramolecular cyclizationGenerally rapid and efficient conversion, safe byproducts (CO2, acetone)Susceptible to hydrolysis in aqueous solution, requires careful formulation

The key advantage of the DOX-formate system is the intramolecular cyclization step, which is typically very fast and not rate-limiting, ensuring that once the initial enzymatic cleavage occurs, the release of the active drug is almost instantaneous.[1] This contrasts with some simple esters where the rate of hydrolysis can be highly variable.[15]

Conclusion: A Self-Validating Approach to Prodrug Development

The in vivo validation of a this compound prodrug is a multi-faceted process that hinges on the integration of robust bioanalysis, careful in vivo study design, and insightful pharmacokinetic data interpretation. By following the principles and protocols outlined in this guide, researchers can confidently assess the success of their prodrug strategy, ensuring that the designed molecule effectively and efficiently delivers the active therapeutic agent to its target in a living system. This rigorous, evidence-based approach is fundamental to the successful translation of innovative prodrug concepts from the laboratory to the clinic.

References

  • Dubowchik, G. M., et al. (2002). Cathepsin B-Labile Dipeptide Linker for Doxorubicin Prodrugs. Journal of Medicinal Chemistry, 45(24), 5379-5388. [Link]

  • Nishimura, T., et al. (2002). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Yakugaku Zasshi, 122(6), 441-448. [Link]

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  • Barrett, D. W., et al. (2021). Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. Molecules, 26(16), 4991. [Link]

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  • Majumdar, S., et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Journal of Pharmacy and Pharmaceutical Sciences, 16(2), 236-248. [Link]

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A Technical Guide to (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Carbonate Prodrugs and Their Structural Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, overcoming poor physicochemical properties of promising drug candidates remains a pivotal challenge. The use of prodrug strategies, particularly those employing bioreversible linkers, has emerged as a cornerstone for enhancing drug solubility, permeability, and overall bioavailability. Among the most successful and widely utilized promoieties is the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOX-M or ODOL) group, a key component in drugs such as Cefpodoxime proxetil and Olmesartan medoxomil.

This guide provides a deep, comparative analysis of the parent DOX-M carbonate linker and its structural analogs. We will delve into the structure-activity relationships that govern their stability, drug-release kinetics, and the nature of their cleavage byproducts. This objective comparison, supported by experimental data and detailed protocols, is intended to equip researchers with the knowledge to rationally select or design the optimal prodrug linker for their specific therapeutic agent.

The Rationale for Acyloxyalkoxycarbonyl Prodrugs: The DOX-M Moiety

The fundamental principle behind acyloxyalkoxycarbonyl linkers like DOX-M is a two-stage enzymatic activation cascade. This elegant mechanism ensures that the prodrug remains intact until it reaches a biologically favorable environment, such as the systemic circulation, where it can be efficiently cleaved to release the active parent drug.

G Prodrug DOX-M Prodrug (Lipophilic, Enhanced Permeability) Intermediate Unstable Intermediate Prodrug->Intermediate Step 1: Esterase Cleavage Drug Active Parent Drug (Released at Target Site) Intermediate->Drug Step 2: Spontaneous Intramolecular Cyclization Byproducts Byproducts: CO2 + Aldehyde + H2O Intermediate->Byproducts

Caption: General cleavage mechanism of DOX-M prodrugs.

The process is initiated by ubiquitous esterase enzymes that hydrolyze the ester bond of the promoiety. This initial cleavage generates an unstable intermediate which then rapidly undergoes spontaneous intramolecular cyclization. This second step is purely chemical and does not require enzymatic catalysis, leading to the release of the parent drug, carbon dioxide, and an aldehyde. A significant concern with the standard DOX-M linker is that this aldehyde is formaldehyde, a molecule with known cytotoxic potential.

The Imperative for Structural Analogs

While the DOX-M moiety is effective, its limitations have spurred the development of structural analogs. The primary drivers for these modifications are:

  • Toxicity of Byproducts: The release of formaldehyde is a significant drawback. Although some argue that the amount generated from typical prodrug doses is negligible compared to endogenous levels, designing linkers that release less toxic aldehydes, such as acetaldehyde, is a key objective.[1][2]

  • Tunable Release Kinetics: The rate of esterase cleavage can vary significantly between patients and is dependent on the specific drug molecule. Modifying the linker's structure allows for fine-tuning of the hydrolysis rate to achieve a desired pharmacokinetic profile.

  • Chemical Stability: A successful prodrug must be stable enough to survive the acidic environment of the stomach and reach the site of absorption. Enhancing chemical stability while maintaining enzymatic lability is a delicate but crucial balance.

A Comparative Analysis of Structural Analogs

The performance of a prodrug linker is a multifactorial equation involving chemical stability, enzymatic cleavage rate, and the properties of its byproducts. Below, we compare the parent DOX-M moiety with its key structural analogs.

Modification of the Carbonate Side Chain: Altering the Aldehyde Byproduct

The most common modification involves replacing the methyl group on the carbonate portion of the linker. This directly alters the aldehyde released upon cleavage.

Promoieties ComparedKey Structural DifferenceReleased AldehydeRelative Plasma StabilityRationale & Key Insights
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ("DOX-M") -CH3 (Methyl)FormaldehydeBaselineThe standard linker. Efficiently cleaved, but releases potentially toxic formaldehyde.
1-((5-methyl-2-oxo-1,3-dioxol-4-yl)methoxy)ethyl -CH(CH3)- (Ethylidene)AcetaldehydeGenerally LowerDesigned to release the less toxic acetaldehyde. However, the increased steric hindrance can sometimes lead to slower enzymatic cleavage compared to the methyl analog. Studies have shown that acetaldehyde-releasing prodrugs may have different cellular effects compared to their formaldehyde-releasing counterparts.[3]
1-((5-methyl-2-oxo-1,3-dioxol-4-yl)methoxy)propyl -CH(CH2CH3)- (Propylidene)PropionaldehydeVariableFurther increases steric bulk, potentially slowing hydrolysis. The released propionaldehyde is generally considered less toxic than formaldehyde.
(Pivaloyloxymethyl) (POM) Acyclic analogFormaldehydeHigherOften used as a comparator, the POM linker is another common acyloxyalkoxycarbonyl prodrug. Its acyclic nature can influence enzymatic recognition and stability.[4]
Modification of the Linker Length and Composition

Altering the spacer between the drug and the carbonate can significantly impact both chemical and enzymatic stability.

Linker TypeKey Structural DifferenceRelative Chemical Stability (pH 7.4)Relative Enzymatic Cleavage RateRationale & Key Insights
Methoxy Linker -O-CH2-O-LowHighThe short spacer leads to rapid hydrolysis, which may be undesirable for oral delivery.
Ethoxy Linker -O-CH(CH3)-O-ModerateModerate to HighThe addition of a methyl group increases steric hindrance, slightly enhancing chemical stability compared to the methoxy linker.[5]
Propylene Glycol Linker -O-(CH2)3-O-HighModerateIncreasing the linker length significantly enhances chemical stability, making it more suitable for oral administration. Despite higher chemical stability, it remains susceptible to enzymatic cleavage.[5]
Carbamate-linked Esters -O-C(=O)-NH-RHighVariable (CES1 selective)These analogs show enhanced stability in plasma and are often designed for selective cleavage by specific carboxylesterases (like CES1 in the liver), which can reduce premature hydrolysis in the intestine.[6]

Experimental Protocols for Performance Evaluation

To ensure the trustworthiness and reproducibility of comparative data, standardized experimental protocols are essential. Here, we provide detailed methodologies for assessing the key performance parameters of these prodrug linkers.

Protocol 1: Chemical Stability Assessment (pH-Dependent Hydrolysis)

This protocol determines the intrinsic chemical stability of the prodrug at various pH values, simulating its journey through the gastrointestinal tract and its stability in systemic circulation.

G A Prepare Buffer Solutions (pH 1.2, 4.0, 6.8, 7.4) B Dissolve Prodrug in Buffer (Final Conc. ~100 µM) A->B C Incubate at 37°C B->C D Withdraw Aliquots at Time Points (e.g., 0, 15, 30, 60, 120, 240 min) C->D E Quench Reaction (e.g., with ice-cold acetonitrile containing 0.1% TFA) D->E F Analyze by HPLC-UV (Quantify remaining prodrug) E->F G Calculate Half-Life (t½) (Plot ln[Prodrug] vs. Time) F->G

Caption: Workflow for pH-dependent chemical stability assay.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 100mM) at physiologically relevant pH values. For example:

    • pH 1.2 (Simulated Gastric Fluid, without enzymes)

    • pH 4.0 (Acidic intestinal environment)

    • pH 6.8 (Distal intestine)

    • pH 7.4 (Blood/Physiological pH)

  • Incubation: Dissolve the prodrug in each buffer to a final concentration of approximately 100 µM. Incubate the solutions in a temperature-controlled water bath at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes), withdraw an aliquot (e.g., 50 µL) from each solution.

  • Quenching: Immediately quench the hydrolysis reaction by adding the aliquot to a larger volume of an ice-cold organic solvent mixture, such as acetonitrile containing 0.1% trifluoroacetic acid (TFA). This will precipitate proteins and stop the reaction.

  • Analysis: Centrifuge the quenched samples to pellet any precipitates. Analyze the supernatant using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify the concentration of the remaining intact prodrug.

  • Data Analysis: Plot the natural logarithm of the remaining prodrug concentration against time. The slope of this line will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k .

Protocol 2: Enzymatic Stability Assessment (Plasma Hydrolysis)

This protocol evaluates the susceptibility of the prodrug to cleavage by esterases present in plasma, which is the primary mechanism of in vivo activation.

Methodology:

  • Plasma Preparation: Obtain fresh heparinized human plasma. If not used immediately, it should be stored at -80°C and thawed on ice before use.

  • Prodrug Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding a small volume of a concentrated stock solution of the prodrug (in a water-miscible solvent like DMSO or acetonitrile) to the plasma to achieve a final concentration of approximately 10-50 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid denaturing the plasma enzymes.

  • Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 100 µL) and immediately quench the reaction by adding it to 2-3 volumes of ice-cold acetonitrile. This will precipitate the plasma proteins.

  • Sample Processing: Vortex the mixture vigorously for 30 seconds and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for analysis. Quantify the disappearance of the prodrug and the appearance of the parent drug using a validated LC-MS/MS or HPLC-UV method.

  • Data Analysis: Similar to the chemical stability assay, calculate the half-life (t½) from the pseudo-first-order degradation plot.

Conclusion and Future Perspectives

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl carbonate linker and its analogs represent a versatile and powerful platform in prodrug design. The parent DOX-M moiety offers a reliable method for improving the oral bioavailability of drugs, but concerns over the release of formaldehyde have rightly driven the exploration of alternatives.

Our comparative analysis demonstrates a clear structure-activity relationship:

  • Altering the carbonate side chain provides a direct handle to control the identity of the released aldehyde, allowing for a shift from formaldehyde to less toxic alternatives like acetaldehyde.

  • Modifying the linker length and composition offers a strategy to fine-tune chemical stability and enzymatic cleavage rates, enabling the design of prodrugs with optimized pharmacokinetic profiles for specific applications.

The future of this field lies in the development of novel linkers with enhanced selectivity for target-specific enzymes, further minimizing off-target activation and improving the therapeutic index. The integration of computational modeling with the robust experimental protocols outlined in this guide will accelerate the design and validation of next-generation prodrugs, ultimately leading to safer and more effective medicines.

References

  • Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand. National Institutes of Health (NIH). [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]

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  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PubMed Central. [Link]

  • In vitro evaluation of acyloxyalkyl esters as dermal prodrugs of ketoprofen and naproxen. ResearchGate. [Link]

  • Your Prodrug Releases Formaldehyde: Should You Be Concerned? No! ResearchGate. [Link]

  • Design of potential carbonate prodrug of RDEA427. ResearchGate. [Link]

  • A Comparative Study on Physicochemical and Analytical Characterizations of Doxil® and its Generic Drug Products. PubMed. [Link]

  • Comparative Pharmacology of A Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase After Oral and Parenteral Administration. DigitalCommons@TMC. [Link]

  • Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. PubMed. [Link]

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Sources

A Senior Application Scientist's Guide to LC-MS/MS Quantification of Parent Drug Release from (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The DOX-M Formate Prodrug Strategy and its Analytical Challenges

In modern drug development, the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOX-M) formate promoiety represents an elegant strategy to enhance the physicochemical properties of a parent drug, often to improve oral bioavailability or solubility.[1][2] This ester-based prodrug is designed to be stable until it undergoes enzymatic or chemical hydrolysis in vivo to release the active pharmaceutical ingredient (API).[3][4] The very lability that makes these prodrugs effective, however, presents a significant bioanalytical challenge: preventing premature, ex vivo conversion of the prodrug to the parent drug after sample collection.[5]

An inaccurate assessment of this conversion can lead to a gross overestimation of the active drug's concentration and an underestimation of the prodrug's, rendering pharmacokinetic (PK) and toxicokinetic (TK) data unreliable.[5][6] Therefore, a robust, validated bioanalytical method is not just a regulatory requirement but the bedrock of a successful drug development program.

This guide provides an in-depth comparison of analytical methodologies, focusing on the gold standard—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the simultaneous quantification of a DOX-M formate prodrug and its released parent drug. We will explore the causality behind critical experimental choices, from sample stabilization to mass spectrometric detection, and present a self-validating protocol framework.

The Analytical Gold Standard: Why LC-MS/MS?

While classical techniques like HPLC-UV exist, they often lack the sensitivity and selectivity required for complex biological matrices. LC-MS/MS has become the definitive tool for bioanalysis due to its ability to provide:

  • High Sensitivity: Achieving low limits of quantitation (LLOQ) necessary for tracking therapeutic concentrations.[7][8]

  • Exceptional Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the precise detection of target analytes, minimizing interference from endogenous matrix components.[7]

  • Structural Confirmation: Provides mass-to-charge ratio data, confirming the identity of both the prodrug and the parent drug.

  • Wide Dynamic Range: Accurately quantifies analytes over several orders of magnitude.

The following table provides a high-level comparison of analytical techniques.

FeatureLC-MS/MSHPLC-UV
Selectivity Very High (based on mass)Low to Moderate (based on chromophore)
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)
Matrix Interference Low (minimized by MRM)High (co-eluting compounds can interfere)
Throughput High (fast run times)Moderate
Cost (Instrument) HighLow
Universality High (most compounds are ionizable)Limited to compounds with a UV chromophore

Core Protocol: A Validated LC-MS/MS Method

The following protocol is a comprehensive framework. Specific parameters must be optimized for the unique physicochemical properties of the target prodrug and parent drug. The entire process must be validated according to regulatory guidelines such as those from the FDA and ICH.[9][10][11]

Diagram: LC-MS/MS Bioanalytical Workflow

LCMSMS_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection 1. Sample Collection (e.g., K2EDTA Plasma) Stabilization 2. Immediate Stabilization (Low Temp + Acidification/Inhibitor) SampleCollection->Stabilization Critical Step: Prevent ex vivo conversion Storage 3. Frozen Storage (≤ -70°C) Stabilization->Storage Thaw 4. Sample Thawing (On Ice) Storage->Thaw Preparation 5. Sample Preparation (e.g., Protein Precipitation) Thaw->Preparation Evaporation 6. Supernatant Evaporation Preparation->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LC_Injection 8. LC-MS/MS Injection Reconstitution->LC_Injection Data_Acquisition 9. Data Acquisition (MRM) LC_Injection->Data_Acquisition Integration 10. Peak Integration Data_Acquisition->Integration Quantification 11. Quantification (Calibration Curve) Integration->Quantification Reporting 12. Data Reporting & Review Quantification->Reporting Prodrug_Conversion Prodrug Prodrug ((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate) ParentDrug Active Parent Drug (R-H) Prodrug->ParentDrug Esterase Hydrolysis (in vivo) Byproducts Byproducts (Formaldehyde, CO2, etc.) Prodrug->Byproducts Cleavage

Sources

A Senior Application Scientist's Guide to Enzyme Cross-Reactivity with Carbonate-Based Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic use of prodrugs has become a cornerstone of modern drug development, enabling formulators to overcome challenges in solubility, stability, and targeted delivery. Among these, carbonate-based prodrugs represent a versatile class, yet their efficacy is intrinsically linked to the complex landscape of metabolic enzymes. This guide provides a comprehensive comparison of enzyme cross-reactivity with various carbonate-based prodrugs. We will delve into the mechanisms of enzymatic activation, profile the key enzymes involved, present comparative kinetic data, and offer a robust, self-validating protocol for assessing these critical interactions in a research setting. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to navigate the complexities of prodrug metabolism and design more selective, effective therapeutics.

Section 1: The Enzymatic Gateway: Activating Carbonate-Based Prodrugs

Carbonate and carbamate prodrugs are generally more stable than their corresponding ester counterparts, offering a favorable pharmacokinetic profile.[1] Their activation, however, is not mediated by specific "carbonatases" but rather by promiscuous hydrolytic enzymes, primarily carboxylesterases (CES).[1][2] The fundamental activation mechanism involves the hydrolytic cleavage of the carbonate or carbamate linkage, releasing the active parent drug, carbon dioxide, and an alcohol moiety.

This reaction is typically catalyzed by a serine hydrolase, such as a carboxylesterase, which employs a catalytic triad (Ser-His-Asp/Glu) in its active site. The serine's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the carbonate. This process is facilitated by the other residues in the triad, leading to the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the parent drug and regenerate the active enzyme.[1]

G cluster_workflow General Activation Pathway Prodrug Carbonate Prodrug (Inactive) Enzyme Carboxylesterase (e.g., hCE1) Prodrug->Enzyme Binding Intermediate Acyl-Enzyme Intermediate Enzyme->Intermediate Acylation Drug Active Drug Intermediate->Drug Hydrolysis Byproducts CO2 + Alcohol Intermediate->Byproducts Release

Caption: General mechanism of carbonate prodrug activation by a serine hydrolase.

Section 2: The Key Players: A Profile of Activating Enzymes

While various hydrolases can process carbonate prodrugs, two enzymes are of primary importance in human drug metabolism: Human Carboxylesterase 1 (hCE1) and Human Carboxylesterase 2 (hCE2). Understanding their distinct characteristics is paramount for predicting a prodrug's fate.

  • Human Carboxylesterase 1 (hCE1): Predominantly expressed in the liver, hCE1 is a major enzyme in the metabolism of many xenobiotics.[3][4][5] It generally prefers substrates with a small alcohol group and a large, bulky acyl group.[3][4][6] This specificity makes it the primary activating enzyme for prodrugs like the anti-influenza agent oseltamivir.[7][8][9][10] The expression of hCE1 can vary significantly between individuals and across different age groups, which has important pharmacological implications.[11][12]

  • Human Carboxylesterase 2 (hCE2): In contrast to hCE1, hCE2 is found at high levels in the small intestine and colon.[3][6][11] Its substrate preference is for molecules with a larger alcohol group and a smaller acyl group.[3][4][6] This distinct tissue distribution and substrate specificity mean that hCE2 can lead to premature hydrolysis of orally administered prodrugs in the gastrointestinal tract, potentially reducing bioavailability or causing local toxicity.[13]

  • Other Esterases: While hCE1 and hCE2 are dominant, other enzymes like butyrylcholinesterase (BChE), found in plasma and liver, can also contribute to prodrug hydrolysis.[14][15] For example, bambuterol, a prodrug of terbutaline, is slowly hydrolyzed by BChE, which contributes to its sustained-release profile.[14][16]

The differential expression and substrate specificities of these enzymes create a complex challenge. A prodrug designed for liver-specific activation by hCE1 might be prematurely cleaved by hCE2 in the gut, or a prodrug intended for slow release via plasma BChE could be rapidly metabolized in the liver. Therefore, assessing cross-reactivity is not just an academic exercise but a critical step in drug development.

Section 3: Comparative Analysis: Cross-Reactivity Profiles

To illustrate the practical implications of enzyme selectivity, this section compares several carbonate and carbamate-based prodrugs and their known interactions with key human esterases. The efficiency of hydrolysis is often expressed as the intrinsic clearance (Vmax/Km or kcat/Km), where a higher value indicates more efficient metabolism.

ProdrugParent DrugLinkage TypePrimary Activating Enzyme(s)Key Metabolic Site(s)Clinical SignificanceReference(s)
Oseltamivir Oseltamivir CarboxylateEthyl EsterhCE1LiverEfficient liver activation is required for antiviral activity. Minimal hydrolysis by hCE2 or in plasma protects the prodrug until it reaches the liver.[7][10]
Bambuterol TerbutalineDi-dimethyl CarbamateBChE, Oxidative MetabolismPlasma, LungSlow hydrolysis by plasma BChE provides a sustained release of the active drug, allowing for once-daily dosing for asthma.[14][17][18]
Irinotecan (CPT-11) SN-38CarbamatehCE2Intestine, LiverActivated by hCE2 in the intestine and liver to the potent anti-cancer agent SN-38. hCE1 is less effective.[4]
Capecitabine 5-Fluorouracil (5-FU)CarbamateMultiple EnzymesLiver, Tumor TissueA multi-step activation culminates in cleavage by thymidine phosphorylase, which is often upregulated in tumors, providing some tumor selectivity.[4]
Hypothetical Prodrug A Drug XEthyl CarbonatehCE1 >> hCE2LiverDesigned for liver targeting. High selectivity for hCE1 minimizes gut-wall metabolism, maximizing systemic exposure of the parent drug.[13]
Hypothetical Prodrug B Drug YPhenyl CarbonatehCE2 >> hCE1IntestineSusceptible to extensive first-pass metabolism in the intestine by hCE2, leading to low bioavailability of the parent drug after oral administration.[3]

This table includes representative examples and hypothetical prodrugs for illustrative purposes. Actual kinetic values should be determined experimentally.

Section 4: In-Vitro Veritas: A Protocol for Assessing Cross-Reactivity

To ensure the trustworthiness of your findings, every protocol must be a self-validating system. This means incorporating appropriate controls to confirm enzyme activity and rule out confounding factors. The following protocol provides a robust framework for comparing the hydrolysis rates of a carbonate-based prodrug across different enzyme systems.

Objective: To determine the kinetic parameters (Km and Vmax) of a test prodrug's hydrolysis by recombinant hCE1, hCE2, and human plasma (as a source of BChE).
Materials:
  • Test Prodrug

  • Recombinant human Carboxylesterase 1 (hCE1) and 2 (hCE2)

  • Pooled Human Plasma

  • Positive Control Substrates (e.g., p-nitrophenyl acetate for general esterase activity, oseltamivir for hCE1)

  • Negative Control (heat-inactivated enzyme/plasma)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system for quantification

Experimental Workflow Diagram

G cluster_workflow In Vitro Prodrug Hydrolysis Workflow prep 1. Reagent Preparation (Buffer, Prodrug, Enzymes) incubate 2. Incubation (37°C, pH 7.4) prep->incubate sub_incubate Substrate Concentrations (n=8) Enzyme Sources (hCE1, hCE2, Plasma) Controls (Positive, Negative) quench 3. Reaction Quenching (Add ice-cold Acetonitrile) incubate->quench analyze 4. Sample Analysis (LC-MS/MS) quench->analyze data 5. Data Processing (Calculate Metabolite Formation Rate) analyze->data kinetics 6. Kinetic Analysis (Michaelis-Menten Plot) data->kinetics

Caption: A stepwise workflow for the in-vitro kinetic analysis of prodrug hydrolysis.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare stock solutions of the test prodrug and positive control substrate in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of recombinant hCE1, hCE2, and pooled human plasma in phosphate buffer (pH 7.4). The final protein concentration should be optimized to ensure linear reaction rates.

    • Causality Check: Using a physiological pH buffer and temperature (37°C) is crucial for mimicking in vivo conditions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, pre-warm the enzyme solutions to 37°C for 5 minutes.

    • Initiate the reaction by adding the prodrug substrate at various concentrations (typically 8 concentrations spanning the expected Km value). The final DMSO concentration should be kept low (<1%) to avoid enzyme inhibition.

    • Self-Validation: Run parallel incubations for:

      • Positive Control: Use a known substrate to confirm the activity of each enzyme preparation.

      • Negative Control: Use heat-inactivated enzyme/plasma to measure and subtract any non-enzymatic degradation of the prodrug.

      • No-Enzyme Control: Incubate the prodrug in buffer alone to assess its chemical stability.

  • Reaction Quenching:

    • At several time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Causality Check: Quenching stops the enzymatic reaction, allowing for accurate measurement of the metabolite formed at a specific time point. The internal standard corrects for variations in sample processing and instrument response.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to an analysis plate or vials.

    • Quantify the formation of the active drug (metabolite) using a validated LC-MS/MS method.[10]

  • Data Processing and Kinetic Analysis:

    • For each substrate concentration, plot the amount of metabolite formed against time. The initial velocity (v) is the slope of the linear portion of this curve.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation (v = Vmax * [S] / (Km + [S])) using non-linear regression software.

    • Calculate the intrinsic clearance (CLint) as Vmax/Km.

Section 5: From Bench to Bedside: Implications for Drug Design

A thorough understanding of enzyme cross-reactivity is not merely a preclinical checkpoint; it is a strategic tool for rational drug design.

  • Improving Bioavailability: For oral drugs, designing a prodrug that is stable against intestinal hCE2 but readily cleaved by hepatic hCE1 can bypass gut-wall first-pass metabolism, significantly enhancing systemic exposure.[13]

  • Tissue Targeting: As seen with capecitabine, prodrugs can be designed to be activated by enzymes that are overexpressed in target tissues (e.g., tumors), thereby concentrating the active drug where it is needed most and reducing systemic toxicity.[4]

  • Controlling Release Rate: The bambuterol example demonstrates how selecting a promoiety targeted by a slower-acting, widespread enzyme like BChE can convert a short-acting drug into a long-acting therapeutic.[14]

  • Avoiding Drug-Drug Interactions: Knowledge of the primary activating enzyme is critical for predicting potential drug-drug interactions. For example, the activation of oseltamivir by hCE1 can be inhibited by the antiplatelet agent clopidogrel, which is also an hCE1 substrate.[7]

By characterizing the cross-reactivity profile early in development, scientists can select the most promising prodrug candidates, minimizing the risk of costly late-stage failures and ultimately creating safer, more effective medicines.

References

  • Imai, T. (2006). Human Carboxylesterase Isozymes: Catalytic Properties and Rational Drug Design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185. Available from: [Link]

  • Shi, J., et al. (2006). Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel. Journal of Pharmacology and Experimental Therapeutics, 319(3), 1477-84. Available from: [Link]

  • Zhu, H. J., et al. (2009). Activation of the Antiviral Prodrug Oseltamivir Is Impaired by Two Newly Identified Carboxylesterase 1 Variants. Drug Metabolism and Disposition, 37(2), 264-7. Available from: [Link]

  • Wang, D., et al. (2018). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B, 8(5), 699-712. Available from: [Link]

  • Sanghani, S. P., et al. (2009). Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin. Biochemical Pharmacology, 78(2), 198-206. Available from: [Link]

  • Rautio, J., et al. (2018). Enzyme Models—From Catalysis to Prodrugs. Molecules, 23(7), 1746. Available from: [Link]

  • Svensson, L. A. (1988). Bambuterol, a bronchodilator prodrug with sustained action, enhances delivery of active drug to the lung. Agents and Actions Supplements, 23, 271-6. Available from: [Link]

  • Lee, H., et al. (2020). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Bioorganic & Medicinal Chemistry, 28(15), 115597. Available from: [Link]

  • PubChem. (n.d.). Bambuterol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Tunek, A., & Svensson, L. A. (1988). Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood. Drug Metabolism and Disposition, 16(5), 759-64. Available from: [Link]

  • Laizure, S. C., et al. (2013). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Expert Opinion on Drug Metabolism & Toxicology, 9(4), 471-483. Available from: [Link]

  • Testa, B. (2003). Hydrolysis in drug and prodrug metabolism: chemistry, biochemistry, and enzymology. John Wiley & Sons. Available from: [Link]

  • Potter, P. M., & Danks, M. K. (2006). Modifications of human carboxylesterase for improved prodrug activation. Current pharmaceutical design, 12(26), 3357-3367. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Bambuterol – Knowledge and References. Retrieved January 21, 2026, from [Link]

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A Comparative Review of FDA-Approved Promoieties: Enhancing Drug Efficacy and Delivery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the inherent physicochemical and pharmacokinetic properties of a promising therapeutic agent can often present significant hurdles to its clinical success. Poor solubility, limited permeability across biological membranes, rapid metabolism, and undesirable side effects are common challenges that can lead to the abandonment of otherwise potent molecules. The strategic use of promoieties, chemically modifying a parent drug into a transiently inactive prodrug form, has emerged as a powerful and widely adopted approach to overcome these limitations. This guide provides a comparative review of major classes of FDA-approved promoieties, offering insights into their mechanisms of action, experimental validation, and therapeutic advantages, tailored for researchers, scientists, and drug development professionals.

The Rationale Behind Prodrug Design: A Mechanistic Overview

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active therapeutic agent.[1][2] This conversion is typically mediated by enzymatic or chemical hydrolysis. The primary goal of employing a promoiety is to favorably alter the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, thereby enhancing its overall therapeutic efficacy and safety.[3]

The selection of a suitable promoiety is a critical decision in the drug design process, contingent on the specific liabilities of the parent drug that need to be addressed. For instance, ester promoieties are frequently used to enhance the lipophilicity and, consequently, the oral bioavailability of drugs with poor membrane permeability.[3][4] Conversely, phosphate esters are employed to dramatically increase the aqueous solubility of parent drugs, making them suitable for intravenous administration.[5][6]

This guide will delve into three major classes of promoieties that have seen significant clinical success: Ester Promoieties, Phosphate Ester Promoieties, and Carbamate Promoieties. Each section will provide a comparative analysis of representative FDA-approved drugs, supported by experimental data and detailed protocols for their evaluation.

I. Ester Promoieties: Enhancing Oral Bioavailability

Esterification is one of the most common and successful strategies in prodrug design, primarily aimed at masking polar functional groups, such as carboxylic acids and hydroxyls, to increase a drug's lipophilicity and passive diffusion across the gastrointestinal tract.[3][4] Upon absorption, ubiquitous esterase enzymes in the blood, liver, and other tissues efficiently hydrolyze the ester bond to release the active parent drug.[3]

Comparative Analysis of FDA-Approved Ester Prodrugs
ProdrugParent DrugPromoietyActivating Enzyme(s)Key ImprovementSupporting Data
Pivampicillin AmpicillinPivaloyloxymethylEsterasesIncreased Oral BioavailabilityThe oral bioavailability of ampicillin is 30-55%, whereas pivampicillin exhibits a bioavailability of 87-94%.[7]
Valacyclovir AcyclovirL-valyl esterValacyclovirase, EsterasesIncreased Oral BioavailabilityThe absolute bioavailability of acyclovir is approximately 15-30%, while valacyclovir increases the bioavailability of acyclovir to 54.5%.[8][9]
Tenofovir Disoproxil Fumarate (TDF) TenofovirBis-isopropoxycarbonyloxymethylEsterases, CarboxylesterasesIncreased Oral BioavailabilityThe oral bioavailability of tenofovir is low, whereas TDF increases the bioavailability to approximately 25% (fasting) and 39% (with a high-fat meal).[10]
Experimental Workflow: In Vitro Hydrolysis of Ester Prodrugs

The evaluation of the rate and extent of enzymatic conversion is a critical step in the preclinical assessment of ester prodrugs. This can be effectively determined using an in vitro hydrolysis assay with biological matrices such as plasma or liver microsomes.

Caption: Workflow for in vitro hydrolysis of ester prodrugs.

  • Preparation of Reagents:

    • Prepare a stock solution of the ester prodrug in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Thaw human plasma or liver microsomes on ice.

    • Prepare a 100 mM phosphate buffer solution at pH 7.4.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the biological matrix (e.g., 990 µL of human plasma) to 37°C.

    • Initiate the reaction by adding 10 µL of the 10 mM prodrug stock solution to the pre-warmed matrix to achieve a final concentration of 100 µM.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sample Collection and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., 150 µL of acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentrations of the prodrug and the parent drug.

  • Data Analysis:

    • Plot the natural logarithm of the remaining prodrug concentration against time.

    • Determine the first-order rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

II. Phosphate Ester Promoieties: Dramatically Improving Aqueous Solubility

For parent drugs with very low aqueous solubility, the phosphate ester promoiety is an effective strategy to enable parenteral administration. The introduction of a phosphate group significantly increases the water solubility of the molecule.[5][6] Following administration, endogenous alkaline phosphatases readily cleave the phosphate ester, releasing the active parent drug.[5]

Comparative Analysis of FDA-Approved Phosphate Ester Prodrugs
ProdrugParent DrugPromoietyActivating Enzyme(s)Key ImprovementSupporting Data
Fosphenytoin PhenytoinPhosphate esterAlkaline PhosphatasesIncreased Aqueous SolubilityThe aqueous solubility of phenytoin is approximately 20 µg/mL, whereas fosphenytoin has a solubility of >150 mg/mL.[11][12]
Fosamprenavir AmprenavirPhosphate esterAlkaline PhosphatasesIncreased Aqueous Solubility and Reduced Pill BurdenFosamprenavir has significantly higher aqueous solubility than amprenavir, allowing for a solid dosage form with a lower pill burden.[10]
Tedizolid Phosphate TedizolidPhosphate esterAlkaline PhosphatasesIncreased Aqueous Solubility for IV AdministrationThe phosphate group provides improved aqueous solubility, enabling an intravenous formulation.[5][13]
Activation Pathway of Phosphate Ester Prodrugs

PhosphateActivation cluster_prodrug Prodrug cluster_enzyme Enzyme cluster_products Products Fosphenytoin Fosphenytoin AlkalinePhosphatase Alkaline Phosphatase Fosphenytoin->AlkalinePhosphatase Hydrolysis Phenytoin Phenytoin (Active Drug) AlkalinePhosphatase->Phenytoin Phosphate Phosphate AlkalinePhosphatase->Phosphate

Caption: Enzymatic activation of fosphenytoin to phenytoin.

III. Carbamate Promoieties: Modulating Physicochemical and Pharmacokinetic Properties

Carbamate linkages are also utilized in prodrug design to modify the properties of parent drugs containing amine or hydroxyl groups.[14][15] Carbamate prodrugs can be designed to enhance stability, improve permeability, or achieve targeted drug delivery.[16] Their hydrolysis back to the active drug is often mediated by esterases or other hydrolases.

Comparative Analysis of FDA-Approved Carbamate Prodrugs
ProdrugParent DrugPromoietyActivating Enzyme(s)Key ImprovementSupporting Data
Bambuterol TerbutalineBis-N,N-dimethylcarbamateButyrylcholinesterase, CYP2D6Prolonged Duration of ActionBambuterol is a long-acting prodrug of terbutaline, allowing for once-daily dosing. The bioavailability of terbutaline from oral bambuterol is about 10.2%.[17]
Gabapentin Enacarbil Gabapentin1-(((isobutanoyloxy)methoxy)carbonyl)amino)methyl)-1-cyclohexane acetic acidEsterasesIncreased and More Consistent BioavailabilityGabapentin enacarbil is a substrate for high-capacity nutrient transporters (MCT-1 and SMVT), leading to improved absorption compared to gabapentin.[13]
Capecitabine 5-Fluorouracil (5-FU)PentylcarbamateCarboxylesterases, Cytidine Deaminase, Thymidine PhosphorylaseTumor-Selective ActivationCapecitabine is converted to 5-FU preferentially in tumor tissue due to higher concentrations of thymidine phosphorylase, reducing systemic toxicity.[14]

Conclusion: The Enduring Value of the Prodrug Approach

The strategic application of promoieties remains a cornerstone of modern drug development, enabling the successful clinical translation of numerous therapeutic agents that would otherwise be limited by suboptimal physicochemical or pharmacokinetic properties. As our understanding of drug metabolism, transport mechanisms, and enzymatic pathways continues to grow, so too will the sophistication and precision of prodrug design. The examples of FDA-approved promoieties presented in this guide underscore the versatility and significant impact of this approach in creating safer and more effective medicines. For the drug development professional, a thorough understanding of the principles of prodrug design and the experimental methodologies for their evaluation is essential for unlocking the full potential of new chemical entities.

References

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]

  • VALTREX (valacyclovir hydrochloride) Label. accessdata.fda.gov. [Link]

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  • pivampicillin. Drug Central. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate (CAS No. 91526-17-9), a compound often utilized in complex organic synthesis, particularly as an intermediate or a prodrug moiety.[1][2] The procedures outlined below are synthesized from established safety protocols for structurally related compounds and general principles of chemical waste management, ensuring a self-validating system of laboratory safety.

Understanding the Compound: Hazard Profile and Chemical Properties

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. This compound is a carbonate ester.[1][3] While specific hazard data for this exact molecule is not extensively documented, by examining its structural components—a dioxolane ring and a formate group—we can infer its likely hazard profile from analogous compounds like methyl formate.[4][5][6][7]

Key Inferred Hazards:

  • Flammability: Methyl formate is an extremely flammable liquid and vapor.[4][6] Given the presence of the formate ester, it is prudent to treat this compound as a flammable substance.

  • Toxicity: Methyl formate is harmful if swallowed or inhaled and causes serious eye irritation.[4][6] Skin contact may also be harmful.[4]

  • Reactivity: The carbonate ester linkage may be susceptible to hydrolysis, especially in the presence of strong acids or bases.[3][8]

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₆H₆O₅[1][9]
Molecular Weight 158.11 g/mol [1][9]
Boiling Point 199.1±42.0 °C at 760 mmHg[10]
Flash Point 78.3±27.9 °C[10]

Note: Some physical properties are predicted values.

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to guide the user through the decision-making process for the safe disposal of this compound.

Diagram: Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Identify Waste ppe Step 1: Don Appropriate PPE start->ppe waste_type Determine Waste Type: - Unused/Expired Pure Compound - Contaminated Materials (e.g., PPE, glassware) - Dilute Aqueous Solution spill Is there a spill? waste_type->spill ppe->waste_type spill_procedure Step 2: Follow Spill Containment Protocol spill->spill_procedure Yes collect_waste Step 3: Collect and Segregate Waste spill->collect_waste No spill_procedure->collect_waste container Step 4: Use a Designated Hazardous Waste Container collect_waste->container labeling Step 5: Label Container Accurately container->labeling storage Step 6: Temporary On-site Storage labeling->storage disposal Step 7: Arrange for Licensed Waste Disposal storage->disposal

Caption: Decision workflow for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Your safety is the first priority. Before handling the compound, ensure you are wearing the appropriate PPE.[4][11]

  • Eye Protection: Wear chemical safety goggles or a face shield.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[4][7]

  • Body Protection: A lab coat is mandatory. For larger quantities, consider an impervious apron or suit.[4]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5] If the potential for aerosolization exists, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[5]

Step 2: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[7]

  • Eliminate Ignition Sources: As a precaution, remove all sources of ignition from the area (e.g., open flames, hot plates, sparking equipment).[4][5]

  • Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth.[4][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste.[4][5]

  • Decontamination: Clean the spill area thoroughly with soap and water.[4] Collect the cleaning materials for disposal as hazardous waste.

Step 3: Waste Collection and Segregation

Proper segregation of chemical waste is essential for safe disposal and environmental protection.

  • Pure Compound: Unused or expired this compound should be disposed of in its original container or a compatible, labeled hazardous waste container.

  • Contaminated Materials: All materials that have come into direct contact with the compound, including gloves, absorbent pads, and disposable labware, must be treated as hazardous waste. Place these items in a designated, sealed waste container.

  • Aqueous Solutions: Do not discharge aqueous solutions containing this compound into the sewer system.[4] Collect them in a designated container for aqueous hazardous waste.

Step 4: Container Selection

Use only containers that are compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[4][6]

Step 5: Accurate Labeling

All hazardous waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Flammable," "Toxic")

  • The date of accumulation

  • The name of the principal investigator or lab group

Step 6: Temporary On-site Storage

Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[6] This area should be inaccessible to unauthorized personnel. Follow your institution's guidelines for the maximum allowable time for on-site storage.

Step 7: Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[11] This is typically arranged through your institution's Environmental Health and Safety (EHS) office. The most common method of disposal for this type of organic compound is high-temperature incineration in an approved facility.[6] Never attempt to dispose of this chemical by pouring it down the drain or placing it in the regular trash.[4]

The Rationale Behind the Protocol: Scientific Principles

  • Inert Absorbents: The use of non-combustible, inert absorbents for spills is critical to mitigate the inferred fire risk.

  • Waste Segregation: Preventing the mixing of incompatible waste streams is a fundamental principle of laboratory safety. The hydrolysis potential of the ester and carbonate groups means this compound should not be mixed with strong acids or bases in a waste container.

  • Incineration: High-temperature incineration is the preferred disposal method because it ensures the complete destruction of the organic molecule, preventing its release into the environment where its ecotoxicity is not fully characterized. Carbonate esters are generally considered to have a more favorable environmental profile than some other chemical classes, but proper disposal remains the most responsible course of action.[12][13]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of scientific integrity and environmental responsibility.

References

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (2023, August 23). Chemsrc. Retrieved from [Link]

  • Aricò, F., & Tundo, P. (2023). Sustainable valorisation of renewables through dialkyl carbonates and isopropenyl esters. Green Chemistry, 25(8), 3046-3060.
  • Safety Data Sheet: Methyl formate. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Abdulla, M. A., et al. (2023). Reactivity of carbonates and esters in the depolymerization of plastic waste. Polymer Chemistry.
  • Berthod, A., et al. (2023). Carbonate esters as green alternatives in chromatographic separations.
  • "Carbon" with No "Ester": A Boundless Journey of CO₂ Transform
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A Comprehensive Guide to the Safe Handling of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, "(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate" (CAS No. 91526-17-9) serves as a valuable intermediate.[1][2][3] Ensuring the safety of laboratory personnel is paramount during its handling. This guide provides a detailed protocol for the use of personal protective equipment (PPE), safe handling procedures, and disposal of this compound, drawing upon available safety data for structurally related compounds to ensure a comprehensive safety framework.

Understanding the Potential Hazards

This compound is a heterocyclic organic compound.[4] The presence of the dioxolane structure suggests potential for skin and eye irritation, and flammability.[4][5] Dioxolanes can also form explosive peroxides upon prolonged exposure to air and light.[4][6] The methyl formate component is an extremely flammable liquid and vapor that can cause serious eye irritation and may cause respiratory irritation.[7][8] It is also harmful if swallowed or inhaled.[7][8] Therefore, a stringent set of safety precautions is warranted.

Hazard Summary Table

Hazard ClassificationDescriptionPrimary Precautionary Measures
Flammability Extremely flammable liquid and vapor. Vapors may form explosive mixtures with air.[6][9]Keep away from heat, sparks, open flames, and hot surfaces.[9] Use explosion-proof electrical equipment.[10] Ground and bond containers during transfer.[10]
Eye Irritation Causes serious eye irritation.[5][7][11]Wear chemical safety goggles and a face shield.[12][13]
Skin Irritation May cause skin irritation.[4][11]Wear appropriate chemical-resistant gloves and a lab coat.[12][13]
Respiratory Irritation May cause respiratory irritation.[7][8][11] Vapors may cause dizziness.[14]Work in a well-ventilated area, preferably a chemical fume hood.[9][12] If vapors/aerosols are generated, respiratory protection is required.[9]
Ingestion Hazard Harmful if swallowed.[7][8]Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[11][12]
Reactivity May form explosive peroxides upon exposure to air and light.[4][6] Reacts with strong oxidizing agents, acids, and bases.[5][15]Store in a cool, dark, and dry place in a tightly closed container.[4][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE Selection Table

PPE CategoryRecommended EquipmentSpecification/StandardRationale
Eye and Face Protection Chemical safety goggles with side-shields and a face shield.[12][13]ANSI Z87.1 (US) or EN 166 (EU) approved.[12]Protects against chemical splashes and potential explosions from peroxide formation.[13]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[13]BS EN ISO 374 compliant.[12]Prevents skin contact and absorption. Regularly inspect gloves for any signs of degradation or puncture.
Skin and Body Protection Flame-retardant lab coat and impervious clothing.[9][13]Chosen based on the specific laboratory activity and potential for exposure.[12]Protects against skin contact and provides a barrier against flammable liquids.
Respiratory Protection Required when vapors or aerosols are generated.[9] A NIOSH-approved air-purifying respirator with organic vapor cartridges.Follow OSHA 29 CFR 1910.134 or European Standard EN 149.[10]Protects against inhalation of harmful and irritating vapors.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve in a Closed System handle_weigh->handle_dissolve handle_transfer Transfer Using Grounded Equipment handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate Complete Experiment cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose of PPE Correctly cleanup_dispose->cleanup_ppe

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[9]

    • Ensure that a safety shower and eyewash station are readily accessible.[10]

    • Remove all potential ignition sources from the work area.[7]

    • Ground and bond all metal containers and equipment to prevent static discharge.[10]

  • Handling :

    • When handling the compound, avoid direct contact with skin and eyes.[12]

    • Do not eat, drink, or smoke in the laboratory.[12]

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat and light.[4][7][9]

  • Spill Response :

    • In the event of a spill, evacuate the area immediately.

    • For small spills, absorb the liquid with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[12]

    • For large spills, dike the area to prevent spreading and contact your institution's environmental health and safety department.[12]

    • Do not let the product enter drains.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Route : Dispose of the contents and container at an approved waste disposal facility, following all local, state, and federal regulations.[9][11] Do not dispose of down the drain.[9]

By adhering to these comprehensive safety and handling guidelines, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

  • Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling Dicaprylyl Carbonate.
  • Arotech. (2023, April 20). Properties, Uses and Safety of Dioxolane.
  • Chemsrc. (2025, August 23). This compound.
  • Penta s.r.o. (2023, March 14). 1,3-Dioxolane - SAFETY DATA SHEET.
  • CHEMM. Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • NOAA. DIOXOLANE - CAMEO Chemicals.
  • Clearsynth. This compound.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 10702077.
  • Santa Cruz Biotechnology. 1,3-Dioxolane.
  • New Jersey Department of Health. (2008, April). Hazardous Substance Fact Sheet: Dioxolane.
  • New Jersey Department of Health. Hazard Summary: Methyl Formate.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Methyl formate.
  • Centers for Disease Control and Prevention. Methyl formate - NIOSH Pocket Guide to Chemical Hazards.
  • CDH Fine Chemical. METHYL FORMATE CAS No 107-31-3.
  • Parchem. This compound.
  • Loba Chemie. (2015, April 9). METHYL FORMATE FOR SYNTHESIS MSDS.
  • Chemos GmbH & Co. KG. Safety Data Sheet: Methyl formate.
  • Guidechem. This compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.